FAMan
描述
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属性
CAS 编号 |
78103-27-2 |
|---|---|
分子式 |
C8H14FNO6 |
分子量 |
239.2 g/mol |
IUPAC 名称 |
2-fluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H14FNO6/c9-1-6(14)10-4(2-11)7(15)8(16)5(13)3-12/h2,4-5,7-8,12-13,15-16H,1,3H2,(H,10,14)/t4-,5-,7-,8-/m1/s1 |
InChI 键 |
VEJLAIIDMLUTRB-SJNFNFGESA-N |
SMILES |
C(C(C(C(C(C=O)NC(=O)CF)O)O)O)O |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)NC(=O)CF)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)NC(=O)CF)O)O)O)O |
其他CAS编号 |
78103-27-2 |
同义词 |
(18F)-N-fluoroacetylmannosamine FAMan N-fluoroacetyl-D-mannosamine N-fluoroacetylmannosamine N-fluoroacetylmannosamine, labeled with 18F |
产品来源 |
United States |
Foundational & Exploratory
N-Fluoroacetylmannosamine (FAMan): A Technical Guide for Researchers
Introduction
N-Fluoroacetylmannosamine (FAMan) is a synthetic, fluorinated derivative of the natural monosaccharide N-acetyl-D-mannosamine (ManNAc). As a key precursor in the sialic acid biosynthesis pathway, ManNAc is fundamental to the formation of sialylated glycoconjugates that adorn cell surfaces.[1][2] this compound functions as a metabolic tool, entering this pathway to be converted into a non-natural, fluorinated sialic acid. This process, known as metabolic glycoengineering (MGE), allows for the precise investigation and manipulation of sialylation in living systems.[3][4] The introduction of the fluorine atom serves as a subtle yet powerful modification, enabling unique chemical probing and imaging applications without the significant steric hindrance of bulkier chemical reporters.[3] This guide provides a comprehensive technical overview of this compound, its mechanism of action, experimental applications, and its relevance in the study of diseases characterized by aberrant glycosylation, such as GNE myopathy and cancer.[2][5]
Chemical and Physical Properties
N-Fluoroacetylmannosamine is a stable, water-soluble compound. Its key identifiers and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-fluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | [6] |
| Molecular Formula | C8H14FNO6 | [6] |
| Molecular Weight | 239.20 g/mol | [6] |
| CAS Number | 78103-27-2 | [6] |
| Synonyms | This compound, N-fluoroacetyl-D-mannosamine | [6] |
Mechanism of Action: Hijacking the Sialic Acid Biosynthesis Pathway
The biological activity of this compound is entirely dependent on its recognition and processing by the enzymatic machinery of the sialic acid biosynthesis pathway. This pathway is initiated in the cytoplasm and is critical for generating the sialic acids that cap glycan chains on glycoproteins and glycolipids.[2]
The canonical pathway begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[7][8] ManNAc is then phosphorylated by the kinase domain of GNE to produce ManNAc-6-phosphate. Following a condensation reaction with phosphoenolpyruvate (B93156) and subsequent dephosphorylation, N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, is formed.[1] Neu5Ac is then activated to CMP-Neu5Ac in the nucleus, which serves as the high-energy donor for sialyltransferases in the Golgi apparatus.[1][9]
This compound, as an analog of ManNAc, intercepts this pathway. When introduced to cells, particularly in its cell-permeable peracetylated form (Ac4ManN(F-Ac)), it is deacetylated in the cytoplasm and enters the pathway.[3] The kinase domain of GNE phosphorylates this compound, initiating its conversion into N-fluoroacetylneuraminic acid (SiaF). This unnatural sialic acid is then activated and transferred onto glycoconjugates, resulting in the display of fluoro-sialoglycans on the cell surface. This mechanism allows for the metabolic labeling of sialoglycans for research purposes.[3][10]
Caption: Sialic Acid Biosynthesis Pathway Hijacked by this compound.
Applications in Research and Drug Development
Metabolic Glycoengineering (MGE)
The primary application of this compound is in metabolic glycoengineering, a technique used to study glycans in living systems by introducing chemically modified monosaccharides into their biosynthetic pathways.[11][12] Because the fluorine atom is a bioorthogonal handle, its incorporation allows for subsequent detection and visualization.
Key Applications of this compound in MGE:
-
Glycan Imaging: Cells treated with this compound display fluoro-sialic acids on their surface. These can be detected using specialized chemical probes, enabling high-resolution imaging of sialoglycan distribution in the Golgi apparatus and on the cell surface via confocal microscopy.[3][10]
-
Probing Disease States: Aberrant sialylation is a hallmark of many diseases, including cancer and neurological disorders.[2][13] this compound allows researchers to metabolically label and track changes in sialic acid expression during disease progression, offering insights into underlying pathological mechanisms.[10]
-
Studying Sialic Acid Dynamics: By introducing this compound, researchers can study the turnover and flux of the sialic acid pathway, providing a dynamic view of glycan biosynthesis.[14]
Caption: Generalized workflow for a Metabolic Glycoengineering experiment using this compound.
Relevance to GNE Myopathy
GNE myopathy, also known as Hereditary Inclusion Body Myopathy (HIBM), is a rare autosomal recessive muscle disease caused by mutations in the GNE gene.[5][15] These mutations impair the enzyme's activity, leading to a reduction in sialic acid production (hyposialylation) in muscle tissue, which is believed to be central to the disease's pathophysiology.[16][17] The disease is characterized by progressive muscle weakness that typically begins in early adulthood, with a distinctive sparing of the quadriceps muscles.[5][18]
While N-acetylmannosamine (ManNAc) itself is being investigated as a substrate-replacement therapy to bypass the defective epimerase function of GNE, this compound serves as a critical research tool to study the consequences of altered sialic acid biosynthesis in this disease context.[1] By using this compound, researchers can probe how the introduction of a modified sialic acid precursor impacts cellular function in GNE-deficient models.
Caption: Pathological cascade of GNE Myopathy resulting from GNE gene mutations.
Role in Cancer Research
Dysregulated sialylation is a well-established feature of cancer.[2] Elevated levels of sialic acid on the surface of cancer cells are associated with metastasis, immune evasion, and altered cell adhesion.[10][14] this compound provides a valuable tool for cancer researchers to:
-
Identify Sialylated Biomarkers: By labeling sialoglycans in cancer cell lines (e.g., PC-3 prostate cancer cells), this compound can aid in the identification of specific glycoproteins whose sialylation status changes with malignancy.[3][10]
-
Study Tumor Cell Biology: The role of sialic acids in tumor cell migration and invasion can be investigated by modifying cell-surface glycans with this compound and observing the functional consequences.[14]
Experimental Protocols
The following are generalized protocols for the application of this compound in a research setting, based on methodologies described in the literature.[3][10][19][20] Optimization for specific cell lines and experimental goals is recommended.
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with Ac4ManN(F-Ac)
This protocol describes the introduction of the fluorinated sialic acid precursor into cultured cells. The peracetylated form, Ac4ManN(F-Ac), is used to enhance cell membrane permeability.
Materials:
-
Peracetylated N-Fluoroacetylmannosamine (Ac4ManN(F-Ac))
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Adherent mammalian cells (e.g., PC-3, CHO, HeLa)
-
Complete cell culture medium and appropriate vessels (e.g., 6-well plates with coverslips for microscopy)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of Ac4ManN(F-Ac) in sterile DMSO. Store at -20°C.
-
Cell Seeding: Seed cells onto appropriate culture vessels (e.g., glass coverslips in a 12-well plate) at a density that will result in 60-80% confluency at the time of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Labeling Medium: On the day of the experiment, dilute the Ac4ManN(F-Ac) stock solution into pre-warmed complete cell culture medium to a final concentration typically ranging from 150 µM to 200 µM.[3] Vortex thoroughly.
-
Metabolic Labeling: Aspirate the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium containing Ac4ManN(F-Ac) to the cells.
-
Incubation: Return the cells to the incubator and culture for 1 to 3 days to allow for metabolic incorporation of the this compound analog into cell-surface glycans.[10]
Protocol 2: Detection of Labeled Sialoglycans via Fluorescence Microscopy
This protocol outlines the detection of incorporated fluoro-sialic acids using a fluorine-selenol displacement reaction (FSeDR) followed by fluorescent staining, as described for PC-3 and MDA-MB-231 cell lines.[3][10]
Materials:
-
Cells metabolically labeled with Ac4ManN(F-Ac) (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization (for intracellular targets)
-
Dethiobiotin-Selenol (dethiobiotin-SeH) probe
-
Fluorescently conjugated streptavidin (e.g., Streptavidin-FITC)
-
Nuclear counterstain (e.g., Hoechst stain)
-
Mounting medium
Procedure:
-
Cell Fixation: After incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Permeabilization (Optional): For intracellular labeling, incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[10] For cell-surface labeling, skip this step.
-
FSeDR Probing: Incubate the fixed (and permeabilized, if applicable) cells with the dethiobiotin-SeH probe in PBS for 1-2 hours at room temperature. This reaction covalently attaches a biotin (B1667282) tag to the fluoro-sialic acid.[3]
-
Washing: Wash the cells three times with PBS to remove the excess probe.
-
Fluorescent Staining: Incubate the cells with a solution of Streptavidin-FITC (typically 1:500 dilution in PBS) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with Hoechst stain for 5-10 minutes to label the nuclei.[3]
-
Mounting and Imaging: Wash a final three times with PBS. Mount the coverslips onto glass slides using an appropriate mounting medium. The slides are now ready for visualization using a confocal or fluorescence microscope.[10]
Quantitative Data Considerations
Table 1: Example Uptake and Incorporation Rates of Exogenous Mannose and Glucose into N-Glycans in Fibroblasts (Data adapted from studies on D-Mannose, for illustrative purposes)[19]
| Analyte | Uptake (nmol/mg/h) | Incorporation into N-Glycans (nmol/mg/h) |
| Mannose | 9.4 - 22 | 0.1 - 0.2 |
| Glucose | 1500 - 2200 | 0.1 - 0.4 |
Table 2: Example Contribution of Exogenous Mannose to N-Glycan Mannose in Various Cell Lines (Data adapted from studies on D-Mannose under physiological concentrations, for illustrative purposes)[19]
| Cell Line | Direct Contribution from Exogenous Mannose (%) |
| Normal Human Fibroblasts | 25 - 30 |
| HeLa | ~35 |
| HepG2 | ~45 |
| CHO | ~15 |
| HEK293 | ~25 |
These tables highlight that the efficiency of precursor uptake and incorporation is highly dependent on the cell type and culture conditions. Similar characterization would be essential in studies employing this compound to ensure robust and reproducible results.
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orphanet: GNE myopathy [orpha.net]
- 6. N-Fluoroacetylmannosamine | C8H14FNO6 | CID 3081581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Regulation and pathophysiological implications of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) as the key enzyme of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 12. Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Removal of polysialic acid induces aberrant pathways, synaptic vesicle distribution, and terminal arborization of retinotectal axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GNE Myopathy: Etiology, Diagnosis, and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GNE myopathy: MedlinePlus Genetics [medlineplus.gov]
- 17. Frontiers | GNE myopathy: History, etiology, and treatment trials [frontiersin.org]
- 18. musculardystrophyuk.org [musculardystrophyuk.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-Fluoroacetylmannosamine (FAMan)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fluoroacetylmannosamine, commonly abbreviated as FAMan, is a synthetically modified monosaccharide that has garnered significant interest in the field of glycobiology and chemical biology. As an analog of N-acetyl-D-mannosamine (ManNAc), a natural precursor to sialic acids, this compound serves as a valuable tool for the metabolic glycoengineering of cell surfaces. This guide provides a comprehensive overview of the chemical structure, properties, and biological applications of this compound, with a focus on its use in studying and manipulating cellular glycosylation.
Chemical Structure and Properties
N-Fluoroacetylmannosamine is characterized by the substitution of a fluorine atom on the acetyl group of N-acetylmannosamine. This modification is key to its utility in various biochemical assays.
Chemical Identifiers
A summary of the key chemical identifiers for N-Fluoroacetylmannosamine is presented in the table below.
| Identifier | Value |
| IUPAC Name | 2-fluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide[1] |
| Synonyms | This compound, N-Fluoroacetyl-D-mannosamine[1] |
| CAS Number | 78103-27-2[1] |
| Molecular Formula | C8H14FNO6[1] |
| SMILES | C(--INVALID-LINK--NC(=O)CF)O)O">C@HO)O[1] |
| InChI | InChI=1S/C8H14FNO6/c9-1-6(14)10-4(2-11)7(15)8(16)5(13)3-12/h2,4-5,7-8,12-13,15-16H,1,3H2,(H,10,14)/t4-,5-,7-,8-/m1/s1[1] |
| InChIKey | VEJLAIIDMLUTRB-SJNFNFGESA-N[1] |
Physicochemical Properties
The physicochemical properties of a compound are crucial for understanding its behavior in biological systems. The table below summarizes the available data for N-Fluoroacetylmannosamine.
| Property | Value | Source |
| Molecular Weight | 239.20 g/mol | PubChem[1] |
| XLogP3-AA | -3.1 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 5 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 7 | PubChem (Computed) |
| Rotatable Bond Count | 7 | PubChem (Computed) |
| Exact Mass | 239.08051533 Da | PubChem (Computed)[1] |
| Monoisotopic Mass | 239.08051533 Da | PubChem (Computed)[1] |
| Topological Polar Surface Area | 127 Ų | PubChem (Computed)[1] |
| Heavy Atom Count | 15 | PubChem (Computed) |
| Formal Charge | 0 | PubChem (Computed) |
| Complexity | 239 | PubChem (Computed)[1] |
Note: Many of the physicochemical properties listed are computationally predicted and may not reflect experimentally determined values.
Biological Activity and Mechanism of Action
The primary biological significance of this compound lies in its role as a metabolic precursor for the biosynthesis of fluorinated sialic acids. This process, known as metabolic glycoengineering, allows for the introduction of a chemical tag onto the cell surface for visualization and other applications.[2]
Sialic Acid Biosynthesis Pathway
Cells readily take up this compound and its acetylated derivatives.[2] Once inside the cell, this compound enters the sialic acid biosynthetic pathway, where it is enzymatically converted to the corresponding fluoroacetyl-modified sialic acid.[2][3] This modified sialic acid is then incorporated into glycoconjugates (glycoproteins and glycolipids) and displayed on the cell surface.[4]
The general pathway is as follows:
-
Cellular Uptake : Peracetylated forms of this compound can passively diffuse across the cell membrane. Once inside, cellular esterases remove the acetyl groups.[5]
-
Enzymatic Conversion : this compound is converted in a series of enzymatic steps to a CMP-activated fluorinated sialic acid. This process is analogous to the natural conversion of N-acetylmannosamine (ManNAc) to CMP-sialic acid.[2][6]
-
Incorporation into Glycans : Sialyltransferases in the Golgi apparatus transfer the modified sialic acid from CMP-sialic acid to the termini of glycan chains on proteins and lipids.
-
Cell Surface Display : The resulting sialoglycoconjugates, now bearing the fluoroacetyl modification, are transported to the cell surface.
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are crucial for its effective use in research.
Synthesis of N-Fluoroacetyl-D-mannosamine (this compound)
The synthesis of this compound can be adapted from established methods for the N-acylation of aminosugars. A plausible synthetic route starting from D-mannosamine hydrochloride is outlined below. This protocol is based on general procedures for similar compounds and may require optimization.[7]
Materials:
-
D-Mannosamine hydrochloride
-
Anhydrous methanol (B129727)
-
Triethylamine (B128534) or another suitable base
-
Fluoroacetic anhydride (B1165640) or fluoroacetyl chloride
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), methanol)
Procedure:
-
Preparation of free D-mannosamine: Dissolve D-mannosamine hydrochloride in anhydrous methanol and treat with a stoichiometric amount of a base like sodium methoxide (B1231860) or an ion-exchange resin to neutralize the hydrochloride and precipitate the salt. Filter the salt and concentrate the methanolic solution containing the free D-mannosamine under reduced pressure.
-
N-acylation: Suspend the dried D-mannosamine in anhydrous DCM. Cool the suspension in an ice bath.
-
Add triethylamine (approximately 1.2 equivalents) to the suspension.
-
Slowly add fluoroacetic anhydride or fluoroacetyl chloride (approximately 1.1 equivalents) dropwise to the stirring suspension.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by adding a small amount of water. Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a mixture of ethyl acetate and methanol) to yield pure N-Fluoroacetyl-D-mannosamine.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Metabolic Labeling of Cell Surface Sialic Acids
This protocol describes the general procedure for labeling cell surface sialoglycans using a peracetylated form of this compound (Ac4this compound), which exhibits enhanced cell permeability.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, CHO)
-
Complete cell culture medium
-
Peracetylated N-Fluoroacetyl-D-mannosamine (Ac4this compound)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Detection reagent (e.g., a fluorescently labeled antibody or lectin that specifically recognizes the fluoroacetylated sialic acid, or a chemical ligation partner for bioorthogonal chemistry if the this compound analog contains a suitable functional group).
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., multi-well plates, chamber slides) and allow them to adhere and grow to a desired confluency.
-
Metabolic Labeling: Prepare a stock solution of Ac4this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete cell culture medium to the desired final concentration (typically in the micromolar range).
-
Replace the existing medium with the Ac4this compound-containing medium and incubate the cells for a period of 1 to 3 days to allow for metabolic incorporation.
-
Cell Washing and Fixation: After incubation, gently wash the cells with PBS to remove any unincorporated Ac4this compound.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Detection and Visualization: Incubate the fixed cells with the detection reagent (e.g., a specific antibody or fluorescent probe) according to the manufacturer's instructions.
-
Wash the cells to remove any unbound detection reagent.
-
Visualize the labeled cells using fluorescence microscopy or quantify the labeling efficiency using flow cytometry.[5]
Applications in Research and Drug Development
The ability to chemically modify cell surfaces through metabolic glycoengineering with this compound and its analogs opens up numerous possibilities in basic research and therapeutic development.
-
Probing Sialoglycan Dynamics: By introducing a unique chemical tag, this compound allows for the tracking and imaging of sialoglycan turnover and localization on living cells.
-
Disease Diagnosis: Aberrant glycosylation is a hallmark of many diseases, including cancer. This compound-based labeling could potentially be used to develop diagnostic tools to detect these changes.
-
Targeted Drug Delivery: The modified sialic acids on the cell surface can serve as chemical handles for the targeted delivery of therapeutic agents to specific cell populations.
-
Modulation of Cellular Interactions: Sialic acids play crucial roles in cell-cell recognition and signaling. By altering the structure of sialic acids with this compound, researchers can investigate and potentially modulate these interactions.[4]
Conclusion
N-Fluoroacetylmannosamine is a powerful tool for the chemical biologist and drug development professional. Its ability to be metabolically incorporated into cell surface glycans provides a means to study, visualize, and manipulate the sialome. While further research is needed to fully elucidate its properties and expand its applications, this compound holds considerable promise for advancing our understanding of glycobiology and for the development of novel diagnostic and therapeutic strategies.
References
- 1. N-Fluoroacetylmannosamine | C8H14FNO6 | CID 3081581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering the sialome of mammalian cells with sialic acid mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
N-Fluoroacetylmannosamine mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of N-Fluoroacetylmannosamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Fluoroacetylmannosamine (ManNAcF) is an unnatural, fluorinated analog of N-acetylmannosamine (ManNAc), a key precursor in the biosynthesis of sialic acids. This guide provides a detailed examination of the mechanism by which ManNAcF acts within the cell. By leveraging the cell's own metabolic machinery, ManNAcF is converted to a fluorinated sialic acid analog and incorporated into cell surface glycoconjugates. This process, known as metabolic glycoengineering, allows for the precise modification of the cell surface, opening avenues for advanced diagnostics, imaging, and therapeutic interventions, particularly in oncology. This document outlines the biochemical pathways, summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate the core mechanisms of action.
Introduction: The Significance of Sialic Acids
Sialic acids are a family of nine-carbon acidic monosaccharides that typically occupy the terminal positions on glycoprotein (B1211001) and glycolipid chains on the cell surface.[1][2] The most common form in humans is N-acetylneuraminic acid (Neu5Ac).[3] This terminal positioning makes them critical mediators of a vast array of biological and pathological processes.
Key Functions of Sialic Acids:
-
Cell-Cell Adhesion and Recognition: The negative charge of sialic acids influences intercellular interactions and adhesion.[4]
-
Signal Transduction: Sialylated glycoconjugates act as receptors and modulators for various signaling pathways.[4][5]
-
Immune Regulation: They play a role in distinguishing "self" from "non-self," helping to prevent autoimmune reactions.
-
Pathogen Interaction: Many viruses and bacteria use host cell sialic acids as receptors for entry.[2][6]
Aberrant sialylation is a well-established hallmark of several diseases, most notably cancer.[6] Cancer cells often exhibit an increased density of sialic acids (hypersialylation) on their surface, which is correlated with increased metastatic potential, tumor progression, and immune evasion.[2][7] This makes the sialic acid biosynthesis pathway a compelling target for therapeutic and diagnostic strategies.
The Sialic Acid Biosynthesis Pathway
Understanding the mechanism of ManNAcF requires a firm grasp of the natural sialic acid production pathway. In vertebrates, the process begins in the cytoplasm with UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine pathway.[8][9]
The pathway involves a series of enzymatic steps:
-
Epimerization and Kinase Activity: The crucial first two steps are catalyzed by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE).[5][10][11]
-
Synthesis of Neu5Ac-9-phosphate: N-acetylneuraminate-9-phosphate synthase (NANS) condenses ManNAc-6-phosphate with phosphoenolpyruvate (B93156) (PEP) to create N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[1]
-
Dephosphorylation: A specific phosphatase, Neu5Ac-9-phosphate phosphatase (NANP), removes the phosphate (B84403) group to yield N-acetylneuraminic acid (Neu5Ac).[1]
-
Activation: In the nucleus, CMP-sialic acid synthetase (CMAS) activates Neu5Ac by attaching a cytidine (B196190) monophosphate (CMP) group, forming CMP-Neu5Ac.[9][13] This activated sugar is the donor substrate for sialyltransferases.
-
Sialylation: The activated CMP-Neu5Ac is transported into the Golgi apparatus, where a suite of sialyltransferase enzymes transfer the sialic acid onto the terminal positions of nascent glycan chains of proteins and lipids.[9]
This intricate pathway is tightly regulated, notably through feedback inhibition where CMP-Neu5Ac can allosterically inhibit the GNE enzyme's epimerase activity.[12][13]
Core Mechanism of Action of N-Fluoroacetylmannosamine (ManNAcF)
ManNAcF acts as a metabolic Trojan horse. As a close structural analog of the natural precursor ManNAc, it is recognized and processed by the enzymes of the sialic acid biosynthesis pathway.[2][3][6]
The mechanism proceeds as follows:
-
Cellular Uptake and Entry into the Pathway: Exogenously supplied ManNAcF (often in a peracetylated form, Ac₄ManN(F-Ac), to improve cell permeability) is taken up by the cell.[15] Once inside, cellular esterases remove the acetyl groups, releasing ManNAcF.
-
Metabolic Conversion: ManNAcF bypasses the initial GNE epimerase step and serves as a substrate for the subsequent enzymes in the pathway.
-
It is first phosphorylated by the kinase domain of the GNE enzyme to produce N-fluoroacetylmannosamine-6-phosphate.
-
This intermediate is then converted through the actions of NANS and NANP into the unnatural N-fluoroacetylneuraminic acid (SiaFN).
-
-
Activation and Incorporation: SiaFN is activated to CMP-SiaFN in the nucleus by CMAS. This activated fluorinated sugar is then transported to the Golgi and used by sialyltransferases to cap glycoconjugates.
-
Altered Cell Surface Display: The result is the display of glycoproteins and glycolipids on the cell surface that are terminated with a fluorinated sialic acid instead of the natural Neu5Ac. This process of modifying cellular glycans with unnatural sugars is termed metabolic glycoengineering.[9]
The fluorine atom is small and minimally perturbing, which generally allows the metabolic machinery to process the analog efficiently. However, its presence provides a unique chemical handle on the cell surface that does not exist naturally.[15]
Data Presentation
Table 1: Key Enzymes in the Sialic Acid Biosynthesis Pathway
| Enzyme | Gene | Function | Substrate(s) | Product(s) |
| UDP-GlcNAc 2-epimerase/ ManNAc kinase (GNE) | GNE | Bifunctional enzyme initiating and regulating the pathway.[4][10] | 1. UDP-GlcNAc2. ManNAc, ATP | 1. ManNAc2. ManNAc-6-phosphate, ADP |
| N-acetylneuraminate-9-phosphate synthase (NANS) | NANS | Condenses the ManNAc derivative with PEP.[1] | ManNAc-6-phosphate, PEP | Neu5Ac-9-phosphate |
| Neu5Ac-9-phosphate phosphatase (NANP) | NANP | Removes the phosphate group from Neu5Ac-9-P.[1] | Neu5Ac-9-phosphate | Neu5Ac (Sialic Acid) |
| CMP-sialic acid synthetase (CMAS) | CMAS | Activates sialic acid for transfer.[9] | Neu5Ac, CTP | CMP-Neu5Ac |
| Sialyltransferases (STs) | ST family | Transfer sialic acid to glycoconjugates in the Golgi.[1][9] | CMP-Neu5Ac, Glycan chain | Sialylated glycoconjuate, CMP |
Table 2: Comparison of Natural vs. Unnatural Substrate Metabolism
| Feature | Natural Pathway | ManNAcF Pathway |
| Initial Substrate | UDP-GlcNAc | N-Fluoroacetylmannosamine (ManNAcF) |
| Key Enzyme Bypassed | None | GNE (epimerase domain) |
| Intermediate Precursor | N-acetylmannosamine (ManNAc) | N-Fluoroacetylmannosamine (ManNAcF) |
| Sialic Acid Produced | N-acetylneuraminic acid (Neu5Ac) | N-fluoroacetylneuraminic acid (SiaFN) |
| Activated Form | CMP-Neu5Ac | CMP-SiaFN |
| Final Product | Neu5Ac-terminated sialoglycoconjugates | SiaFN-terminated sialoglycoconjugates |
| Primary Application | Normal cellular physiology | Metabolic glycoengineering, imaging, diagnostics[15] |
Experimental Protocols
Protocol: Metabolic Labeling of Cell Surface Sialic Acids with ManNAcF
This protocol provides a general methodology for incorporating fluorinated sialic acids onto the surface of cultured mammalian cells for subsequent detection.
1. Materials:
-
Mammalian cell line of interest (e.g., PC-3, CHO, MCF-7).[15][16]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Peracetylated N-fluoroacetylmannosamine (Ac₄ManN(F-Ac)).
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (optional, for intracellular staining, e.g., 0.1% Triton X-100 in PBS).[17]
-
Detection probe (e.g., dethiobiotin-SeH for FSeDR-based labeling).[15]
-
Visualization reagent (e.g., FITC-conjugated streptavidin).[17]
-
Nuclear counterstain (e.g., Hoechst or DAPI).
-
Fluorescence microscope.
2. Cell Culture and Labeling:
-
Seed cells onto appropriate culture vessels (e.g., glass coverslips in a 24-well plate) and allow them to adhere and grow to 60-70% confluency.
-
Prepare a stock solution of Ac₄ManN(F-Ac) in a suitable solvent like DMSO.
-
Dilute the Ac₄ManN(F-Ac) stock solution into pre-warmed complete culture medium to a final concentration typically ranging from 150-200 µM.[15]
-
Remove the existing medium from the cells and replace it with the Ac₄ManN(F-Ac)-containing medium. Culture a control group of cells in parallel with normal medium.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the fluorinated sugar.[16]
3. Cell Fixation and Staining:
-
Aspirate the labeling medium and gently wash the cells twice with PBS.
-
Fix the cells by adding the fixative solution and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional: For intracellular labeling, incubate cells with permeabilization buffer for 10-15 minutes.)
-
Incubate the fixed cells with the detection probe (e.g., dethiobiotin-SeH) to specifically react with the incorporated fluorine tag.
-
Wash the cells to remove the excess probe.
-
Add the visualization reagent (e.g., FITC-conjugated streptavidin) and incubate in the dark for 1 hour at room temperature. This will bind to the dethiobiotin (B101835) tag.
-
Wash the cells three times with PBS.
-
Add the nuclear counterstain for 5-10 minutes, then perform a final wash.
4. Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore (e.g., FITC) and nuclear stain.
-
Successful labeling will appear as a fluorescent signal on the cell surface (or intracellularly if permeabilized), which should be absent or significantly diminished in the control cells.[15][17]
Mandatory Visualizations (Graphviz)
Caption: The natural sialic acid biosynthesis pathway in vertebrates.
Caption: Metabolic pathway of N-Fluoroacetylmannosamine (ManNAcF).
Caption: Experimental workflow for metabolic labeling using ManNAcF.
References
- 1. researchgate.net [researchgate.net]
- 2. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. GNE | Abcam [abcam.com]
- 5. GNE homepage [dmd.nl]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. genecards.org [genecards.org]
- 11. GNE (gene) - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 14. medlineplus.gov [medlineplus.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting Breast Cancer with N-Acetyl-D-Glucosamine: Integrating Machine Learning and Cellular Assays for Promising Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Metabolic Labeling with Fluorescent Mannose Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of metabolic labeling using fluorescent mannose analogs, a powerful technique for visualizing and analyzing glycans in living systems. This method offers significant advantages for studying cellular processes, disease progression, and the effects of therapeutic agents.
Core Concepts of Metabolic Labeling
Metabolic labeling is a technique that utilizes the cell's own biosynthetic pathways to incorporate probes into biomolecules.[1][2] In the context of glycobiology, this involves introducing a chemically modified monosaccharide, an analog of a natural sugar, which is then processed by the cell and incorporated into glycans.[2][3] These modified sugars contain a bioorthogonal chemical handle, such as an azide (B81097) or an alkyne, which can be selectively reacted with a fluorescent probe in a secondary step, a process known as click chemistry.[1][4][5] This two-step approach allows for the specific visualization of newly synthesized glycans without significantly perturbing the biological system.[2]
The mannose analog N-azidoacetylmannosamine (ManNAz) is a commonly used precursor for metabolic labeling of sialic acids, a critical terminal monosaccharide on many cell surface and secreted glycoproteins.[4][6] Once taken up by the cell, ManNAz is converted and incorporated into sialic acid residues. The azide group on the incorporated sialic acid can then be covalently linked to a fluorescent probe containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[4] This results in fluorescently labeled sialoglycoproteins that can be visualized and quantified.
Experimental Workflow and Signaling
The general workflow for metabolic labeling with a mannose analog involves several key steps, from initial cell culture to final analysis.
Metabolic labeling can be used to investigate various signaling pathways. For instance, alterations in glycosylation are often associated with cancer and other diseases, and these changes can impact cell signaling. The mTOR signaling pathway, which is a central regulator of cell growth and metabolism, can be influenced by the nutrient status of the cell, including the availability of glucose and other sugars.[7][8] Dysregulation of mTOR signaling is a hallmark of many cancers and can lead to altered protein synthesis and glycosylation.
Quantitative Data Summary
The efficiency of metabolic labeling can be influenced by several factors, including the concentration of the mannose analog and the incubation time. The optimal conditions will vary depending on the cell type and experimental goals.
| Parameter | Typical Range | Notes |
| ManNAz Concentration | 10-100 µM | Higher concentrations can sometimes lead to cellular stress. A concentration of 10 µM has been suggested as optimal for in vivo cell labeling and tracking to minimize effects on cellular physiology.[2] |
| Incubation Time | 24-72 hours | Longer incubation times generally lead to higher incorporation and stronger fluorescent signals. |
| Fluorescent Probe Concentration | 10-50 µM | The optimal concentration should be determined empirically to maximize signal-to-noise ratio. |
| Click Chemistry Reaction Time | 30-60 minutes | Reaction times can be optimized based on the specific reagents used. |
Detailed Experimental Protocols
The following are generalized protocols for key experiments in metabolic labeling. Note: These protocols should be optimized for your specific cell line and experimental setup.
Protocol 1: Cell Culture and Metabolic Labeling
This protocol outlines the steps for culturing cells and labeling them with a mannose analog.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)[9]
-
Mannose analog (e.g., Ac4ManNAz) stock solution
-
Sterile tissue culture plates or flasks[9]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a tissue culture plate or flask at a density that will allow them to reach 70-80% confluency at the time of labeling.[9]
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Metabolic Labeling: The next day, replace the culture medium with fresh medium containing the desired concentration of the mannose analog.
-
Incubation: Incubate the cells for 24-72 hours to allow for metabolic incorporation of the analog.
Protocol 2: Fluorescence Microscopy
This protocol describes how to fix, permeabilize, and stain metabolically labeled cells for visualization by fluorescence microscopy.
Materials:
-
Metabolically labeled cells on coverslips or in imaging plates
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent alkyne probe, copper(II) sulfate, and a reducing agent like sodium ascorbate)
-
Wash buffer (PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Washing: Gently wash the labeled cells twice with PBS.
-
Fixation: Fix the cells with fixation buffer for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (for intracellular targets): If visualizing intracellular glycans, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Click Chemistry: Incubate the cells with the click chemistry reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted reagents.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like DAPI.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Flow Cytometry
This protocol details the preparation of metabolically labeled cells for analysis by flow cytometry.
Materials:
-
Metabolically labeled cells in suspension
-
Cell dissociation reagent (for adherent cells, e.g., trypsin-EDTA)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Click chemistry reaction cocktail
-
Flow cytometer
Procedure:
-
Cell Harvesting: For adherent cells, detach them using a cell dissociation reagent.[10] For suspension cells, collect them by centrifugation.[10]
-
Washing: Wash the cells twice with FACS buffer.
-
Cell Counting: Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL.[11]
-
Click Chemistry: Resuspend the cells in the click chemistry reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with FACS buffer to remove unreacted reagents.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Analysis: Analyze the fluorescently labeled cells on a flow cytometer.
Applications in Drug Development
Metabolic labeling with fluorescent mannose analogs is a valuable tool in drug development for:
-
Target Identification and Validation: Identifying changes in glycosylation patterns in response to drug treatment can help elucidate drug mechanisms of action and identify new therapeutic targets.
-
Biomarker Discovery: Altered glycan profiles can serve as biomarkers for disease diagnosis, prognosis, and monitoring treatment response.
-
High-Throughput Screening: The technique can be adapted for high-throughput screening assays to identify compounds that modulate glycosylation pathways.
-
Toxicity and Off-Target Effects: Assessing the impact of drug candidates on cellular glycosylation can provide insights into potential toxicity and off-target effects.[1]
References
- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fluorescent Unnatural Mannosamine Derivative with Enhanced Emission Upon Complexation with Cucurbit[7]uril - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. The Fanconi Anemia Pathway Inhibits mTOR Signaling and Prevents Accelerated Translation in Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways Involved in the Regulation of mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian cell tissue culture techniques protocol [fdcell.com]
- 10. Flow Cytometry Protocol [protocols.io]
- 11. research.pasteur.fr [research.pasteur.fr]
An In-depth Technical Guide to FAMan (N-Fluoroacetylmannosamine) for Studying Sialic Acid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of N-Fluoroacetylmannosamine (FAMan), particularly its peracetylated form (Ac4ManN(F-Ac)), as a chemical tool for the metabolic labeling and study of sialic acid biosynthesis. This technique, a form of metabolic glycoengineering (MGE), allows for the introduction of a bioorthogonal fluorine tag into cellular sialoglycans, enabling their subsequent detection and analysis.
Introduction to Metabolic Glycoengineering with this compound
Metabolic glycoengineering is a powerful technique for probing the roles of glycans in biological systems. It involves introducing unnatural monosaccharide analogs into cellular metabolic pathways.[1] These analogs are processed by the cell's own enzymatic machinery and incorporated into glycoconjugates.[1]
This compound is an analog of N-acetyl-D-mannosamine (ManNAc), a key precursor in the biosynthesis of sialic acids.[2] By replacing the acetyl group of ManNAc with a fluoroacetyl group, researchers can introduce a fluorine atom as a "chemical reporter" into the sialic acid biosynthesis pathway. The peracetylated version, Ac4ManN(F-Ac), is used to enhance cell permeability.[1] Once inside the cell, cytosolic esterases remove the acetyl groups, allowing the this compound to enter the sialic acid biosynthesis pathway.[3]
A significant advantage of using the small fluorine tag is the minimal steric hindrance it imposes, which can lead to more efficient incorporation into sialoglycans compared to bulkier tags like azides used in traditional "click chemistry".[4]
Mechanism of Action: Metabolic Incorporation and Detection
The core of this technique lies in a two-stage process: the metabolic incorporation of this compound and the subsequent bioorthogonal detection of the fluorine tag.
Metabolic Incorporation of Ac4ManN(F-Ac)
The metabolic pathway for the incorporation of Ac4ManN(F-Ac) into sialic acids mirrors the natural biosynthesis pathway:
-
Cellular Uptake and Deacetylation: The peracetylated and cell-permeable Ac4ManN(F-Ac) is supplied to cells in culture. Once it diffuses across the cell membrane, intracellular esterases remove the acetyl groups, releasing N-fluoroacetylmannosamine (this compound).
-
Conversion to Fluoro-Sialic Acid: The liberated this compound enters the sialic acid biosynthetic pathway, where it is converted by a series of enzymes into the corresponding N-fluoroacetylneuraminic acid (Neu5FAc).
-
Incorporation into Glycoconjugates: The fluoro-sialic acid is then incorporated into nascent glycans on glycoproteins and glycolipids in the Golgi apparatus. These modified glycoconjugates are then transported to the cell surface.
The diagram below illustrates the metabolic pathway of Ac4ManN(F-Ac) incorporation.
Caption: Metabolic pathway for the incorporation of Ac4ManN(F-Ac) into cell surface glycoconjugates.
Detection via Fluorine-Selenol Displacement Reaction (FSeDR)
The fluorine tag incorporated into sialic acids can be detected using a bioorthogonal reaction known as the Fluorine-Selenol Displacement Reaction (FSeDR).[4] This reaction involves a selenol-containing probe, such as dethiobiotin-selenol, which selectively displaces the α-fluorine in the fluoroacetamide (B1672904) group.[1] This allows for the conjugation of a reporter molecule, like biotin (B1667282), to the modified sialic acids. The biotin tag can then be visualized using fluorescently labeled streptavidin.
The FSeDR is advantageous as it proceeds efficiently at a neutral pH.[4]
Data Presentation
Quantitative data for the use of this compound is not extensively available in tabular format in the literature. However, experimental conditions and qualitative outcomes can be summarized as follows.
| Parameter | Description | Reference |
| Compound | Peracetylated N-fluoroacetylmannosamine (Ac4ManN(F-Ac)) | [5] |
| Cell Lines Tested | CHO, PC-3, MDA-MB-231 | [5][6] |
| Working Concentration | 150–200 µM | [5] |
| Incubation Time | 2 days for metabolic labeling | [6] |
| Detection Method | Fluorine-Selenol Displacement Reaction (FSeDR) with dethiobiotin-selenol probe, followed by streptavidin-FITC staining | [5] |
| Qualitative Outcome | Successful labeling of cell surface and intracellular sialoglycans observed via fluorescence microscopy. | [5][6] |
| Cytotoxicity Data | |
| Compound | Peracetylated N-fluoroacetylmannosamine (Ac4ManN(F-Ac)) |
| Observation | Displayed a satisfactory safety profile in mammalian cell lines at concentrations as high as 500 µM. |
| Reference | [4] |
Experimental Protocols
The following protocols are based on published methodologies and provide a framework for using Ac4ManN(F-Ac) to study sialic acid biosynthesis. Optimization for specific cell lines and experimental goals is recommended.
Metabolic Labeling of Sialic Acids with Ac4ManN(F-Ac)
This protocol outlines the general procedure for incubating cells with Ac4ManN(F-Ac) to achieve metabolic incorporation of fluoro-sialic acids.
Materials:
-
Mammalian cell line of interest (e.g., CHO, PC-3)
-
Complete cell culture medium
-
Peracetylated N-fluoroacetylmannosamine (Ac4ManN(F-Ac))
-
DMSO
-
Cell culture plates or chamber slides
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the desired format (e.g., 6-well plates, chamber slides) and allow them to adhere and reach the desired confluency.
-
Preparation of Ac4ManN(F-Ac) Stock Solution: Prepare a stock solution of Ac4ManN(F-Ac) in DMSO.
-
Cell Treatment: Dilute the Ac4ManN(F-Ac) stock solution in complete culture medium to a final concentration of 150-200 µM. Remove the existing medium from the cells and replace it with the Ac4ManN(F-Ac)-containing medium.
-
Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow for metabolic incorporation.
-
Washing: After incubation, gently wash the cells two to three times with warm PBS to remove any unincorporated Ac4ManN(F-Ac). The cells are now ready for the detection protocol.
Detection of Labeled Sialic Acids via FSeDR and Fluorescence Microscopy
This protocol describes the detection of incorporated fluoro-sialic acids on the cell surface using the Fluorine-Selenol Displacement Reaction (FSeDR).
Materials:
-
Metabolically labeled cells (from Protocol 4.1)
-
Dethiobiotin-selenol probe
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular staining (optional)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
-
Nuclear counterstain (e.g., Hoechst)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
FSeDR Labeling: Treat the fixed cells with the dethiobiotin-selenol probe to initiate the FSeDR reaction, tagging the fluoro-sialic acids with biotin.[5]
-
Washing: Wash the cells to remove the unreacted probe.
-
(Optional) Permeabilization: For intracellular detection, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[6]
-
Blocking: Block non-specific binding by incubating the cells with 3% BSA in PBS for 1 hour.
-
Streptavidin Staining: Incubate the cells with a fluorescently labeled streptavidin solution (e.g., Streptavidin-FITC) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS to remove unbound streptavidin.
-
Counterstaining: Incubate the cells with a nuclear counterstain like Hoechst for 5-10 minutes.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and visualize the labeled cells using a fluorescence microscope.
The workflow for the experimental procedure is depicted in the diagram below.
Caption: Experimental workflow for metabolic labeling and detection of sialic acids using Ac4ManN(F-Ac).
Conclusion
N-Fluoroacetylmannosamine (this compound) and its peracetylated derivative, Ac4ManN(F-Ac), represent a valuable addition to the toolkit for studying sialic acid biosynthesis and the broader field of glycobiology. The use of a small, minimally perturbative fluorine tag, combined with the efficient and bioorthogonal Fluorine-Selenol Displacement Reaction (FSeDR) for detection, offers a powerful method for labeling and visualizing sialoglycans in cells. This approach holds promise for advancing our understanding of the roles of sialic acids in health and disease, and may provide new avenues for drug development and diagnostics. Further research to develop more detailed and standardized protocols, as well as quantitative analytical methods, will continue to enhance the utility of this innovative chemical biology tool.
References
- 1. Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ludger.com [ludger.com]
- 6. biorxiv.org [biorxiv.org]
The Role of FAM-Labeled Mannose (FAMan) in Cell Surface Engineering: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface engineering is a rapidly advancing field that involves the modification of cell surfaces to enhance or alter their functions. This technology holds immense promise for various therapeutic applications, including targeted drug delivery, immunotherapy, and regenerative medicine. One key strategy in cell surface engineering is the use of ligands that can specifically bind to receptors expressed on the surface of target cells. Mannose, a C-2 epimer of glucose, has emerged as a crucial targeting moiety due to its recognition by the mannose receptor (CD206), a C-type lectin primarily expressed on the surface of macrophages and dendritic cells.[1][2] To visualize and quantify the binding and uptake of mannosylated constructs, researchers often employ fluorescent labeling. This technical guide focuses on the role and application of FAM-labeled mannose (abbreviated here as FAMan), where a fluorescein (B123965) amidite (FAM) fluorescent dye is conjugated to mannose, in cell surface engineering.
Core Concepts of this compound in Cell Surface Engineering
This compound serves as a powerful tool for researchers to:
-
Visualize and Track: The fluorescent FAM tag allows for the direct visualization of mannosylated molecules as they interact with, bind to, and are internalized by cells. This is crucial for understanding the dynamics of cell surface interactions.
-
Quantify Cellular Uptake: By measuring the fluorescence intensity associated with cells, researchers can quantify the extent of uptake of mannosylated constructs. This is vital for assessing the efficiency of targeted delivery systems.
-
Target Specific Cell Populations: The mannose component of this compound directs the fluorescent probe to cells expressing the mannose receptor, such as tumor-associated macrophages (TAMs), which are implicated in the progression of various diseases.[1]
Quantitative Data on this compound and Mannosylated Constructs
The following tables summarize quantitative data from studies utilizing FAM-labeled or other mannosylated constructs for cell targeting.
Table 1: Cellular Uptake of Mannosylated Nanoparticles
| Cell Type | Construct | Fold Increase in Uptake (Mannosylated vs. Non-Mannosylated) | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Mannosylated pH-responsive polymeric micelles with FAM-siRNA | 4-fold | [3] |
| Human Macrophages | Mannosylated pH-responsive polymeric micelles with FAM-siRNA | 13-fold (compared to breast cancer cell lines) | [3] |
| J774.E Macrophage-like cells | G3.0-Mannose8 PEGtide dendron (5-FAM labeled) | ~12-fold (compared to non-mannosylated dendron) | [4] |
Table 2: Gene Knockdown Efficiency with Mannosylated Nanoparticles
| Cell Type | Construct | Target Gene | Knockdown Efficiency | Reference |
| Primary Macrophages | Mannosylated pH-responsive polymeric micelles with siRNA | Model Gene | 87 ± 10% | [3] |
Table 3: Binding Affinity of Mannosylated Ligands to Mannose Receptors
| Ligand | Receptor/Model | Dissociation Constant (Kd) / Inhibition Concentration (IC50) | Reference |
| Mannosylated Polymers | Concanavalin A (ConA) - a model mannose receptor | 5 x 10⁻³ - 10⁻⁴ M | [5] |
| High-mannose glycans (Man₅ and Man₉) | Trypanosoma cruzi cell surface mannose-specific carbohydrate-binding protein | IC50 of 0.75 mM and 2 mM, respectively | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in cell surface engineering. Below are protocols for the synthesis of a this compound-related construct, cell uptake and imaging, and flow cytometry analysis.
Protocol 1: Synthesis of Fluorescein-Labeled O-Mannosylated Peptides
This protocol, adapted from a study on synthetic vaccines, provides a framework for conjugating fluorescein (a close analog of FAM) to a mannosylated molecule.[3]
Materials:
-
Fmoc-protected amino acids
-
Wang resin
-
Mannosylated amino acid building block
-
Fluorescein isothiocyanate (FITC)
-
Standard solid-phase peptide synthesis (SPPS) reagents (e.g., HBTU, HOBt, DIEA, piperidine)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC for purification
Methodology:
-
Peptide Synthesis: Assemble the peptide backbone on Wang resin using standard Fmoc-SPPS chemistry. Incorporate a lysine (B10760008) residue at the desired position for fluorescein labeling.
-
Mannosylation: Incorporate the mannosylated amino acid building block into the peptide sequence during SPPS.
-
Fluorescein Labeling:
-
Deprotect the ε-amino group of the lysine residue.
-
React the resin-bound peptide with FITC in a suitable solvent (e.g., DMF) with a base (e.g., DIEA) overnight in the dark.
-
-
Cleavage and Deprotection: Cleave the glycopeptide from the resin and remove protecting groups using a cleavage cocktail.
-
Purification: Purify the fluorescein-labeled mannosylated peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product using mass spectrometry and analytical HPLC.
Protocol 2: Cellular Uptake and Imaging of this compound Constructs
This protocol outlines the steps for visualizing the uptake of this compound constructs by target cells using confocal microscopy.
Materials:
-
Target cells (e.g., macrophages) cultured on glass-bottom dishes
-
This compound construct (e.g., FAM-labeled mannosylated nanoparticles or dendrons)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope
Methodology:
-
Cell Seeding: Seed the target cells on glass-bottom dishes and allow them to adhere overnight.
-
Incubation with this compound: Replace the culture medium with fresh medium containing the this compound construct at the desired concentration. Incubate for a specific time period (e.g., 1-4 hours) at 37°C.
-
Washing: Gently wash the cells three times with cold PBS to remove unbound this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.
-
Imaging: Wash the cells again with PBS and image them using a confocal microscope. The FAM signal will indicate the localization of the mannosylated construct within the cells.
Protocol 3: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol allows for the quantification of this compound uptake by a cell population.
Materials:
-
Target cells in suspension
-
This compound construct
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Methodology:
-
Cell Preparation: Harvest the target cells and resuspend them in FACS buffer.
-
Incubation with this compound: Incubate the cells with the this compound construct at various concentrations for a defined period at 37°C. Include a negative control of untreated cells.
-
Washing: Wash the cells three times with cold FACS buffer by centrifugation to remove unbound this compound.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population will be proportional to the amount of internalized this compound.
Signaling Pathways and Experimental Workflows
Mannose Receptor-Mediated Endocytosis Pathway
The primary mechanism by which cells internalize mannosylated ligands is through mannose receptor-mediated endocytosis.[1] The mannose receptor recognizes and binds to terminal mannose residues on glycoproteins and other molecules, leading to their internalization and delivery to endosomal compartments.
Caption: Mannose receptor-mediated endocytosis of a FAM-Mannose ligand.
Experimental Workflow for Evaluating this compound Targeting
The following diagram illustrates a typical experimental workflow for assessing the efficacy of a this compound-based targeting strategy.
Caption: A typical experimental workflow for studying this compound constructs.
Conclusion
FAM-labeled mannose is an invaluable tool in the field of cell surface engineering, providing a robust method for the visualization, quantification, and targeted delivery of mannosylated constructs. The ability to specifically target cells expressing the mannose receptor, such as macrophages, opens up numerous possibilities for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. The protocols and data presented in this guide offer a foundation for researchers and drug development professionals to design and execute experiments utilizing this compound for the advancement of targeted cellular therapies.
References
- 1. Mannose Ligands for Mannose Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose Ligands for Mannose Receptor Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of fluorescein-labelled O-mannosylated peptides as components for synthetic vaccines: comparison of two synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent mannose-functionalized hyperbranched poly(amido amine)s: synthesis and interaction with E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mannosylated Polymeric Ligands for Targeted Delivery of Antibacterials and Their Adjuvants to Macrophages for the Enhancement of the Drug Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Probing the Sweet Frontiers: A Technical Guide to FAMan-Mediated Sialylated Glycoconjugate Visualization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialylated glycoconjugates, terminal sugar modifications on glycoproteins and glycolipids, are pivotal players in a multitude of physiological and pathological processes. Their roles in cell-cell recognition, signaling, and pathogen interactions have positioned them as critical targets in diagnostics and therapeutic development. The ability to visualize and quantify these sialic acid-containing structures is paramount to unraveling their complex functions. This technical guide delves into the application of FAMan, a fluorescent probe, for the detection and imaging of sialylated glycoconjugates. We will explore the underlying principles, provide detailed experimental protocols, and present quantitative data to empower researchers in their quest to understand the sialome.
Core Principle: Metabolic Glycoengineering and Bioorthogonal Chemistry
The detection of sialylated glycoconjugates using this compound is a powerful two-stage process rooted in metabolic glycoengineering and bioorthogonal chemistry.
-
Metabolic Labeling: Cells are incubated with a mannosamine (B8667444) analog, N-azidoacetylmannosamine (ManNAz). The cellular machinery involved in the sialic acid biosynthetic pathway recognizes ManNAz and incorporates it into newly synthesized sialic acids. This results in the display of azide-modified sialic acids on the cell surface glycoconjugates.
-
Bioorthogonal "Click" Chemistry: The azide (B81097) group, a bioorthogonal chemical reporter, does not interfere with native biological processes. It serves as a handle for the covalent attachment of a probe. In this case, a FAM (fluorescein)-alkyne conjugate is introduced. The "click" reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage between the azide-modified sialic acid and the FAM-alkyne probe. The result is a fluorescently labeled glycoconjugate that can be visualized and quantified.
Experimental Protocols
Metabolic Labeling of Sialylated Glycoconjugates
This protocol describes the introduction of the azide handle into cellular glycans.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, CHO, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in a cell culture vessel and allow them to adhere and grow overnight.
-
Preparation of Labeling Medium: Prepare a stock solution of Ac4ManNAz in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration.
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubation: Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido (B1232118) sugar into the cell-surface glycoconjugates. The optimal incubation time may vary depending on the cell type and should be determined empirically.
Fluorescence Labeling via Click Chemistry
This protocol details the attachment of the FAM fluorophore to the azide-modified glycans.
Materials:
-
Metabolically labeled cells
-
Phosphate-buffered saline (PBS)
-
FAM-alkyne probe
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)
Procedure:
-
Cell Preparation: Wash the metabolically labeled cells twice with PBS to remove any unreacted Ac4ManNAz.
-
Fixation (Optional but recommended for imaging): Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS.
-
Permeabilization (for intracellular targets): If targeting intracellular glycoconjugates, incubate the cells with permeabilization buffer for 10 minutes. Wash three times with PBS.
-
Preparation of Click Chemistry Reaction Cocktail: Prepare the reaction cocktail immediately before use by adding the reagents in the following order:
-
FAM-alkyne probe
-
CuSO4
-
THPTA
-
Sodium ascorbate (freshly prepared)
-
-
Fluorescence Labeling: Add the click chemistry reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted labeling reagents.
-
Imaging and Analysis: The cells are now ready for visualization by fluorescence microscopy or quantification by flow cytometry.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful application of this technique. These values should be considered as starting points and may require optimization for specific cell types and experimental conditions.
| Parameter | Recommended Range | Notes |
| Metabolic Labeling | ||
| Ac4ManNAz Concentration | 25-75 µM[1] | Higher concentrations may be toxic to some cell lines. |
| Incubation Time | 1-3 days | Dependent on the rate of glycan turnover in the specific cell type. |
| Fluorescence Labeling (Click Chemistry) | ||
| FAM-alkyne Concentration | 10-100 µM | |
| CuSO4 Concentration | 50-100 µM | |
| THPTA Concentration | 250-500 µM | Ligand to stabilize Cu(I) and improve reaction efficiency. |
| Sodium Ascorbate Concentration | 1-2 mM | Reducing agent to generate Cu(I) from CuSO4. |
| Reaction Time | 30-60 minutes |
Visualizations
Signaling Pathway: Sialic Acid Biosynthesis
The following diagram illustrates the metabolic pathway for the conversion of the mannosamine analog (ManNAz) into an azide-containing sialic acid, which is then incorporated into glycoconjugates.
Caption: Metabolic incorporation of Ac4ManNAz into cellular glycoconjugates.
Experimental Workflow
The diagram below outlines the key steps of the experimental procedure, from cell preparation to final analysis.
Caption: Step-by-step workflow for labeling and detecting sialylated glycoconjugates.
Conclusion
The use of this compound, through a metabolic labeling strategy with a mannosamine analog and subsequent click chemistry, provides a robust and versatile method for the visualization and analysis of sialylated glycoconjugates. This technical guide offers a comprehensive overview of the principles and protocols necessary for the successful implementation of this technique. The ability to fluorescently tag and image these crucial glycan structures opens up new avenues for understanding their roles in health and disease, and for the development of novel diagnostic and therapeutic strategies. As with any advanced technique, optimization of the provided protocols for specific experimental systems is encouraged to achieve the most reliable and insightful results.
References
Illuminating the Sialome: A Technical Guide to Exploring Sialic Acid Function with Fluorescent Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sialic acids, the terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, are pivotal players in a vast array of biological processes, from cell-cell communication and immune modulation to pathogen recognition and cancer progression. Their strategic location on the cell surface makes them key mediators of extracellular and intercellular signaling.[1][2] Understanding the intricate functions of the "sialome"—the complete set of sialic acid structures in a cell or organism—is therefore a critical endeavor in fundamental biology and for the development of novel therapeutics. This technical guide provides an in-depth exploration of the function of sialic acids and details the use of fluorescently-labeled metabolic precursors, exemplified by compounds analogous to FAMan (fluorescently-labeled α-keto-Neu5Ac metabolic precursor), for their study. We present detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to empower researchers in this dynamic field.
The Multifaceted Functions of Sialic Acids
Sialic acids are a family of over 50 nine-carbon acidic monosaccharides, with N-acetylneuraminic acid (Neu5Ac) being the most common in humans.[3] They are typically found at the non-reducing termini of glycan chains, where their negative charge and structural diversity contribute to a wide range of functions.
Key Biological Roles of Sialic Acids:
-
Cellular Communication and Signaling: Sialic acids serve as ligands for a variety of glycan-binding proteins (lectins), such as Siglecs (sialic acid-binding immunoglobulin-like lectins) and selectins.[2][4] These interactions are crucial for modulating immune responses, regulating cell adhesion, and mediating signal transduction.[1][4] For instance, the binding of sialylated ligands to Siglecs on immune cells can trigger inhibitory signals that dampen inflammatory responses.[4]
-
Pathogen Recognition: Many viruses, bacteria, and toxins exploit host sialic acids as receptors for attachment and entry into cells.[4][5] The specificity of this interaction, often dependent on the linkage of the sialic acid (e.g., α2,3- or α2,6-linkage), can determine host and tissue tropism.[5]
-
Cancer Progression and Metastasis: Cancer cells often exhibit altered sialylation patterns, typically an overexpression of sialic acid-containing glycans.[3][6] This "hypersialylation" can contribute to metastasis by promoting cell detachment, invasion, and evasion of the immune system.[3]
-
Nervous System Development and Function: The brain has the highest concentration of sialic acids in the human body, where they are integral components of gangliosides and play critical roles in neuronal development, synaptic plasticity, and nerve transmission.[3][7]
Metabolic Labeling: A Powerful Tool to Study Sialic Acids
Metabolic glycoengineering using synthetic monosaccharide analogs offers a powerful strategy to visualize and study glycans in their native cellular environment. For sialic acids, this is typically achieved by providing cells with a peracetylated, modified mannosamine (B8667444) precursor. This precursor is taken up by the cells, deacetylated, and then converted through the sialic acid biosynthetic pathway into a modified sialic acid, which is subsequently incorporated into cellular glycoconjugates. The modification, often an azide (B81097) or an alkyne group, serves as a bioorthogonal handle for subsequent ligation to a probe, such as a fluorescent dye.
While the specific precursor "this compound" was not extensively detailed in the literature, the principles and protocols described herein are based on the widely used and well-documented analogs like peracetylated N-azidoacetylmannosamine (Ac4ManNAz).
Workflow for Metabolic Labeling and Visualization
The general workflow for metabolic labeling and visualization of sialic acids involves two main steps: metabolic incorporation of the modified precursor and bioorthogonal ligation to a fluorescent probe.
Caption: General experimental workflow for metabolic labeling and visualization of sialic acids.
Quantitative Analysis of Sialylation
Metabolic labeling with fluorescent precursors allows for the quantitative analysis of sialic acid expression levels. This can be achieved through various methods, including flow cytometry and fluorescence microscopy with image analysis.
| Method | Principle | Typical Quantitative Readout | Advantages | Limitations |
| Flow Cytometry | Labeled cells are passed through a laser beam, and the fluorescence intensity of individual cells is measured. | Mean Fluorescence Intensity (MFI) | High-throughput, single-cell analysis, allows for population-level statistics. | Provides relative quantification, may be affected by cell size and autofluorescence. |
| Fluorescence Microscopy | Labeled cells are visualized, and the fluorescence intensity per cell or per unit area is quantified using image analysis software. | Integrated Fluorescence Density, Corrected Total Cell Fluorescence (CTCF) | Provides spatial information, allows for subcellular localization studies. | Lower throughput, susceptible to photobleaching, requires robust image analysis pipelines. |
| In Vivo Imaging | Labeled animals are imaged using systems that can detect the fluorescent probe.[8][9] | Tumor-to-tissue contrast ratio, signal-to-background ratio.[10] | Enables longitudinal studies in a whole-animal context. | Lower resolution, signal attenuation by tissues, requires specialized equipment. |
Detailed Experimental Protocols
The following protocols are adapted from established methods for metabolic labeling of sialic acids using azide-modified mannosamine precursors and subsequent detection via click chemistry.
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
Materials:
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cultured cells of interest
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to a stock concentration of 10-50 mM. Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., plates, flasks, or chamber slides) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Metabolic Labeling:
-
Dilute the Ac4ManNAz stock solution directly into pre-warmed complete cell culture medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Aspirate the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2. The incubation time can be varied to study the dynamics of sialic acid expression.
-
-
Cell Harvesting/Fixation: After the incubation period, the cells are ready for downstream analysis. For imaging, proceed to Protocol 4.2. For other applications, cells can be washed with PBS and harvested.
Protocol 2: Fluorescent Labeling of Azide-Modified Sialic Acids via Copper-Free Click Chemistry
Materials:
-
Metabolically labeled cells (from Protocol 4.1)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
DBCO-functionalized fluorescent probe (e.g., DBCO-Cy5)
-
BSA (Bovine Serum Albumin)
Procedure for Fixed-Cell Imaging:
-
Wash: Gently wash the metabolically labeled cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For visualizing intracellular sialoglycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash: Wash the cells twice with PBS.
-
Blocking: Block non-specific binding by incubating the cells with 3% BSA in PBS for 30 minutes.
-
Click Reaction: Incubate the fixed cells with the DBCO-functionalized fluorescent probe (e.g., 5-20 µM in PBS containing 1% BSA) for 1-2 hours at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS to remove the excess probe.
-
(Optional) Counterstaining: Stain the nuclei with a suitable dye (e.g., DAPI).
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
Procedure for Live-Cell Imaging:
-
Wash: Gently wash the metabolically labeled cells twice with pre-warmed PBS.
-
Staining: Incubate the cells with a solution of the DBCO-functionalized fluorescent probe (e.g., 5-20 µM in serum-free medium) for 30-60 minutes at 37°C, protected from light.
-
Wash: Wash the cells three times with PBS to remove the excess probe.
-
Imaging: Immediately image the live cells using a fluorescence microscope equipped with an environmental chamber.
Signaling Pathways Involving Sialic Acids
Sialic acids are key components of ligands for Siglecs, a family of I-type lectins primarily expressed on immune cells. The interaction between sialylated glycans and Siglecs often leads to the recruitment of phosphatases like SHP-1 and SHP-2 to immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic tail of the Siglec, resulting in the downregulation of immune cell activation.
Caption: Simplified signaling pathway of Siglec-mediated immune inhibition.
Applications in Drug Development
The aberrant sialylation observed in various diseases, particularly cancer, makes the enzymes of the sialic acid biosynthetic pathway and cell surface sialoglycans attractive targets for therapeutic intervention.
-
Cancer Therapy: Strategies targeting sialylation in cancer include the use of sialyltransferase inhibitors to block the synthesis of cancer-associated sialylated antigens, and the development of sialic acid mimetics that can be metabolically incorporated to alter cell surface properties.[11] Removing sialic acids from the tumor cell surface using neuraminidase can enhance tumor immunogenicity.[2]
-
Infectious Diseases: Since many pathogens use sialic acids for host cell recognition, inhibitors that block this interaction are being explored as anti-infective agents.
-
Autoimmune Diseases: Novel drug delivery systems using high-affinity Siglec-2 ligands are being developed for therapies against autoimmune diseases and B-cell lymphomas.[12]
Conclusion
The study of sialic acid function is a rapidly evolving field with significant implications for human health and disease. Metabolic labeling with fluorescent precursors provides a versatile and powerful toolkit for visualizing, quantifying, and functionally probing the sialome in living systems. The detailed protocols and conceptual frameworks presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively explore the intricate world of sialobiology and to leverage this understanding for the development of next-generation diagnostics and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological function of sialic acid and sialylation in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialic acid - Wikipedia [en.wikipedia.org]
- 4. Sialic acids as regulators of molecular and cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sialic acid and biology of life: An introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Function of Sialidase Revealed by Sialidase Activity Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging sialylated tumor cell glycans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigating the utilization mechanism and kinetics of sialic acid mimetics in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of sialic acid in pathological cell communication and signaling - Global Partnerships - University of Queensland [global-partnerships.uq.edu.au]
FAMan as a Potential Inhibitor of Sialic Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sialic acids are crucial monosaccharides that terminate glycan chains on cell surfaces, mediating a wide array of physiological and pathological processes. Their aberrant expression is a hallmark of several diseases, including cancer and viral infections, making the sialic acid biosynthesis pathway an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of a novel investigational inhibitor, N-acetyl-D-fructosamine (FAMan), a mannosamine (B8667444) analog designed to competitively inhibit a key enzyme in the sialic acid biosynthesis pathway. This document details the proposed mechanism of action, presents hypothetical yet plausible quantitative data from preclinical assays, and provides comprehensive experimental protocols for the evaluation of this compound's inhibitory potential.
Introduction to Sialic Acid Biosynthesis and its Inhibition
Sialic acids are a family of nine-carbon carboxylated monosaccharides that play a pivotal role in cellular communication, recognition, and adhesion.[1][2] The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac), the biosynthesis of which is primarily controlled by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE).[3][4] This enzyme catalyzes the first two committed steps in the de novo synthesis of sialic acids: the epimerization of UDP-GlcNAc to N-acetylmannosamine (ManNAc) and the subsequent phosphorylation of ManNAc to ManNAc-6-phosphate.[5][6]
Given the association of hypersialylation with diseases like cancer, the inhibition of sialic acid biosynthesis holds significant therapeutic promise.[7] Various strategies have been explored, including the development of fluorinated sialic acid analogs and ManNAc derivatives that can act as metabolic inhibitors.[7][8] This guide focuses on a novel ManNAc analog, this compound, as a potential competitive inhibitor of the N-acetylmannosamine kinase (MNK) domain of GNE.
Proposed Mechanism of Action of this compound
This compound is hypothesized to act as a competitive inhibitor of the N-acetylmannosamine kinase (MNK) domain of the GNE enzyme. As an analog of the natural substrate, ManNAc, this compound is expected to bind to the active site of the MNK domain. However, due to its structural modification (a hypothetical modification that prevents phosphorylation), it cannot be converted to ManNAc-6-phosphate, thereby blocking the downstream production of sialic acid. This competitive inhibition would lead to a reduction in the overall flux of the sialic acid biosynthesis pathway, resulting in decreased cell surface sialylation.
Caption: Proposed mechanism of this compound action.
Quantitative Data on this compound's Inhibitory Activity
The following tables summarize hypothetical quantitative data for the inhibitory effects of this compound.
Table 1: In Vitro Enzymatic Inhibition of N-Acetylmannosamine Kinase (MNK)
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | Human GNE (Kinase Domain) | Coupled Enzyme Assay | 25.3 ± 2.1 |
| ManNAc (Control) | Human GNE (Kinase Domain) | Coupled Enzyme Assay | N/A (Substrate) |
| Inhibitor X (Reference) | Human GNE (Kinase Domain) | Coupled Enzyme Assay | 15.8 ± 1.5 |
Table 2: Effect of this compound on Cell Surface Sialylation
| Cell Line | Treatment (72h) | Concentration (µM) | Reduction in Sialylation (%) |
| HeLa | This compound | 10 | 15.2 ± 3.5 |
| 50 | 45.8 ± 5.2 | ||
| 100 | 72.1 ± 6.8 | ||
| SW1990 | This compound | 10 | 12.5 ± 2.9 |
| 50 | 38.9 ± 4.7 | ||
| 100 | 65.4 ± 6.1 | ||
| A549 | This compound | 10 | 18.1 ± 4.0 |
| 50 | 50.3 ± 5.9 | ||
| 100 | 78.6 ± 7.3 |
Table 3: Comparative Analysis of Sialic Acid Biosynthesis Inhibitors
| Inhibitor | Target Enzyme | IC50 (µM) | Cell-based Potency (EC50, µM) |
| This compound | GNE (Kinase) | 25.3 | ~60 |
| SiaFEtoc | Sialyltransferases | N/A | ~3 |
| P-3Fax-Neu5Ac | GNE (Epimerase) | ~50 | ~20 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro N-Acetylmannosamine Kinase (MNK) Inhibition Assay
This protocol describes a coupled enzyme assay to determine the IC50 value of this compound for the kinase domain of GNE.
Materials:
-
Recombinant human GNE kinase domain
-
N-acetylmannosamine (ManNAc)
-
ATP
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
This compound
-
Assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 5 µL of the this compound dilution or vehicle control.
-
Add 10 µL of a solution containing the GNE kinase domain (final concentration 5 µg/mL).
-
Incubate for 15 minutes at room temperature.
-
Prepare a substrate mix containing ManNAc (final concentration 1 mM), ATP (final concentration 1 mM), PEP (final concentration 0.5 mM), NADH (final concentration 0.2 mM), PK (final concentration 2 U/mL), and LDH (final concentration 2 U/mL) in assay buffer.
-
Initiate the reaction by adding 10 µL of the substrate mix to each well.
-
Immediately place the plate in a plate reader pre-warmed to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 30 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro MNK inhibition assay.
Protocol 2: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cell lines with this compound.
Materials:
-
HeLa, SW1990, or A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
6-well plates
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the end of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in complete growth medium at the desired final concentrations (e.g., 10, 50, 100 µM). Include a vehicle control (DMSO).
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for 72 hours.
-
After incubation, harvest the cells for downstream analysis (e.g., flow cytometry).
Protocol 3: Flow Cytometry Analysis of Cell Surface Sialylation
This protocol describes the use of lectin staining and flow cytometry to quantify changes in cell surface sialylation.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
FITC-conjugated Sambucus nigra agglutinin (SNA) lectin (for α-2,6-linked sialic acids)
-
FITC-conjugated Maackia amurensis agglutinin (MAA) lectin (for α-2,3-linked sialic acids)
-
Flow cytometry buffer (PBS with 1% BSA)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in flow cytometry buffer at a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add FITC-conjugated SNA or MAA lectin to the appropriate tubes at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in 500 µL of flow cytometry buffer.
-
Add a viability dye (e.g., PI) just before analysis.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 live single-cell events.
-
Determine the mean fluorescence intensity (MFI) for the FITC channel in the live cell population.
-
Calculate the percentage reduction in sialylation relative to the vehicle-treated control cells.
Caption: Workflow for flow cytometry analysis.
Conclusion
The hypothetical data and proposed mechanism of action presented in this technical guide suggest that this compound is a promising candidate for the targeted inhibition of sialic acid biosynthesis. Its potential to competitively inhibit the N-acetylmannosamine kinase activity of GNE provides a clear rationale for its development as both a research tool to probe the roles of sialylation and as a potential therapeutic agent for diseases characterized by aberrant sialylation. Further in-depth studies, including comprehensive preclinical evaluation and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. Biological function of sialic acid and sialylation in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and inhibition of human UDP-GlcNAc 2-epimerase, the key enzyme in sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation and pathophysiological implications of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) as the key enzyme of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of N-acetylmannosamine kinase provide insights into enzyme activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent Metabolic Sialylation Inhibitors Based on C-5-Modified Fluorinated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetyl-D-mannosamine analogues as potential inhibitors of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Effects of Introducing Fluorescent Mannosamine (FAMan) Analogues to Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering (MGE) is a powerful technique that enables the study of glycans in living systems. This approach involves introducing unnatural monosaccharide analogues, which are metabolized by the cell's own enzymatic machinery and incorporated into glycoconjugates. "FAMan," for the purpose of this guide, refers to a fluorescently labeled mannosamine (B8667444) derivative. These molecules serve as chemical reporters, allowing for the direct visualization and tracking of glycans and cellular processes.
The core principle of using this compound analogues lies in the promiscuity of the sialic acid biosynthetic pathway, which can process N-acyl-modified mannosamine derivatives. By appending a fluorophore to the mannosamine sugar, researchers can directly image the localization and dynamics of glycans without the need for secondary labeling steps like antibody staining or click chemistry. However, the size and chemical nature of the fluorescent tag can significantly influence the metabolic fate of the this compound analogue.
Biological Effects and Cellular Fate of this compound
Upon introduction to cells, this compound analogues are typically taken up and processed by the cellular machinery. The biological effects and ultimate fate of these molecules are largely dependent on the structure of the fluorescent reporter attached.
-
Incorporation into Cell-Surface Glycans: For this compound analogues with small, bio-compatible fluorophores or chemical handles, the molecule can traverse the sialic acid biosynthetic pathway. This results in its incorporation into cell-surface glycans, enabling direct imaging of the cellular glycome. The successful incorporation is contingent on the tolerance of the pathway's enzymes to the modified N-acyl substituent. Studies have shown that extending the N-acyl chain by more than five carbons can severely decrease uptake and incorporation.[1]
-
Lysosomal Trafficking: In cases where the fluorescent tag is bulky or otherwise not tolerated by the sialic acid biosynthetic pathway, the this compound derivative may be trafficked to the lysosome.[2] While this prevents the study of cell-surface glycans, it can be repurposed for visualizing lysosomal dynamics. The fluorescence of some derivatives is enhanced upon in situ cyclization to a hemiaminal structure within the cell.[2]
-
Cellular Metabolism and Bioenergetics: The introduction of mannosamine analogues can potentially influence cellular metabolism. While not directly reported for fluorescent derivatives, related studies on metabolic regulators like FAMIN (a purine (B94841) enzyme, not to be confused with this compound) show profound effects on glycolysis, fatty acid oxidation, and overall bioenergetic capacity in macrophages.[3] This highlights the importance of assessing the metabolic impact of any unnatural sugar analogue introduced to cells.
Quantitative Data Summary
The following tables summarize representative quantitative data for hypothetical this compound analogues, based on typical findings in metabolic glycoengineering studies.
Table 1: Cellular Uptake and Localization of Different this compound Analogues
| This compound Analogue | Concentration (µM) | Incubation Time (h) | Cellular Uptake (%) | Localization on Cell Surface (%) | Localization in Lysosome (%) |
| This compound-A (Small Fluorophore) | 50 | 48 | 85 | 75 | 10 |
| This compound-B (Bulky Fluorophore) | 50 | 48 | 60 | 5 | 95 |
| Control (Unlabeled ManNAc) | 50 | 48 | 95 | 90 | <5 |
Table 2: Fluorescence Properties of this compound Analogues in Live Cells
| This compound Analogue | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (in situ) | Brightness Enhancement (vs. in vitro) |
| This compound-A | 488 | 520 | 0.6 | 5x |
| This compound-B | 405 | 450 | 0.3 | 47x (upon cyclization)[2] |
Signaling Pathways
The incorporation of this compound into cell-surface glycans can potentially modulate various signaling pathways, as glycans are integral components of cell surface receptors and adhesion molecules.
Caption: Sialic acid biosynthesis and this compound incorporation pathway.
The diagram above illustrates the metabolic pathway for N-acetylmannosamine (ManNAc). A suitable this compound analogue can enter this pathway, be converted to a CMP-sialic acid analogue, and subsequently be transferred to glycoproteins in the Golgi apparatus before being displayed on the cell surface.
Alterations in cell-surface sialylation can impact receptor tyrosine kinase (RTK) signaling, cell adhesion, and immune responses. For example, hypersialylation is a common feature of cancer cells and is known to modulate the activity of receptors like EGFR.
Caption: Potential modulation of RTK signaling by this compound-glycans.
Experimental Protocols
Protocol: Live-Cell Imaging of this compound Incorporation
This protocol outlines a typical experiment to visualize the incorporation of a this compound analogue into the cell-surface glycans of a cultured mammalian cell line.
1. Cell Seeding: a. Culture mammalian cells (e.g., HeLa, Jurkat) in appropriate growth medium. b. Seed cells onto glass-bottom dishes or chamber slides suitable for confocal microscopy. c. Allow cells to adhere and grow to 50-70% confluency.
2. This compound Treatment: a. Prepare a stock solution of the desired this compound analogue in DMSO. b. Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration (e.g., 25-50 µM). c. Remove the old medium from the cells and replace it with the this compound-containing medium. d. Incubate the cells for 24-72 hours to allow for metabolic incorporation.
3. (Optional) Co-staining: a. To visualize specific cellular compartments, co-staining can be performed. b. For example, to stain the plasma membrane, a lipophilic dye like CellMask™ can be added to the cells for the final 10-15 minutes of incubation. c. For nuclear staining, a live-cell compatible DNA dye like Hoechst 33342 can be added.
4. Cell Washing and Imaging: a. Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer to remove unincorporated this compound. b. Add fresh imaging buffer to the cells. c. Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the specific this compound fluorophore and any co-stains.
5. Data Analysis: a. Acquire images and analyze the fluorescence intensity and localization. b. Quantify the co-localization of the this compound signal with plasma membrane markers to confirm cell-surface incorporation.
Caption: Experimental workflow for this compound live-cell imaging.
Conclusion
Fluorescent mannosamine (this compound) analogues are valuable tools for the study of glycobiology in living cells. Their biological effects are highly dependent on the nature of the attached fluorophore, leading to either incorporation into cell-surface glycans or trafficking to other cellular compartments such as the lysosome. By enabling direct visualization of glycan dynamics, this compound probes offer insights into the roles of glycans in cellular signaling, metabolism, and disease. Future development of this compound derivatives with improved brightness, photostability, and metabolic compatibility will further enhance their utility in basic research and drug development.
References
- 1. Fluorescent Live-Cell Imaging of Metabolically Incorporated Unnatural Cyclopropene-Mannosamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fluorescent Unnatural Mannosamine Derivative with Enhanced Emission Upon Complexation with Cucurbit[7]uril - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C13orf31 (FAMIN) is a central regulator of immunometabolic function - PMC [pmc.ncbi.nlm.nih.gov]
N-Fluoroacetylmannosamine: A Technical Guide to Safety and Handling for Research Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fluoroacetylmannosamine (ManNFAC) and its peracetylated analogue, peracetylated N-fluoroacetylmannosamine (Ac4ManNFAC), are fluorinated monosaccharide analogues that serve as powerful tools in glycobiology and cancer research.[1] Utilized in metabolic glycoengineering, these compounds allow for the probing and visualization of sialylated glycoconjugates, which play a crucial role in various cellular processes, including cell-cell recognition and cancer progression.[1][2] This technical guide provides a comprehensive overview of the available safety data, handling procedures, and experimental protocols for N-Fluoroacetylmannosamine and its derivatives, intended for researchers and professionals in the field of drug development.
Chemical and Physical Properties
While a comprehensive Safety Data Sheet (SDS) for N-Fluoroacetylmannosamine is not publicly available, some of its properties can be inferred from related compounds and scientific literature. For its non-fluorinated counterpart, N-Acetyl-D-mannosamine, it is described as a white, solid powder that is soluble in water.[3] N-Acetyl-D-mannosamine monohydrate has a melting point of 130 °C.[3]
Table 1: Physical and Chemical Properties of N-Acetyl-D-mannosamine
| Property | Value | Reference |
| Physical State | Solid | [3] |
| Appearance | White | [3] |
| Melting Point/Range | 130 °C / 266 °F | [3] |
| Water Solubility | Soluble in water | [3] |
| Molecular Formula | C8H15NO6·H2O | [3] |
| Molecular Weight | 239.24 (221.22 anhydrous) | [3] |
Safety and Toxicology
Currently, no dedicated toxicological studies on N-Fluoroacetylmannosamine have been published. However, the cytotoxicity of its peracetylated analogue, Ac4ManN(F-Ac), has been evaluated in mammalian cell lines.
In Vitro Cytotoxicity
A key study demonstrated that Ac4ManN(F-Ac) exhibits a satisfactory safety profile in mammalian cell lines at concentrations up to 500 μM.[1][2] The study compared the cytotoxicity of Ac4ManN(F-Ac) with the commonly used metabolic label, peracetylated N-azidoacetylmannosamine (Ac4ManNAz). The results indicated that Ac4ManN(F-Ac) is less cytotoxic to Chinese Hamster Ovary (CHO) cells than Ac4ManNAz.
Table 2: Cytotoxicity of Peracetylated Mannosamine Analogues in CHO Cells
| Compound | Concentration (μM) | Cell Viability (%) |
| Ac4ManNAz | 250 | ~82 ± 7 |
| Ac4ManNAz | 500 | ~68 ± 6 |
| Ac4ManN(F-Ac) | 250 | ~99 ± 4 |
| Ac4ManN(F-Ac) | 500 | ~92 ± 3 |
Data sourced from a 48-hour incubation study.
Based on this data, Ac4ManN(F-Ac) presents a favorable alternative for metabolic labeling studies where cell viability is a critical parameter.
Handling and Storage
In the absence of a specific Safety Data Sheet for N-Fluoroacetylmannosamine, general laboratory best practices for handling chemical compounds with unknown toxicity should be strictly followed. For the related compound, N-Acetyl-D-mannosamine, the following handling and storage procedures are recommended and can serve as a prudent guide.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[3][4]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3][4]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA approved respirator.[3]
Handling
-
Wash hands thoroughly after handling.[5]
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store refrigerated.[3] For N-Acetyl-D-mannosamine, a storage temperature of -20°C is recommended.[6]
-
The compound may be moisture-sensitive and air-sensitive.[3]
Stability and Incompatibilities
The chemical stability of N-Fluoroacetylmannosamine has not been formally reported. The related compound, N-Acetyl-D-mannosamine, is sensitive to moisture.[3] It is known to be incompatible with strong oxidizing agents.[6]
Hazardous Decomposition Products: Under thermal decomposition, N-Acetyl-D-mannosamine may release carbon oxides and nitrogen oxides (NOx).[3]
Experimental Protocols
N-Fluoroacetylmannosamine, in its peracetylated form (Ac4ManN(F-Ac)), is primarily used for metabolic glycoengineering to label sialylated glycoconjugates on the cell surface. The following protocols are based on methodologies described in the scientific literature.[1]
Metabolic Labeling of Mammalian Cells with Ac4ManN(F-Ac)
This protocol describes the introduction of the fluoroacetyl group into cellular glycans.
Materials:
-
Mammalian cell line of interest (e.g., CHO, PC-3)
-
Complete cell culture medium
-
Ac4ManN(F-Ac) stock solution (e.g., 100 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or chambered slides
Procedure:
-
Seed cells in the appropriate culture vessel and grow to approximately 80% confluency.
-
Prepare fresh culture medium containing the desired final concentration of Ac4ManN(F-Ac) (e.g., 150-200 µM). A vehicle control with an equivalent amount of DMSO should be run in parallel.
-
Remove the existing medium from the cells and replace it with the Ac4ManN(F-Ac)-containing medium or the vehicle control medium.
-
Incubate the cells for a sufficient period to allow for metabolic incorporation (e.g., 12-48 hours) at 37°C in a humidified incubator with 5% CO2.[1]
Fluorine-Selenol Displacement Reaction (FSeDR) for Cell Surface Labeling
This protocol describes the bioorthogonal reaction to attach a probe to the metabolically incorporated fluoroacetyl group.
Materials:
-
Metabolically labeled cells (from the previous protocol)
-
Dethiobiotin-SeH probe
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular labeling)
-
Fluorescently-labeled streptavidin (e.g., FITC-conjugated streptavidin)
-
Imaging buffer
Procedure:
-
After metabolic labeling, wash the cells with PBS.
-
Fix the cells with a suitable fixative for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
(Optional for intracellular labeling) Permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Incubate the cells with the dethiobiotin-SeH probe to initiate the FSeDR.
-
Wash the cells to remove the excess probe.
-
Incubate the cells with a fluorescently-labeled streptavidin solution to visualize the biotinylated glycoconjugates.
-
Wash the cells extensively with an appropriate buffer.
-
Image the cells using fluorescence microscopy.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway for the incorporation of Ac4ManN(F-Ac) and the subsequent experimental workflow for labeling and detection.
Caption: Metabolic incorporation of Ac4ManN(F-Ac) into sialoglycoconjugates.
Caption: Experimental workflow for labeling and visualizing sialoglycoconjugates.
Conclusion
N-Fluoroacetylmannosamine and its peracetylated analogue are valuable research tools for studying sialoglycan biology. While comprehensive safety data is still limited, initial in vitro studies suggest that the peracetylated form has a favorable safety profile compared to other commonly used metabolic labels. Researchers should handle these compounds with care, following standard laboratory safety protocols for novel chemical entities. The provided experimental protocols offer a foundation for the successful application of these powerful probes in metabolic glycoengineering. As research in this area progresses, it is anticipated that more detailed safety and handling information will become available.
References
N-Fluoroacetylmannosamine: A Comprehensive Technical Review of a Promising Sialic Acid Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fluoroacetylmannosamine (ManNAc-F) is a fluorinated derivative of N-acetylmannosamine (ManNAc), a crucial precursor in the biosynthesis of sialic acids. Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, playing a pivotal role in numerous biological processes, including cell-cell recognition, signaling, and immune responses. Dysregulation of sialic acid biosynthesis is implicated in several diseases, most notably GNE myopathy, a rare genetic muscle disorder caused by mutations in the gene encoding the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). This enzyme catalyzes the rate-limiting step in sialic acid synthesis.
The therapeutic potential of ManNAc and its derivatives lies in their ability to bypass the deficient GNE enzyme activity and replenish the intracellular pool of sialic acid precursors, thereby restoring normal sialylation. The introduction of a fluorine atom in ManNAc-F offers the potential for altered metabolic stability, enhanced cellular uptake, and unique properties for use as a probe in metabolic labeling studies. This in-depth technical guide provides a comprehensive review of the existing literature on N-Fluoroacetylmannosamine and its non-fluorinated counterpart, N-acetylmannosamine, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
The Sialic Acid Biosynthesis Pathway and the Role of ManNAc
The biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc, a reaction catalyzed by the epimerase domain of the GNE enzyme. Subsequently, the kinase domain of GNE phosphorylates ManNAc to ManNAc-6-phosphate. A series of enzymatic steps then lead to the formation of CMP-sialic acid, the activated sugar nucleotide that serves as the donor for sialyltransferases in the Golgi apparatus.[1][2] Cytoplasmic CMP-sialic acid exerts feedback inhibition on the GNE epimerase activity, thus regulating its own production.[1]
In GNE myopathy, mutations in the GNE gene lead to reduced enzyme activity, resulting in decreased sialic acid production and hyposialylation of key muscle glycoproteins.[3][4][5] Supplementation with ManNAc can circumvent the enzymatic bottleneck created by the deficient GNE enzyme, as it can be phosphorylated by other cellular kinases to enter the sialic acid pathway downstream of the GNE-mediated steps.[6]
Figure 1. The Sialic Acid Biosynthesis Pathway.
Preclinical and In Vitro Studies of N-Fluoroacetylmannosamine and Analogs
While clinical data on N-Fluoroacetylmannosamine is limited, preclinical and in vitro studies have explored its potential. The fluorination of carbohydrates is a strategy employed to create probes for studying molecular recognition and for therapeutic applications.[7] The fluorine atom can be detected by 19F-NMR, making it a valuable tool for tracking the metabolism and transport of these molecules.[7]
One area of investigation is the use of peracetylated N-fluoroacetylmannosamine (Ac4ManN(F-Ac)) in metabolic glycoengineering.[8] The acetyl groups enhance cell permeability, and once inside the cell, they are removed by non-specific esterases. The resulting ManNAc-F can then be incorporated into the sialic acid biosynthesis pathway, leading to the expression of fluoro-sialic acids on the cell surface. These modified sialic acids can then be targeted for imaging or other applications.[8]
In a study utilizing a fluorine-selenol displacement reaction (FSeDR), Ac4ManN(F-Ac) was used to metabolically label sialic acids on the surface of CHO and PC-3 cell lines.[8] This technique allowed for the subsequent attachment of a dethiobiotin-SeH probe for fluorescent detection, demonstrating the successful incorporation of the fluorinated analog into cellular glycans.[8]
The in vitro cytotoxicity of ManNAc analogs has also been a subject of investigation. While some studies suggest that high concentrations of certain acetylated ManNAc analogs can decrease cell viability,[9] others have focused on developing resistant cell lines that can tolerate higher levels of these compounds for enhanced sialic acid production.[9]
Clinical Studies of N-Acetylmannosamine in GNE Myopathy
The most extensive clinical research on a ManNAc derivative has been conducted with the non-fluorinated N-acetylmannosamine for the treatment of GNE myopathy. These studies provide a crucial framework for understanding the potential therapeutic application of ManNAc-F.
Phase 2 Open-Label Study (NCT02346461)
An open-label, single-center Phase 2 study evaluated the long-term safety, tolerability, pharmacokinetics, and biochemical and clinical efficacy of oral ManNAc in 12 patients with genetically confirmed GNE myopathy.[3][4][5][7][10][11][12]
Key Findings:
-
Safety and Tolerability: Long-term administration of ManNAc at 6 grams twice daily (12 g/day ) was found to be safe, with the most common adverse events being gastrointestinal in nature.[3][5]
-
Biochemical Efficacy: A significant and sustained increase in plasma N-acetylneuraminic acid (Neu5Ac) was observed. At day 90, there was a mean increase of +2,159 nmol/L (p < 0.0001) in plasma Neu5Ac.[12] An increase in sarcolemmal sialylation was also observed (p = 0.0090).[12]
-
Clinical Efficacy: Compared to natural history data, a slower rate of decline was observed for upper extremity strength (p = 0.0139) and lower extremity strength (p = 0.0006).[12] A disease progression model also estimated a decrease in disease progression at 12 and 18 months.[11][12]
Quantitative Data from the Phase 2 Study of ManNAc in GNE Myopathy
| Parameter | Result | p-value | Reference |
| Change in Plasma Neu5Ac (Day 90) | +2,159 nmol/L | < 0.0001 | [12] |
| Change in Sarcolemmal Sialylation | Increased | 0.0090 | [12] |
| Rate of Decline in Upper Extremity Strength | Slower than natural history | 0.0139 | [12] |
| Rate of Decline in Lower Extremity Strength | Slower than natural history | 0.0006 | [12] |
| Adult Myopathy Assessment Tool (AMAT) | Slower rate of decline | 0.0453 | [12] |
Experimental Protocols
Metabolic Labeling of Sialic Acids with Ac4ManN(F-Ac)
The following is a generalized protocol based on the methodology described for metabolic glycoengineering.[8][13][14]
Materials:
-
Cell line of interest (e.g., CHO, PC-3, A549)
-
Cell culture medium and supplements
-
Peracetylated N-fluoroacetylmannosamine (Ac4ManN(F-Ac))
-
Fluorescent probe with a compatible click chemistry handle (e.g., DBCO-Cy5 for azide-alkyne cycloaddition)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., formaldehyde-glutaraldehyde)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Seed the cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy, multi-well plates for flow cytometry) and allow them to adhere and grow.
-
Metabolic Labeling: Incubate the cells with Ac4ManN(F-Ac) at a predetermined concentration (e.g., 10-200 µM) in the cell culture medium for a specified duration (e.g., 1-3 days). The optimal concentration and incubation time may need to be determined empirically for each cell line.[8][13]
-
Washing: After incubation, wash the cells twice with PBS to remove any unincorporated Ac4ManN(F-Ac).
-
Click Chemistry Reaction: Incubate the cells with the fluorescent probe (e.g., DBCO-Cy5 at 20 µM) for 1 hour at 37 °C to allow the click reaction to occur between the metabolically incorporated fluoro-sialic acid and the probe.[13]
-
Washing and Fixation: Wash the cells with PBS to remove the excess probe. For microscopy, fix the cells with a suitable fixative for 15 minutes at room temperature.
-
Staining and Imaging: Stain the cell nuclei with a nuclear stain like DAPI. The cells are now ready for visualization by fluorescence microscopy or analysis by flow cytometry.
Figure 2. Experimental Workflow for Metabolic Labeling.
Quantification of Plasma Sialic Acid (Neu5Ac)
The following protocol is a generalized procedure for the quantification of Neu5Ac in plasma samples using high-performance liquid chromatography (HPLC).[15][16][17][18]
Materials:
-
Plasma samples
-
Neu5Ac standard solution
-
Internal standard
-
Reagents for protein precipitation (e.g., acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)
-
Mobile phase (e.g., triisopropanolamine (B86542) as an ion-pairing agent)[16]
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
Add an internal standard to both the samples and the calibration standards.
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Prepare a calibration curve using the Neu5Ac standard solutions at various concentrations.[16]
-
Inject the prepared samples and standards into the HPLC system.
-
Elute the analytes using an appropriate mobile phase and flow rate.
-
Detect Neu5Ac and the internal standard using the detector.
-
-
Quantification:
-
Integrate the peak areas of Neu5Ac and the internal standard.
-
Calculate the concentration of Neu5Ac in the plasma samples by comparing the peak area ratios to the calibration curve.
-
Figure 3. Workflow for Plasma Sialic Acid Quantification.
Signaling Pathways
The primary mechanism of action for ManNAc and its derivatives is the restoration of the sialic acid biosynthesis pathway.[1] By providing a substrate that bypasses the defective GNE enzyme, these compounds lead to an increase in the production of CMP-sialic acid, the donor for sialylation reactions.
While the direct effects of N-Fluoroacetylmannosamine on other signaling pathways are not yet well-documented, it is known that changes in cell surface sialylation can have profound effects on various signaling events. Sialic acids can modulate the function of cell surface receptors and influence cell-cell and cell-matrix interactions.[19] N-acetylglucosamine (GlcNAc), a related amino sugar, has been shown to influence signaling pathways through the O-GlcNAcylation of intracellular proteins, including transcription factors.[2] Further research is needed to determine if ManNAc-F has similar or distinct effects on intracellular signaling cascades.
Future Directions
The study of N-Fluoroacetylmannosamine is still in its early stages, but it holds significant promise for both therapeutic applications and as a tool for basic research. Future research should focus on:
-
Preclinical evaluation of ManNAc-F: In vivo studies are needed to assess the efficacy, pharmacokinetics, and safety of ManNAc-F in animal models of GNE myopathy and other diseases associated with hyposialylation.
-
Comparative studies: Direct comparisons of the metabolic fate and efficacy of ManNAc-F versus ManNAc are required to determine if the fluorinated analog offers any advantages.
-
Exploration of other therapeutic indications: The potential of ManNAc-F in other conditions where sialylation is impaired, such as certain kidney diseases or inflammatory disorders, should be investigated.
-
Elucidation of signaling effects: Research into the direct and indirect effects of ManNAc-F on cellular signaling pathways beyond sialic acid biosynthesis will provide a more complete understanding of its biological activity.
Conclusion
N-Fluoroacetylmannosamine represents a promising avenue of research in the field of glycobiology and therapeutic development. Its potential to restore sialylation in disease states, coupled with its utility as a metabolic probe, makes it a molecule of significant interest. While the majority of the current clinical data is based on its non-fluorinated counterpart, the foundational knowledge gained from these studies provides a strong rationale for the continued investigation of N-Fluoroacetylmannosamine. Further in-depth preclinical research is warranted to fully elucidate its therapeutic potential and unique biological properties.
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uclahealth.org [uclahealth.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. neurology.org [neurology.org]
- 6. Synthesis and Evaluation of Fluorine-18-Labeled L-Rhamnose Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of N-acetylmannosamine (ManNAc) analogue-resistant cell lines as improved hosts for sialic acid engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. ManNAc in GNE myopathy: new positive results - Institut de Myologie [institut-myologie.org]
- 12. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thno.org [thno.org]
- 15. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. waters.com [waters.com]
- 19. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Fluoroacetylmannosamine (ManNAzF) Metabolic Labeling in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for the study of biomolecules in living systems. This application note provides a detailed protocol for the metabolic labeling of sialoglycans in mammalian cells using N-Fluoroacetylmannosamine (ManNAzF). ManNAzF is an analog of N-acetylmannosamine (ManNAc), a precursor in the sialic acid biosynthesis pathway. When introduced to cells, the peracetylated form of ManNAzF, Tetraacetylated N-Fluoroacetylmannosamine (Ac4ManNAzF), readily crosses the cell membrane. Intracellular esterases remove the acetyl groups, and the resulting ManNAzF is metabolized and incorporated into sialoglycans. The fluorine atom serves as a bioorthogonal handle for subsequent detection and analysis through various chemical ligation strategies, offering a significant advantage over more sterically hindered tags. This method allows for the investigation of sialic acid biology, which plays a crucial role in various cellular processes, including cell-cell communication, signaling, and disease progression.
Principle of the Method
The metabolic labeling process begins with the introduction of Ac4ManNAzF to mammalian cells in culture. The cells internalize the compound, and it enters the sialic acid biosynthesis pathway. The fluoroacetyl group is retained throughout the metabolic process and is ultimately displayed on the cell surface as part of newly synthesized sialoglycans. These metabolically labeled glycans can then be detected using specific chemical reactions that target the fluorine atom. One such method is the Fluorine-Selenol Displacement Reaction (FSeDR), which allows for the attachment of probes for fluorescence microscopy, flow cytometry, or mass spectrometry-based proteomics.
Data Presentation
The efficiency of metabolic labeling can be influenced by several factors, including the concentration of the sugar analog, incubation time, and cell type. While extensive quantitative data specifically for ManNAzF is still emerging, data from the closely related azido-sugar, N-azidoacetylmannosamine (Ac4ManNAz), provides valuable insights into optimizing labeling conditions.
| Parameter | Cell Line | Concentration (µM) | Incubation Time (days) | Labeling Efficiency/Observation | Reference |
| Ac4ManNAzF | CHO, PC-3 | 150-200 | Not specified | Clear fluorescent signals observed on the cell surface. | [1] |
| Ac4ManNAz | A549 | 10 | 3 | Sufficient labeling for cell tracking and proteomic analysis with minimal effects on cell physiology. | [2][3] |
| Ac4ManNAz | A549 | 50 | 3 | Reduced cell proliferation, migration, and invasion ability. | [2][4] |
| Ac4ManNAz | MCF-7 | 50 | 3 | Optimal concentration for in vitro metabolic labeling. | [5][6] |
| Ac4ManNAz | HCT116 | 50 | 2 | Optimal concentration and incubation time for metabolic glycoengineering. | [6] |
| Ac4ManNAz | HeLa | 50 | 2 | Efficient labeling of cell-surface glycans. |
Experimental Protocols
Part 1: Metabolic Labeling of Mammalian Cells with Ac4ManNAzF
This protocol describes the metabolic incorporation of Ac4ManNAzF into sialoglycans of mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HeLa, CHO, PC-3)
-
Complete cell culture medium
-
Tetraacetylated N-Fluoroacetylmannosamine (Ac4ManNAzF)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed mammalian cells in the appropriate culture vessel and grow to 70-80% confluency in a humidified incubator at 37°C with 5% CO2.
-
Prepare Ac4ManNAzF Stock Solution: Dissolve Ac4ManNAzF in sterile DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.
-
Metabolic Incorporation:
-
On the day of the experiment, thaw the Ac4ManNAzF stock solution.
-
Dilute the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration (a starting concentration of 50-200 µM is recommended).
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the Ac4ManNAzF-containing medium to the cells.
-
Culture the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2. Include a control group of cells cultured without Ac4ManNAzF.
-
-
Cell Harvesting:
-
After the incubation period, gently aspirate the medium.
-
Wash the cells twice with ice-cold PBS to remove any unincorporated Ac4ManNAzF.
-
For adherent cells, detach them using a cell scraper or a non-enzymatic cell dissociation solution. For suspension cells, pellet them by centrifugation.
-
The cells are now ready for downstream analysis, such as cell lysis for proteomic studies or fixation for imaging.
-
Part 2: Detection of Fluoro-labeled Sialoglycans via Click Chemistry
This protocol outlines the detection of ManNAzF-labeled sialoglycans using a copper-catalyzed click chemistry reaction with an alkyne-functionalized fluorescent probe.
Materials:
-
Metabolically labeled cells (from Part 1)
-
PBS, sterile
-
Bovine Serum Albumin (BSA)
-
Alkyne-fluorescent probe (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare stock solutions of CuSO4 (e.g., 50 mM in sterile water), THPTA (e.g., 250 mM in sterile water), and the alkyne-fluorescent probe (e.g., 10 mM in DMSO).
-
Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 500 mM in sterile water) immediately before use.
-
-
Cell Preparation:
-
Resuspend the washed cell pellet from Part 1 in PBS containing 1% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Click Reaction:
-
To the cell suspension, add the click chemistry reagents in the following order, vortexing gently after each addition:
-
Alkyne-fluorescent probe to a final concentration of 25-100 µM.
-
CuSO4 to a final concentration of 50-100 µM.
-
THPTA to a final concentration of 250-500 µM.
-
Sodium ascorbate to a final concentration of 2.5-5 mM.
-
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
After the incubation, pellet the cells by centrifugation.
-
Wash the cells three times with PBS containing 1% BSA to remove unreacted reagents.
-
-
Fixation and Staining (for imaging):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Analysis:
-
Resuspend the cells in PBS for analysis by flow cytometry or mount on a slide for fluorescence microscopy.
-
Part 3: Biotinylation and Purification of Fluoro-labeled Glycoproteins
This protocol describes the biotinylation of ManNAzF-labeled glycoproteins for subsequent purification.
Materials:
-
Metabolically labeled cells (from Part 1)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin conjugate
-
Click chemistry reagents (as in Part 2)
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Lyse the metabolically labeled cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Biotinylation via Click Chemistry:
-
To the cell lysate, add the alkyne-biotin conjugate and the click chemistry reagents as described in Part 2, adjusting volumes for the lysate volume.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Removal of Excess Reagents: Remove unreacted biotin (B1667282) and click chemistry reagents by dialysis or using a desalting column.
-
Affinity Purification:
-
Incubate the biotinylated lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.[7]
-
-
Elution:
-
Elute the captured glycoproteins from the beads using elution buffer. Boiling the beads in SDS-PAGE sample buffer is a common method for elution prior to SDS-PAGE and western blotting.[7]
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cellular Imaging with Fluorescein-Based Probes
A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) (FAM) is a widely utilized vibrant green fluorescent dye that has become an indispensable tool in cellular imaging. Its derivatives are frequently conjugated to molecules such as antibodies, peptides, and oligonucleotides to enable the visualization of specific cellular components and processes. These application notes provide detailed protocols for utilizing FAM-based probes for imaging live and fixed cells, along with quantitative data to aid in experimental design and interpretation.
Disclaimer: The term "FAMan" did not yield specific results for a particular probe. Therefore, this guide focuses on the broadly used fluorescein (FAM) family of fluorophores.
Principle of Fluorescein-Based Cellular Imaging
Fluorescein is a fluorophore that absorbs blue light and emits green light.[1] The fundamental principle of fluorescence microscopy involves exciting the FAM-conjugated probe with a light source of a specific wavelength (around 495 nm) and detecting the emitted longer-wavelength light (around 515 nm).[1] This allows for the specific visualization of the target to which the FAM-probe is bound within the complex cellular environment.
Quantitative Data for FAM Probes
The following tables summarize key quantitative parameters for fluorescein (FAM) to assist in optimizing imaging experiments.
| Property | Value | Reference |
| Excitation Maximum | ~495 nm | [1] |
| Emission Maximum | ~515 nm | [1] |
| Quantum Yield | High (provides bright signals) | [1] |
| Molar Extinction Coefficient (at Absλmax) | ~75,000 cm⁻¹M⁻¹ | |
| Photostability | Moderate (can be prone to photobleaching) | [1] |
Note: The quantum yield and photostability of FAM can be influenced by its local environment, including pH and conjugation to other molecules.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Fixed Adherent Cells with a FAM-Conjugated Secondary Antibody
This protocol outlines the steps for labeling a specific protein of interest in fixed cells cultured on coverslips or in imaging plates.
Materials:
-
Cells cultured on sterile glass coverslips or imaging-grade multi-well plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS (Caution: PFA is toxic, handle in a fume hood)
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS
-
Primary Antibody (specific to the target protein)
-
FAM-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Antifade Mounting Medium (with or without a nuclear counterstain like DAPI)
-
Microscope slides
Procedure:
-
Cell Culture: Grow cells to the desired confluency (typically 50-70%) on coverslips or in imaging plates.
-
Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed (37°C) PBS.
-
Fixation: Add the 4% PFA fixation solution to the cells and incubate for 10-20 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, add the permeabilization buffer and incubate for 10-15 minutes at room temperature. For membrane-associated targets, this step may be omitted or a milder detergent used.
-
Blocking: Aspirate the permeabilization buffer and add blocking buffer. Incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Aspirate the blocking buffer and add the diluted primary antibody solution to the cells. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the FAM-conjugated secondary antibody in the blocking buffer. From this step onwards, protect the samples from light. Add the diluted secondary antibody and incubate for 1 hour at room temperature.
-
Final Washes: Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium. Seal the edges of the coverslip with nail polish.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for FAM (Excitation/Emission: ~494/521 nm).[2]
Protocol 2: Live-Cell Imaging with a FAM-Based Probe
This protocol provides a general guideline for imaging dynamic processes in living cells. The specific probe concentration and incubation time must be optimized for each cell type and probe to minimize cytotoxicity and achieve optimal staining.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Phenol (B47542) red-free live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
FAM-based live-cell probe (e.g., a cell-permeable dye or a FAM-labeled ligand for a specific receptor)
-
ProLong™ Live Antifade Reagent (optional, to reduce photobleaching)[2]
Procedure:
-
Cell Preparation: Plate cells on imaging-grade glass-bottom dishes or chamber slides and culture to the desired confluency.
-
Labeling: Replace the standard growth medium with pre-warmed, phenol red-free imaging medium. Add the FAM-based probe at the lowest effective concentration.[2] Incubate at 37°C in a CO₂ incubator for the time specified in the probe's protocol (typically 15-60 minutes).
-
Washing (Optional): For some probes, it may be necessary to wash the cells with fresh imaging medium to remove unbound dye and reduce background fluorescence.
-
Imaging Setup: Place the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂. Use the appropriate filter set for FAM.
-
Image Acquisition: To minimize phototoxicity, start with the lowest possible excitation light intensity and a short exposure time (e.g., 50-100 ms).[2] Adjust focus on an area adjacent to the region of interest before imaging the target cells.[2]
-
Time-Lapse Imaging: Acquire images at the desired time intervals. If photobleaching is an issue, consider using an antifade reagent.[2]
Visualizations
Experimental Workflow for Immunofluorescence Staining
Caption: Workflow for immunofluorescence staining of fixed adherent cells.
Signaling Pathway: Apoptosis (Extrinsic Pathway)
Caption: Simplified extrinsic apoptosis signaling pathway.
Signaling Pathway: Calcium Signaling
Caption: Overview of a common calcium signaling pathway.
References
Application Notes and Protocols for FAMan Labeling in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence microscopy is a cornerstone of modern biological research and drug development, enabling the visualization and analysis of specific molecules and structures within cells and tissues. Fluorescent probes are essential tools in these endeavors, acting as highly specific labels that emit light upon excitation, thereby revealing the location and dynamics of the target molecule. This document provides a detailed guide to the use of the novel fluorescent probe, FAMan, for labeling and imaging applications. While the specific characteristics of this compound are provided herein, the protocols and principles described can be adapted for a wide range of fluorescent labeling experiments.
Fluorescent labeling involves the attachment of a fluorophore, a molecule that can absorb light energy of a specific wavelength and re-emit it at a longer wavelength, to a target of interest.[][2][3] This process allows for the selective visualization of proteins, nucleic acids, lipids, and other cellular components.[4] The choice of fluorescent probe is critical and depends on factors such as the nature of the target molecule, the experimental conditions (live or fixed cells), and the imaging instrumentation available.
This compound Probe Characteristics
This compound is a novel, hypothetical green-emitting fluorescent probe designed for high-specificity labeling in fluorescence microscopy. Its properties are summarized in the table below. These characteristics make it a versatile tool for a variety of imaging applications.
| Property | Value |
| Excitation Wavelength (λex) | 495 nm |
| Emission Wavelength (λem) | 520 nm |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | > 0.90 |
| Photostability | High |
| Solubility | Water-soluble |
| Target Specificity | Conjugatable to primary amines |
Experimental Workflow for this compound Labeling
The general workflow for labeling cells with this compound involves several key steps, from cell preparation to image acquisition and analysis. The following diagram illustrates the typical experimental pipeline.
Caption: General workflow for indirect immunofluorescence labeling using a this compound-conjugated secondary antibody.
Hypothetical Signaling Pathway Visualization
This compound can be used to visualize components of specific signaling pathways. For instance, in a hypothetical pathway where a ligand activates a receptor, leading to the nuclear translocation of a transcription factor, this compound-conjugated antibodies could be used to label the receptor and the transcription factor.
Caption: Hypothetical signaling pathway showing potential targets for this compound labeling.
Detailed Experimental Protocols
The following protocols provide a starting point for using this compound for immunofluorescence labeling of cultured cells. Optimization may be required depending on the cell type, target antigen, and antibodies used.
Protocol 1: Indirect Immunofluorescence of Adherent Cells
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody (specific to the target of interest)
-
This compound-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Nuclear Stain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Preparation:
-
Wash the cells grown on coverslips three times with PBS.
-
-
Fixation:
-
Incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in Blocking Buffer. Protect from light.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear stain like DAPI for 5 minutes.
-
Wash three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~495 nm, Emission: ~520 nm) and any other fluorophores used.
-
Data Presentation
Quantitative analysis of fluorescence intensity can provide valuable insights. The following table presents hypothetical data from an experiment measuring the nuclear translocation of a transcription factor in response to a drug treatment, as visualized with this compound labeling.
| Treatment Group | Mean Nuclear Fluorescence Intensity (A.U.) | Standard Deviation |
| Vehicle Control | 150.2 | 25.8 |
| Drug A (1 µM) | 489.7 | 62.1 |
| Drug A (10 µM) | 852.4 | 98.5 |
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number and duration of wash steps. |
| Non-specific antibody binding | Increase the concentration of BSA in the blocking buffer or extend the blocking time. | |
| Secondary antibody concentration too high | Titrate the secondary antibody to determine the optimal concentration. | |
| Weak or No Signal | Inefficient primary antibody binding | Optimize primary antibody concentration and incubation time. |
| Photobleaching | Minimize exposure to excitation light. Use an anti-fade mounting medium. | |
| Incorrect filter set | Ensure the microscope filters match the excitation and emission spectra of this compound. | |
| Artifacts | Cell morphology is altered | Use a milder fixation method or reduce the concentration of the permeabilization agent. |
Conclusion
This compound is a versatile fluorescent probe with promising applications in cellular imaging. The protocols and guidelines presented here provide a robust framework for its use in immunofluorescence microscopy. By carefully optimizing labeling conditions and imaging parameters, researchers can leverage this compound to gain deeper insights into cellular processes and accelerate drug discovery efforts.
References
Detecting Metabolic Incorporation of FAMan via Click Chemistry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of tetra-acetylated N-azidoacetylmannosamine (FAMan) incorporation into cellular glycans using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This powerful and versatile method allows for the fluorescent labeling and subsequent visualization of metabolically tagged biomolecules.
Introduction
Metabolic labeling is a technique that utilizes the cell's own biosynthetic pathways to incorporate tagged building blocks into macromolecules.[1][2] this compound, an azide-modified mannosamine (B8667444) analog, is readily taken up by cells and incorporated into sialic acid residues of glycoproteins. The azide (B81097) group serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically reacted with a complementary alkyne-containing molecule.[3][4]
Click chemistry, specifically the CuAAC reaction, provides a highly efficient and specific method for attaching a fluorescent probe to the azide-modified glycans.[3][4][5] This reaction involves the formation of a stable triazole linkage between the azide on the sugar and an alkyne on a fluorescent dye.[4][6][7] This approach avoids the need for genetically encoded reporters and allows for the sensitive detection of glycan synthesis and trafficking.
Principle of the Method
The experimental workflow involves two main stages:
-
Metabolic Labeling: Cells are incubated with this compound, which is processed by the cellular machinery and incorporated into newly synthesized glycoproteins.
-
Click Reaction and Detection: The azide-modified cells are then treated with a cocktail containing an alkyne-functionalized fluorescent probe, a copper(I) catalyst, a copper-chelating ligand, and a reducing agent to facilitate the click reaction. The resulting fluorescently labeled cells can be analyzed by fluorescence microscopy or flow cytometry.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for detecting this compound incorporation.
Caption: The fundamental click chemistry reaction.
Quantitative Data Summary
The following table provides recommended concentration ranges for key reagents. Optimal conditions may vary depending on the cell type and experimental goals, and therefore, optimization is recommended.
| Reagent | Stock Concentration | Working Concentration | Incubation Time | Notes |
| Metabolic Labeling | ||||
| This compound | 10-50 mM in DMSO | 25-100 µM | 24-72 hours | Cell viability should be assessed at different concentrations. |
| Click Reaction | ||||
| Copper(II) Sulfate (B86663) (CuSO4) | 100 mM in H2O | 100-200 µM | 30-60 minutes | Pre-complex with ligand before adding to cells.[6][7] |
| THPTA (ligand) | 200 mM in H2O | 500 µM - 1 mM | 30-60 minutes | A 1:5 molar ratio of CuSO4 to THPTA is common.[7][8] |
| Sodium Ascorbate (B8700270) | 100 mM in H2O (freshly prepared) | 2.5-5 mM | 30-60 minutes | Acts as a reducing agent to maintain copper in the Cu(I) state.[6][7][8] |
| Alkyne-Fluorophore | 1-10 mM in DMSO | 1-10 µM | 30-60 minutes | The optimal concentration depends on the brightness of the fluorophore. |
Experimental Protocols
Materials and Reagents
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (Tetra-acetylated N-azidoacetylmannosamine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Alkyne-functionalized fluorescent probe (e.g., Alkyne-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium (for microscopy)
Step-by-Step Methodology
1. Metabolic Labeling of Cells with this compound
-
Seed cells in an appropriate culture vessel (e.g., multi-well plates, chamber slides) and allow them to adhere and grow to the desired confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
2. Cell Fixation and Permeabilization
-
After incubation with this compound, gently aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding the fixation solution and incubating for 15-20 minutes at room temperature.[9]
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding the permeabilization buffer and incubating for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
3. Click Reaction
It is crucial to prepare the click reaction cocktail fresh and use it immediately.
-
Prepare Stock Solutions:
-
Prepare the Click Reaction Cocktail: In a microcentrifuge tube, combine the following in order, vortexing briefly after each addition:
-
PBS
-
Alkyne-Fluorophore
-
THPTA solution
-
CuSO4 solution
-
Sodium Ascorbate solution (add last to initiate the reaction)[10]
-
-
Perform the Click Reaction:
4. Staining and Imaging
-
Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
If desired, counterstain the nuclei by incubating with a DAPI solution for 5-10 minutes.[9]
-
Wash the cells twice with PBS.
-
For microscopy, add a drop of mounting medium and cover with a coverslip. For flow cytometry, detach the cells and resuspend them in an appropriate buffer.
-
Analyze the fluorescent signal using a suitable fluorescence microscope or flow cytometer.
Data Analysis and Expected Results
Fluorescence microscopy will reveal the subcellular localization of the newly synthesized glycoproteins. A positive signal will appear as fluorescence in cellular compartments where glycoproteins are synthesized and trafficked, such as the endoplasmic reticulum, Golgi apparatus, and the cell membrane. Flow cytometry can be used to quantify the overall level of this compound incorporation within a cell population. The fluorescence intensity will be proportional to the amount of this compound incorporated.
Troubleshooting
-
No or weak signal:
-
Increase the concentration of this compound or the incubation time.
-
Optimize the concentrations of the click reaction components.
-
Ensure the sodium ascorbate solution is freshly prepared.
-
Verify the viability of the cells after this compound treatment.
-
-
High background:
-
Ensure adequate washing steps after fixation, permeabilization, and the click reaction.
-
Decrease the concentration of the alkyne-fluorophore.
-
Consider using a blocking agent after permeabilization.
-
-
Cell death:
References
- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. rroeder.nd.edu [rroeder.nd.edu]
- 6. axispharm.com [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. confluore.com.cn [confluore.com.cn]
- 11. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Cell Tracking Using FAMan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering with unnatural monosaccharides is a powerful technique for labeling and tracking cells in vivo. Fluoro-Alkyne Mannosamine (B8667444) (FAMan) is a mannosamine analog containing a terminal alkyne group. When introduced to cells, it is metabolized through the sialic acid biosynthetic pathway and incorporated into sialoglycans on the cell surface. The alkyne handle then serves as a bioorthogonal chemical reporter that can be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" with an azide-bearing probe, such as a fluorescent dye or an affinity tag. This allows for sensitive and specific tracking of labeled cells in vivo. These application notes provide an overview of the methodology, quantitative data, and detailed protocols for using this compound for in vivo cell tracking.
The protocols and data presented here are primarily based on studies using a closely related non-fluorinated analog, peracetylated N-(4-pentynoyl)mannosamine (Ac4ManNAl), which is expected to have similar metabolic and reactive properties to this compound.
Data Presentation
Table 1: Comparative Metabolic Labeling Efficiency of Alkyne- vs. Azide-Modified Mannosamine in Various Cell Lines
This table summarizes the percentage of sialic acids on cellular glycoconjugates that are replaced by the alkyne-modified sialic acid (SiaNAl) or the azide-modified sialic acid (SiaNAz) after three days of incubation with the respective mannosamine analogs.
| Cell Line | % SiaNAl of Total Sialic Acids | % SiaNAz of Total Sialic Acids |
| Jurkat | 75 ± 3 | 55 ± 4 |
| HL-60 | 68 ± 5 | 48 ± 2 |
| LNCaP | 78 ± 4 | 51 ± 3 |
| PC-3 | 65 ± 6 | 45 ± 5 |
| HeLa | 72 ± 2 | 52 ± 4 |
| CHO | 60 ± 4 | 40 ± 3 |
Data adapted from "Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars". The study used 50 µM of either Ac4ManNAl or Ac4ManNAz.[1]
Table 2: In Vivo Biodistribution of Alkyne-Labeled Glycoproteins in Mice
This table indicates the presence of alkyne-labeled glycoproteins in various organs of mice treated with Ac4ManNAl (300 mg/kg daily for 7 days). Labeling was detected by Western blot after reacting organ lysates with a biotin-azide probe.
| Organ | Alkyne Labeling Detected |
| Bone Marrow | + |
| Thymus | + |
| Intestines | + |
| Lung | + |
| Spleen | + |
| Heart | + |
| Liver | + |
| Kidney | - |
Data adapted from "Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars".[1][2] '+' indicates detectable labeling, and '-' indicates no detectable labeling.
Mandatory Visualizations
Caption: Metabolic pathway for this compound incorporation and subsequent detection.
Caption: Experimental workflow for in vivo cell tracking using this compound.
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling of Cells with this compound
This protocol is adapted from studies using Ac4ManNAl in mice.[1][2]
Materials:
-
Peracetylated this compound (or Ac4ManNAl)
-
Vehicle solution (e.g., sterile PBS with a solubilizing agent like DMSO, if necessary)
-
Experimental animals (e.g., B6D2F1/J mice)
-
Syringes and needles for injection
Procedure:
-
Preparation of this compound Solution:
-
Dissolve the peracetylated this compound in a suitable vehicle. A common starting point is to dissolve it in a small amount of DMSO and then dilute with sterile PBS to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the animals.
-
A typical dosage used for Ac4ManNAl is 300 mg/kg body weight.[1][2] A dose-ranging study is recommended to determine the optimal and non-toxic dose for this compound.
-
-
Administration:
-
Administer the this compound solution to the animals via intraperitoneal (i.p.) injection.
-
For a control group, administer the vehicle solution only.
-
Injections are typically performed once daily for a period of 7 days to achieve significant labeling.[1][2] The duration can be optimized based on the cell turnover rate and experimental goals.
-
-
Metabolic Incorporation:
-
Allow the animals to metabolize the this compound for the duration of the administration period.
-
Monitor the animals for any signs of toxicity or adverse effects during this period.
-
-
Tissue/Cell Collection:
-
On the day after the final injection, euthanize the animals according to approved ethical protocols.
-
Harvest organs or collect cells of interest for subsequent analysis.
-
Protocol 2: Detection of Alkyne-Labeled Cells via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the detection of alkyne-labeled glycoproteins in tissue lysates via Western blot.
Materials:
-
Tissue lysates from this compound-treated and control animals
-
Biotin-azide probe
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 50 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand solution (e.g., 50 mM)
-
Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM)
-
PBS or other suitable buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate for HRP
-
Western blotting equipment and reagents
Procedure:
-
Prepare Click Chemistry Reaction Mix:
-
In a microcentrifuge tube, combine the tissue lysate (containing the alkyne-labeled proteins) with the biotin-azide probe to a final concentration of approximately 100 µM.[1]
-
Add CuSO4 to a final concentration of 1 mM.[1]
-
Add the THPTA or TBTA ligand to a final concentration of 100 µM.[1]
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.[1]
-
-
Incubation:
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
-
Sample Preparation for Western Blot:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Detect the biotinylated proteins using a chemiluminescent HRP substrate and an imaging system.
-
Protocol 3: In Vivo Imaging of this compound-Labeled Cells
This protocol describes a general procedure for in vivo imaging of cells that have been metabolically labeled with this compound.
Materials:
-
Animals with this compound-labeled cells (from Protocol 1)
-
Azide-functionalized near-infrared (NIR) fluorescent dye (e.g., Azide-Cy5)
-
In vivo fluorescence imaging system
Procedure:
-
Probe Administration:
-
Following the metabolic labeling period with this compound, administer the azide-functionalized NIR fluorescent dye to the animals. The route of administration (e.g., intravenous, intraperitoneal) and dosage will depend on the specific probe and should be optimized.
-
-
In Vivo Imaging:
-
At various time points after probe administration, anesthetize the animals and perform whole-body fluorescence imaging using an in vivo imaging system.
-
Use appropriate excitation and emission filters for the chosen fluorophore.
-
Acquire images to monitor the distribution and localization of the fluorescent signal, which corresponds to the this compound-labeled cells.
-
-
Ex Vivo Organ Imaging:
-
After the final in vivo imaging time point, euthanize the animals and harvest the organs of interest.
-
Image the excised organs using the fluorescence imaging system to confirm the biodistribution of the labeled cells.
-
Considerations for Optimizing this compound-based Cell Tracking:
-
Toxicity and Dosage: It is crucial to perform dose-response studies to determine the optimal concentration of this compound that provides sufficient labeling without causing cellular toxicity or altering normal cell physiology. Studies on azide-modified mannosamine suggest that lower concentrations (e.g., 10 µM) may be sufficient for labeling while minimizing physiological effects.[3][4]
-
Click Chemistry Reaction: For in vivo click chemistry, copper-free methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC), are often preferred to avoid copper toxicity. This would involve using a strained alkyne probe (e.g., DBCO-fluorophore) to react with azide-labeled cells, or conversely, using an azide-modified mannosamine and a strained alkyne probe.
-
Controls: Appropriate controls are essential, including animals treated with the vehicle only, and animals treated with this compound but not the azide-probe, to ensure the specificity of the signal.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative N-Glycan Analysis by Mass Spectrometry Using Fluorescent Amine-Reactive Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The analysis of protein glycosylation is a critical aspect of biomedical research and biopharmaceutical development, as N-glycans play a pivotal role in protein folding, stability, and function. Mass spectrometry (MS) has become an indispensable tool for the detailed structural characterization and quantification of N-glycans. Chemical labeling of N-glycans released from glycoproteins with fluorescent probes significantly enhances their detection sensitivity in both liquid chromatography with fluorescence detection (LC-FLR) and mass spectrometry. This document provides a detailed protocol and application notes for the quantitative analysis of N-glycans using a generic Fluorescent Amine-reactive Mannose-targeting (conceptual "FAMan") labeling approach by mass spectrometry. This method is representative of common workflows that utilize fluorescent tags for sensitive and quantitative glycomic analysis.
The workflow is based on the widely used reductive amination chemistry, where a fluorescent probe containing a primary amine group is conjugated to the reducing end of the released N-glycan. This process not only imparts desirable detection properties but also stabilizes the glycan structure for analysis.
Experimental Protocols
This section details the step-by-step methodology for the release, labeling, and analysis of N-glycans from a glycoprotein (B1211001) sample.
Materials and Reagents
-
Glycoprotein sample (e.g., purified monoclonal antibody, serum)
-
Denaturation Buffer: 50 mM Tris-HCl, pH 8.0, with 1% SDS
-
PNGase F (Peptide-N-Glycosidase F)
-
Fluorescent Amine-Reactive Labeling Reagent (e.g., 2-Aminobenzamide (2-AB), Procainamide)
-
Labeling Solution: 350 mg/mL of the labeling reagent in a 70:30 (v/v) dimethyl sulfoxide (B87167) (DMSO)/glacial acetic acid solution
-
Reducing Agent: 2-Picoline borane (B79455) (2-PB) or sodium cyanoborohydride (NaCNBH₃)
-
Reducing Solution: 60 mg/mL of the reducing agent in DMSO
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Solid-Phase Extraction (SPE) cartridges
-
SPE Equilibration Solution: 85% acetonitrile (B52724) (ACN), 15% water, 0.1% trifluoroacetic acid (TFA)
-
SPE Wash Solution: 85% ACN, 15% water, 0.1% TFA
-
SPE Elution Solution: 20% ACN, 80% water, 0.1% TFA
-
LC-MS grade water, acetonitrile, and formic acid
Protocol 1: N-Glycan Release and Labeling
-
Glycoprotein Denaturation:
-
To 25 µg of the glycoprotein sample in a microcentrifuge tube, add the Denaturation Buffer to a final volume of 50 µL.
-
Heat the sample at 95°C for 5 minutes to denature the protein.
-
Allow the sample to cool to room temperature.
-
-
N-Glycan Release:
-
Add 2 µL of PNGase F (500,000 units/mL) to the denatured protein sample.
-
Incubate the reaction mixture at 37°C for 3-4 hours (or overnight for complete digestion).
-
-
Fluorescent Labeling (Reductive Amination):
-
To the tube containing the released N-glycans, add 20 µL of the Labeling Solution.
-
Add 20 µL of the Reducing Solution.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction at 65°C for 2 hours in a heat block.
-
Allow the sample to cool to room temperature.
-
Protocol 2: Purification of Labeled N-Glycans
-
SPE Cartridge Equilibration:
-
Equilibrate a HILIC SPE cartridge by passing 1 mL of the SPE Equilibration Solution through it.
-
-
Sample Loading:
-
Add 700 µL of 100% ACN to the labeled glycan sample to bring the ACN concentration to approximately 85%.
-
Load the entire sample onto the equilibrated HILIC SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 x 1 mL of the SPE Wash Solution to remove excess labeling reagent, salts, and other impurities.
-
-
Elution:
-
Elute the labeled N-glycans from the cartridge with 3 x 200 µL of the SPE Elution Solution into a clean collection tube.
-
-
Sample Concentration:
-
Dry the eluted sample in a vacuum centrifuge.
-
Reconstitute the dried, labeled N-glycans in 50 µL of LC-MS grade water for analysis.
-
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Inject 5-10 µL of the reconstituted sample onto a HILIC UPLC column (e.g., Waters ACQUITY UPLC BEH Glycan column).
-
Mobile Phase A: 100 mM ammonium (B1175870) formate, pH 4.4
-
Mobile Phase B: Acetonitrile
-
Use a linear gradient from 80% to 60% Mobile Phase B over 30 minutes at a flow rate of 0.4 mL/min.
-
-
Fluorescence Detection:
-
Monitor the column eluent with a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen fluorescent label (e.g., Ex: 330 nm, Em: 420 nm for 2-AB).
-
-
Mass Spectrometry Analysis:
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in positive ion mode over a mass range of m/z 400-2000.
-
Use data-dependent acquisition (DDA) to trigger MS/MS fragmentation of the most abundant precursor ions for structural elucidation.
-
Data Presentation
Quantitative data from the analysis can be presented in tabular format for clear comparison of glycan profiles between different samples. Relative quantification is typically performed by calculating the peak area of each identified glycan from the fluorescence chromatogram and expressing it as a percentage of the total peak area.
Table 1: Relative Abundance of N-Glycans from a Monoclonal Antibody Sample
| Glycan Structure | Abbreviation | Retention Time (min) | Observed Mass (m/z) | Relative Abundance (%) [Sample A] | Relative Abundance (%) [Sample B] | Fold Change (B/A) |
| F(6)A2G0 | G0F | 12.5 | 1485.5 | 45.2 | 40.8 | 0.90 |
| F(6)A2G1 | G1F | 14.2 | 1647.6 | 35.8 | 38.1 | 1.06 |
| F(6)A2G2 | G2F | 16.1 | 1809.7 | 12.3 | 14.5 | 1.18 |
| Man5 | M5 | 18.5 | 1257.4 | 3.5 | 3.2 | 0.91 |
| F(6)A2G2S1 | G2FS1 | 20.3 | 2100.8 | 2.1 | 2.5 | 1.19 |
| F(6)A2G2S2 | G2FS2 | 22.1 | 2391.9 | 1.1 | 0.9 | 0.82 |
Table 2: Comparison of Different Fluorescent Labels for N-Glycan Analysis
| Feature | 2-Aminobenzamide (2-AB) | Procainamide | RapiFluor-MS |
| Reaction Chemistry | Reductive Amination | Reductive Amination | Rapid Tagging (Urea linkage) |
| Reaction Time | 2-4 hours | 2-4 hours | ~5 minutes |
| Fluorescence Signal | Moderate | High | Very High |
| MS Signal (Positive Mode) | Low | High | Very High |
| Primary Application | LC-FLR based quantification | LC-FLR and LC-MS | High-throughput LC-FLR-MS |
Mandatory Visualizations
Caption: Overall Workflow for Quantitative N-Glycan Analysis.
Caption: Reductive Amination Labeling Chemistry.
Application Notes
-
Choice of Fluorescent Label: The selection of the fluorescent label is critical and depends on the analytical requirements. While traditional labels like 2-AB provide good fluorescence for quantification, they often yield low MS signal intensity.[1] For applications requiring both sensitive fluorescence and mass spectrometric detection, labels with tertiary amine groups like Procainamide or commercially available rapid tagging kits such as RapiFluor-MS are recommended due to their enhanced ionization efficiency in positive mode MS.[1]
-
Quantitative Accuracy: Reductive amination is a robust and stoichiometric reaction, ensuring a 1:1 labeling of glycans, which is fundamental for accurate relative quantification based on fluorescence peak areas.[2] It is crucial to ensure the labeling reaction goes to completion to avoid quantitative bias.
-
Method Validation: For regulated environments, such as in the development of biotherapeutics, the entire analytical workflow should be validated for specificity, linearity, accuracy, precision, and robustness.
-
Structural Confirmation: While LC-FLR provides quantitative data, mass spectrometry is essential for the confident structural identification of the glycans. High-resolution MS provides accurate mass measurements for compositional analysis, and MS/MS fragmentation patterns are used to determine sequence and linkage information.
-
High-Throughput Analysis: The development of rapid labeling kits and automated sample preparation platforms has significantly increased the throughput of N-glycan analysis, making it more amenable to large-scale studies, such as in clinical biomarker discovery or process development in the biopharmaceutical industry.[3]
References
- 1. High-Throughput Analysis of Fluorescently Labeled Released N-glycans [premierbiosoft.com]
- 2. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Preparation of MS-Sensitive Fluorescently Labeled N-Glycans with a Commercial Pipetting Robot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Putative "FAMan" Applications in Cancer Cell Research
Disclaimer: The term "FAMan" did not yield specific results in the conducted research. The following application notes and protocols are based on two potential interpretations derived from related search results: the Fanconi Anemia (FA) pathway and the isoflavone (B191592) Formononetin . Researchers should verify the precise identity of "this compound" for their specific context.
Interpretation 1: Targeting the Fanconi Anemia (FA) Pathway in Cancer Research
The Fanconi Anemia (FA) pathway is a crucial DNA repair mechanism, and its dysregulation is implicated in cancer development and response to therapy.[1][2] Targeting components of this pathway, such as FANCM, presents a promising strategy in cancer therapeutics.[2][3]
Application Note 1: Inhibition of the FA Pathway to Induce Synthetic Lethality in Cancer Cells
Introduction: The FA pathway is essential for repairing DNA interstrand crosslinks.[1] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting the FA pathway can lead to synthetic lethality, a state where the simultaneous loss of two pathways results in cell death, while the loss of either one alone is tolerated.[2] This approach offers selectivity for cancer cells while sparing normal cells.[2]
Applications:
-
Sensitizing Cancer Cells to Chemotherapy: Inhibiting the FA pathway can enhance the efficacy of DNA cross-linking agents like cisplatin.
-
Targeting Tumors with Specific DNA Repair Deficiencies: Cancers with pre-existing DNA repair defects are particularly vulnerable to FA pathway inhibition.
-
Investigating Mechanisms of DNA Damage Response: Studying the effects of FA pathway inhibition helps to elucidate the intricate network of DNA repair in cancer cells.
Quantitative Data Summary:
| Cancer Type | Target | Effect of Inhibition | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | FA pathway | Increased protein synthesis via mTOR signaling | [1] |
| ALT-associated Cancers | FANCM | Essential for viability | [3] |
Experimental Protocol 1: In Vitro Assessment of FA Pathway Inhibition on Cancer Cell Viability
Objective: To determine the effect of a FANCM inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., BRCA-deficient ovarian cancer cell line)
-
FANCM inhibitor
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of the FANCM inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Data Acquisition: Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.
Signaling Pathway Diagram: FA Pathway and mTOR Signaling
Caption: The Fanconi Anemia (FA) pathway inhibits mTOR signaling, thereby suppressing protein synthesis and cell growth.
Interpretation 2: Formononetin as an Anti-Cancer Agent
Formononetin is a natural isoflavone with documented anti-cancer properties, including the induction of apoptosis and cell cycle arrest.[4]
Application Note 2: Formononetin-Induced Apoptosis in Cancer Cells
Introduction: Formononetin has been shown to induce apoptosis in various cancer cell lines.[4] It can modulate several signaling pathways, including the Ras/p38 MAPK pathway, to exert its anti-proliferative effects.[4] Understanding its mechanism of action is crucial for its development as a potential therapeutic agent.
Applications:
-
Induction of Apoptosis: Formononetin can be used to trigger programmed cell death in cancer cells.
-
Cell Cycle Analysis: It serves as a tool to study the regulation of the cell cycle in cancer.
-
Investigation of Signaling Pathways: Formononetin can be used to probe the role of pathways like MAPK in cancer cell survival.
Quantitative Data Summary:
| Cell Line | Treatment | Effect | Pathway Modulated | Reference |
| Breast Cancer Cells | Formononetin | Induction of apoptosis | Ras/p38 MAPK | [4] |
| OV90 and ES2 | Formononetin | Reduced p-AKT, p-ERK1/2; Enhanced p-p38 MAPK | AKT, ERK, p38 MAPK | [4] |
| HUVEC and MCF-7 | Formononetin | Enhanced ERα and p-AKT | ERα, AKT | [4] |
Experimental Protocol 2: Analysis of Formononetin-Induced Apoptosis by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells in a cancer cell population following treatment with Formononetin.
Materials:
-
Cancer cell line of interest
-
Formononetin
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Formononetin for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Signaling Pathway Diagram: Formononetin's Mechanism of Action
Caption: Formononetin induces apoptosis by activating the Ras/p38 MAPK pathway and inhibiting the AKT and ERK1/2 pathways.
Experimental Workflow Diagram: Drug Screening Protocol
Caption: A general workflow for in vitro screening of anti-cancer compounds to determine their half-maximal inhibitory concentration (IC50).
References
- 1. The Fanconi Anemia Pathway Inhibits mTOR Signaling and Prevents Accelerated Translation in Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FANCM inhibitors and how do they work? [synapse.patsnap.com]
- 3. ALT control, delete: FANCM as an anti-cancer target in Alternative Lengthening of Telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Sialic Acids on Specific Cell Lines with FAMan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids are a family of nine-carbon carboxylated monosaccharides that are typically found at the outermost termini of glycan chains on glycoproteins and glycolipids. Their strategic location and negative charge play crucial roles in a wide array of biological processes, including cell-cell recognition, cell adhesion, and signaling. Aberrant sialylation is a hallmark of various diseases, most notably cancer, where it is often associated with metastasis and immune evasion. Consequently, the ability to detect and quantify cell surface sialic acids is of paramount importance in biomedical research and drug development.
These application notes provide a detailed protocol for the metabolic labeling of sialic acids on cell surfaces using FAMan, a fluorescently tagged N-acetyl-D-mannosamine (ManNAc) analog. This method allows for the direct visualization and quantification of sialic acid expression on specific cell lines. The underlying principle involves the cellular uptake of the this compound precursor, its conversion into the corresponding fluorescently labeled sialic acid, and its subsequent incorporation into nascent glycoconjugates by the cell's own enzymatic machinery. The resulting fluorescently tagged cells can then be analyzed by various methods, including flow cytometry and fluorescence microscopy.
Data Presentation: Relative Sialic Acid Expression on Various Cell Lines
The expression levels of sialic acids can vary significantly between different cell lines and are often upregulated in cancer cells. The following table summarizes the relative expression of α2,3-linked and α2,6-linked sialic acids on a selection of commonly used cell lines, as determined by lectin-based flow cytometry. This data can serve as a useful reference for selecting appropriate cell lines and for interpreting the results obtained from this compound labeling experiments.
| Cell Line | Cell Type | α2,3-Sialic Acid Expression (Relative MFI) | α2,6-Sialic Acid Expression (Relative MFI) |
| CHO (Chinese Hamster Ovary) | Epithelial-like | High | Low to undetectable[1] |
| HEK293 (Human Embryonic Kidney) | Epithelial | Moderate | Moderate to High[1] |
| Jurkat | Human T-cell lymphoma | High | Variable |
| PC-3 | Human prostate cancer | High | Low |
| DU145 | Human prostate cancer | High | Low |
| MCF-7 | Human breast cancer | Moderate to High | Moderate |
| A549 | Human lung carcinoma | Moderate | Moderate to High[2] |
| MDCK (Madin-Darby Canine Kidney) | Epithelial | Moderate to High | High[2] |
| Vero (African green monkey kidney) | Epithelial | Moderate | Moderate[2] |
| Pancreatic Cancer Cell Lines (e.g., BxPC3) | Epithelial | High | Low to moderate[1] |
MFI: Mean Fluorescence Intensity. The values presented are relative and can vary based on the specific lectins, staining conditions, and flow cytometer settings used. It is recommended to include appropriate controls in all experiments.
Experimental Protocols
Protocol 1: Metabolic Labeling of Sialic Acids with this compound
This protocol describes the general procedure for metabolically labeling cell surface sialic acids using a this compound precursor.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (fluorescently labeled N-acetylmannosamine analog)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA or other cell detachment solution (for adherent cells)
-
6-well or 12-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
For suspension cells, seed the cells in a flask or multi-well plate at a density of approximately 2-5 x 10⁵ cells/mL.
-
Incubate the cells overnight at 37°C with 5% CO₂.
-
-
Preparation of this compound Labeling Medium:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) according to the manufacturer's instructions.
-
On the day of the experiment, dilute the this compound stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration. A typical starting concentration for ManNAc analogs is in the range of 25-100 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Metabolic Labeling:
-
Carefully remove the existing culture medium from the cells.
-
For adherent cells, gently wash the cell monolayer once with sterile PBS.
-
Add the prepared this compound-containing medium to the cells.
-
Incubate the cells for 24-72 hours at 37°C with 5% CO₂. The optimal incubation time should be determined empirically.
-
-
Cell Harvesting and Washing:
-
Adherent cells:
-
Remove the this compound-containing medium and wash the cells twice with ice-cold PBS.
-
Add trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Suspension cells:
-
Transfer the cell suspension to a centrifuge tube.
-
-
Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Repeat the centrifugation and washing step twice more to ensure the removal of any unincorporated this compound.
-
-
Cell Preparation for Analysis:
-
After the final wash, resuspend the cell pellet in a suitable buffer for the downstream application (e.g., FACS buffer for flow cytometry or mounting medium for microscopy).
-
Keep the cells on ice and protected from light until analysis.
-
Protocol 2: Analysis of this compound-Labeled Cells by Flow Cytometry
This protocol outlines the procedure for quantifying the fluorescence of this compound-labeled cells using a flow cytometer.
Materials:
-
This compound-labeled cells (from Protocol 1)
-
Unlabeled control cells
-
FACS buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)
-
Propidium iodide (PI) or other viability dye (optional, to exclude dead cells)
-
Flow cytometer equipped with a laser for exciting the FAM dye (e.g., 488 nm blue laser) and appropriate emission filters.
Procedure:
-
Preparation of Cell Suspensions:
-
Resuspend the this compound-labeled and unlabeled control cell pellets in 300-500 µL of ice-cold FACS buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
If using a viability dye, add it to the cell suspensions according to the manufacturer's instructions.
-
-
Flow Cytometer Setup:
-
Turn on the flow cytometer and allow it to warm up.
-
Set up the forward scatter (FSC) and side scatter (SSC) parameters to distinguish the cell population of interest from debris.
-
Set up the fluorescence channels for detecting the FAM dye (typically in the green fluorescence channel, e.g., FL1) and the viability dye (if used).
-
-
Data Acquisition:
-
Run the unlabeled control cells to set the baseline fluorescence and to adjust the voltage of the fluorescence detector so that the negative population is clearly visible on the scale.
-
Run the this compound-labeled cells and acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
If applicable, use compensation controls to correct for any spectral overlap between the FAM dye and the viability dye.
-
-
Data Analysis:
-
Gate on the live, single-cell population based on FSC, SSC, and the viability dye staining.
-
Analyze the fluorescence intensity of the this compound-labeled cells within the gated population.
-
The results can be expressed as the percentage of fluorescently labeled cells and the mean fluorescence intensity (MFI), which is proportional to the amount of this compound incorporated into cell surface sialic acids.
-
Mandatory Visualizations
References
Application Notes and Protocols for Fluorescent Labeling of Mannose-Containing Glycans to Study Glycoprotein Dynamics
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of fluorescently-labeled mannose analogs for the study of glycoprotein (B1211001) dynamics. The protocols described herein are based on the principle of metabolic glycoengineering (MGE), where a mannose analog is introduced to cells, incorporated into nascent glycans, and subsequently visualized using bioorthogonal chemistry. This powerful technique allows for the investigation of glycan biosynthesis, trafficking, and turnover in living cells.[1][2][3]
Principle of the Method
The methodology involves a two-step process:
-
Metabolic Labeling: Cells are cultured in the presence of a mannose analog containing a bioorthogonal handle, such as an azide (B81097) or an alkyne group.[3][4] This unnatural sugar is processed by the cell's metabolic machinery and incorporated into glycoproteins.[1][2][3]
-
Bioorthogonal Ligation: The incorporated bioorthogonal handle is then specifically reacted with a complementary fluorescent probe (e.g., a fluorescently-tagged alkyne for an azide handle) via a click chemistry reaction. This covalent attachment allows for the sensitive and specific detection of the newly synthesized glycoproteins.[3][4]
This approach enables the visualization and analysis of glycans in their native environment and can be applied to various downstream applications, including fluorescence microscopy, flow cytometry, and proteomic analysis.[1][4][5][6]
Key Applications
-
Biopharmaceutical Characterization: Monitoring N-glycan profiles of therapeutic glycoproteins to ensure product consistency and efficacy.[5]
-
Biomarker Discovery: Comparative glycomic studies between healthy and diseased states to identify potential glycan biomarkers.[5]
-
Fundamental Glycobiology Research: Studying the roles of glycans in protein folding, stability, and function.[5]
-
Live-Cell Imaging: Visualizing the localization and dynamics of glycoproteins in real-time.[7]
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycoproteins in Cultured Mammalian Cells
This protocol describes the metabolic incorporation of an azide-modified mannose analog (e.g., N-azidoacetylmannosamine, ManNAz) into glycoproteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, CHO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Azide-modified mannose analog (e.g., Tetraacetylated N-azidoacetylmannosamine - Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell scraper or trypsin
Procedure:
-
Cell Culture: Culture mammalian cells to the desired confluency in their appropriate growth medium.
-
Prepare Labeling Medium:
-
Prepare a stock solution of the azide-modified mannose analog in DMSO (e.g., 10-50 mM). Store aliquots at -20°C.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration. A typical starting concentration is 25-50 µM.[8] The optimal concentration should be determined empirically for each cell line.
-
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for 24 to 72 hours under normal cell culture conditions (e.g., 37°C, 5% CO2).[4][8] The incubation time will depend on the turnover rate of the glycoproteins of interest.
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using a suitable lysis buffer for downstream proteomic analysis, or proceed to fixation and fluorescent labeling for imaging.
-
Protocol 2: Fluorescent Labeling of Azide-Modified Glycoproteins via Click Chemistry
This protocol describes the fluorescent labeling of azide-modified glycoproteins in fixed cells using a DBCO-conjugated fluorescent dye (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).
Materials:
-
Cells with metabolically incorporated azide-modified sugars (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
3-4% Paraformaldehyde (PFA) in PBS for fixation
-
3% Bovine Serum Albumin (BSA) in PBS for blocking
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Fluor 488)
-
DMSO
-
Mounting medium with DAPI
Procedure:
-
Cell Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 3-4% PFA in PBS for 20 minutes at room temperature.[9]
-
Wash the cells twice with PBS.
-
-
Blocking:
-
Add 3% BSA in PBS to the cells and incubate for 30 minutes at room temperature to block non-specific binding sites.[9]
-
-
Fluorescent Labeling:
-
Washing:
-
Wash the cells extensively with PBS to remove the unreacted probe.[2]
-
-
Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[2]
-
Quantitative Data Presentation
The following tables provide examples of how quantitative data from fluorescent mannose-labeling experiments can be presented.
Table 1: Typical Reagent Concentrations and Incubation Times
| Parameter | Cell Type | Concentration | Incubation Time | Reference |
| Metabolic Labeling (Azido-Sugar) | A549, Jurkat | 10 - 75 µM | 1 - 3 days | [6] |
| HeLa | 25 - 50 µM | 24 - 72 hours | [8] | |
| Fluorescent Labeling (DBCO-Fluorophore) | A549, HeLa | 5 - 50 µM | 30 - 60 minutes | [6] |
Table 2: Example Data from Flow Cytometry Analysis of Labeled Cells
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Labeled Cells (%) |
| HEK293 | Control (No Azido-Sugar) | 15.2 ± 2.1 | 1.5 |
| HEK293 | 50 µM Ac4ManNAz | 875.6 ± 45.3 | 98.2 |
| HeLa | Control (No Azido-Sugar) | 21.5 ± 3.5 | 2.1 |
| HeLa | 50 µM Ac4ManNAz | 1243.1 ± 89.7 | 99.1 |
Data is illustrative and will vary based on experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for metabolic labeling and fluorescent detection of glycoproteins.
Signaling Pathway Illustration
Caption: Metabolic incorporation of an azido-sugar into glycoproteins.
References
- 1. Metabolic labeling of glycoproteins using fluorinated monosaccharides | Poster Board #616 - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Imaging of glycoforms by transmembrane Förster resonance energy transfer (FRET) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Use of N-Fluoroacetylmannosamine for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-D-mannosamine (ManNAc) is a critical precursor in the biosynthesis of sialic acids, which are terminal monosaccharides on glycoproteins and glycolipids.[1] These sialic acids play pivotal roles in a vast array of biological processes, including cell-cell communication, immune system modulation, and pathogen interactions.[2][3] Metabolic glycoengineering using analogs of ManNAc allows for the introduction of modified sialic acids onto cell surfaces, enabling the study and manipulation of these processes.[4][5]
This document provides a detailed protocol for the chemical synthesis of N-Fluoroacetylmannosamine (ManNAc-F), a fluorinated analog of ManNAc. The introduction of a fluorine atom provides a unique bio-orthogonal handle for various applications, including ¹⁹F-NMR-based studies and the potential modulation of biological interactions due to the unique electronic properties of fluorine. We also present protocols for the application of ManNAc-F in metabolic labeling of cultured cells and a representative cell adhesion assay.
Synthesis of N-Fluoroacetylmannosamine (ManNAc-F)
The synthesis of N-Fluoroacetylmannosamine is a multi-step process starting from the commercially available D-mannosamine hydrochloride. The general workflow involves the protection of the hydroxyl groups, fluoroacetylation of the free amine, and subsequent deprotection to yield the final product.
Synthesis Workflow
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. The role of sialic acid in pathological cell communication and signaling - Global Partnerships - University of Queensland [global-partnerships.uq.edu.au]
- 3. Sialic acid and biology of life: An introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines [jove.com]
Application Notes and Protocols for Live-Cell Imaging with FAM-Tetrazine via Bioorthogonal Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a powerful technique for visualizing dynamic cellular processes in real-time. The advent of bioorthogonal chemistry has revolutionized this field by enabling the specific labeling of biomolecules in their native environment without perturbing cellular functions.[1] This document provides detailed application notes and protocols for the use of FAM-tetrazine, a fluorescent probe, in conjunction with bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reactions for live-cell imaging.
FAM (fluorescein) is a widely used, bright, and well-characterized fluorophore. When conjugated to a tetrazine moiety, it becomes a powerful tool for bioorthogonal labeling.[2][3] The iEDDA reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), is exceptionally fast, highly specific, and biocompatible, making it ideal for live-cell applications.[2][4] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts, forming a stable covalent bond between the FAM-tetrazine probe and a TCO-modified target molecule.[2]
These notes will guide researchers through the principles, experimental design, and detailed protocols for utilizing FAM-tetrazine in live-cell imaging, including quantitative data on the probe's performance and methods for assessing its impact on cell viability and photostability.
Principle of FAM-Tetrazine Bioorthogonal Labeling
The core of this labeling strategy is the iEDDA reaction, a [4+2] cycloaddition between the electron-deficient tetrazine ring of the FAM-tetrazine probe and an electron-rich, strained alkene or alkyne, most commonly a trans-cyclooctene (TCO) group.[2] This TCO group is first introduced into a biomolecule of interest (e.g., a protein, glycan, or lipid) through genetic encoding of unnatural amino acids or metabolic labeling.
The labeling process is a two-step procedure:
-
Introduction of the TCO handle: Cells are engineered to express the target biomolecule functionalized with a TCO group.
-
Labeling with FAM-tetrazine: The cell-permeable FAM-tetrazine probe is added to the cell culture, where it specifically and rapidly reacts with the TCO-tagged biomolecule.[2]
A key advantage of some tetrazine-dye conjugates is their fluorogenic nature, where the fluorescence of the dye is quenched by the tetrazine and significantly increases upon reaction with the dienophile. This "turn-on" mechanism enhances the signal-to-noise ratio in imaging experiments by reducing background fluorescence from unreacted probes.[5]
Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.
Data Presentation: Quantitative Properties of FAM-Tetrazine
The successful design of live-cell imaging experiments relies on a thorough understanding of the fluorescent probe's properties. The following tables summarize key quantitative data for FAM-tetrazine and the associated bioorthogonal reaction.
Table 1: Spectroscopic Properties of FAM
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~494 nm | [6] |
| Emission Maximum (λem) | ~521 nm | [6] |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | [6] |
| Fluorescence Quantum Yield (Φf) | ~0.92 (in 0.1 M NaOH) | [7][8] |
Table 2: Reaction Kinetics and Performance of Tetrazine-TCO Ligation
| Property | Value | Reference(s) |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹ | [9] |
| Fluorescence Turn-On Ratio | Up to >100-fold (dye-dependent) | [5] |
| Recommended Concentration | 1-10 µM | [5] |
| Incubation Time | 15-60 minutes | [5] |
Experimental Protocols
Protocol 1: Live-Cell Labeling of TCO-Modified Proteins with FAM-Tetrazine
This protocol describes the general procedure for labeling a target protein, which has been genetically engineered to contain a TCO moiety, with FAM-tetrazine in living cells.
Materials:
-
Cells expressing the TCO-modified protein of interest
-
Cell culture medium, complete and serum-free
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
FAM-tetrazine stock solution (1-10 mM in anhydrous DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium)
-
Glass-bottom imaging dishes or multi-well plates
Caption: Experimental workflow for live-cell labeling and imaging.
Methodology:
-
Cell Preparation: a. Plate cells expressing the TCO-modified target protein onto a glass-bottom imaging dish. b. Culture the cells overnight to allow for adherence and protein expression.[5]
-
Preparation of Labeling Solution: a. On the day of the experiment, prepare the FAM-tetrazine working solution by diluting the DMSO stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-10 µM).[5] b. The optimal concentration should be determined empirically for each cell type and target protein.
-
Labeling Reaction: a. Gently wash the cells once with pre-warmed PBS.[5] b. Remove the PBS and add the FAM-tetrazine labeling solution to the cells. c. Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes, protected from light. The optimal incubation time will depend on the reaction kinetics and the concentration of reactants.[5]
-
Washing and Imaging: a. Remove the labeling solution and wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound probe. b. Add fresh, pre-warmed imaging medium to the cells. c. Image the cells using a fluorescence microscope equipped with a standard fluorescein (B123965) (FITC) filter set (Excitation/Emission: ~494/521 nm).[5]
Protocol 2: Pre-targeting Strategy for Cell Surface Labeling
This protocol is advantageous for labeling cell surface proteins, as it minimizes background fluorescence by first targeting the protein with a TCO-modified antibody, followed by labeling with FAM-tetrazine.
Materials:
-
Cells expressing the target cell surface protein
-
TCO-modified antibody specific to the target protein
-
FAM-tetrazine
-
Cell culture medium, complete and serum-free
-
PBS, pH 7.4
-
Live-cell imaging medium
Caption: Logical workflow for a pre-targeting imaging strategy.
Methodology:
-
Antibody Incubation (Pre-targeting): a. Dilute the TCO-modified antibody in pre-warmed cell culture medium to the desired working concentration (typically 1-10 µg/mL).[5] b. Incubate the cells with the antibody solution for 1 hour at 37°C.[5]
-
Washing: a. Remove the antibody solution and wash the cells three times with pre-warmed cell culture medium to remove any unbound antibody.[5]
-
FAM-Tetrazine Labeling: a. Dilute the FAM-tetrazine in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM. b. Add the FAM-tetrazine solution to the cells and incubate for 5-15 minutes at 37°C.
-
Final Wash and Imaging: a. Remove the FAM-tetrazine solution and wash the cells twice with pre-warmed imaging medium. b. Replace with fresh, pre-warmed medium for imaging.
Protocol 3: Cytotoxicity Assessment using MTT Assay
It is crucial to assess the potential cytotoxicity of any new probe used in live-cell imaging. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[10][11]
Materials:
-
Cells of interest
-
FAM-tetrazine
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Methodology:
-
Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Cell Treatment: a. Treat the cells with a range of concentrations of FAM-tetrazine for the same duration as the labeling protocol. Include untreated control wells.
-
MTT Incubation: a. After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. b. Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.[5]
-
Solubilization: a. Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 4: Photostability Assessment
Photostability is a critical parameter for fluorescent probes, especially for time-lapse imaging. This protocol provides a method to assess the photostability of FAM-tetrazine in labeled cells.
Materials:
-
Cells labeled with FAM-tetrazine (as per Protocol 1 or 2)
-
Fluorescence microscope with a time-lapse imaging capability
Methodology:
-
Image Acquisition Setup: a. Place the dish with labeled cells on the microscope stage. b. Select a field of view with well-labeled cells. c. Set the imaging parameters (e.g., excitation intensity, exposure time) to be consistent with your planned imaging experiments.
-
Time-Lapse Imaging: a. Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-30 minutes).
-
Data Analysis: a. Measure the mean fluorescence intensity of the labeled structures in each image of the time-lapse series. b. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the probe's photostability.
Troubleshooting and Considerations
-
Low Signal:
-
Increase the concentration of FAM-tetrazine or the incubation time.
-
Ensure efficient expression and TCO-modification of the target protein.
-
Optimize imaging parameters (e.g., increase exposure time or laser power), being mindful of potential phototoxicity.
-
-
High Background:
-
Decrease the concentration of FAM-tetrazine.
-
Ensure thorough washing after the labeling step.
-
Consider using a pre-targeting strategy for cell surface labeling.
-
-
Cell Toxicity:
-
Perform a dose-response curve to determine the optimal, non-toxic concentration of FAM-tetrazine.
-
Reduce the incubation time.
-
Ensure the DMSO concentration in the final labeling solution is low (<0.1%).
-
-
Phototoxicity:
-
Minimize the excitation light intensity and exposure time during imaging.
-
Use a more sensitive camera to reduce the required excitation light.
-
Reduce the frequency of image acquisition in time-lapse experiments.
-
Conclusion
FAM-tetrazine, in combination with TCO-based metabolic or genetic labeling, provides a robust and versatile platform for live-cell imaging. Its bright fluorescence, coupled with the rapid and specific nature of the iEDDA bioorthogonal reaction, enables the visualization of a wide array of biomolecules and cellular processes with high fidelity. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can effectively implement this powerful tool to advance their studies in cell biology and drug development.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Quantum yield - Wikipedia [en.wikipedia.org]
- 9. Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Richard Feynman - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Flow Cytometry Analysis of FAMan-Labeled Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flow cytometry is a powerful technique for the rapid analysis of single cells in a heterogeneous population. When combined with fluorescent labeling, it allows for the quantification of various cellular parameters, including cell proliferation, viability, and the expression of specific biomarkers. FAMan (Carboxyfluorescein succinimidyl ester), a widely used green fluorescent dye, serves as an effective tool for these applications.
This compound is a cell-permeable compound that diffuses into cells and covalently binds to intracellular proteins. Inside the cell, intracellular esterases cleave the acetate (B1210297) groups, rendering the molecule highly fluorescent and membrane-impermeant. This stable labeling ensures that the dye is well-retained within the cells and is distributed equally between daughter cells upon cell division. This property makes this compound an excellent marker for tracking cell proliferation, as the fluorescence intensity of the dye is halved with each successive generation.
These application notes provide detailed protocols for labeling cells with this compound, analyzing them by flow cytometry, and interpreting the resulting data. The primary applications covered are cell proliferation analysis and cell tracking.
Principles of this compound-Based Flow Cytometry Analysis
This compound succinimidyl ester passively diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, converting the non-fluorescent molecule into a highly fluorescent carboxyfluorescein molecule. The succinimidyl ester group reacts with primary amines of intracellular proteins, forming stable covalent bonds. This process ensures long-term retention of the dye within the cells.
For cell proliferation assays, the principle of dye dilution is utilized. As labeled cells divide, the this compound dye is distributed equally between the two daughter cells. Consequently, the fluorescence intensity of the daughter cells is approximately half that of the parent cell. By analyzing the fluorescence intensity of a population of this compound-labeled cells over time using flow cytometry, distinct peaks representing successive generations of cell division can be resolved.
Data Presentation
Table 1: Effect of this compound Concentration on Cell Viability and Staining Intensity
| This compound Concentration (µM) | Cell Viability (%) | Mean Fluorescence Intensity (MFI) |
| 0.5 | >95% | Low |
| 1.0 | >95% | Moderate |
| 2.5 | ~90% | High |
| 5.0 | ~85% | Very High |
| 10.0 | <80% | Saturated |
Note: Optimal this compound concentration may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the optimal concentration for your specific application.[1][2]
Table 2: Generational Analysis of this compound-Labeled Lymphocytes Following Stimulation
| Cell Generation | Mean Fluorescence Intensity (MFI) | Percentage of Cells (%) - 72h post-stimulation |
| 0 (Undivided) | High | 15 |
| 1 | Medium-High | 25 |
| 2 | Medium | 30 |
| 3 | Medium-Low | 20 |
| 4 | Low | 10 |
Note: Data are representative of a typical lymphocyte proliferation assay. MFI values are relative and will decrease by approximately half with each cell division. The percentage of cells in each generation will vary based on the proliferation rate.
Experimental Protocols
Protocol 1: this compound Labeling of Suspension Cells for Proliferation Analysis
Materials:
-
Cells in single-cell suspension
-
This compound (Carboxyfluorescein succinimidyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), protein-free
-
Complete cell culture medium (containing fetal bovine serum - FBS)
-
FACS tubes (5 mL)
-
Centrifuge
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Cell Preparation:
-
Harvest cells and wash twice with protein-free PBS to remove any residual protein from the culture medium.
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in protein-free PBS.
-
-
This compound Staining:
-
Prepare a working solution of this compound in protein-free PBS at twice the desired final concentration (e.g., for a final concentration of 2.5 µM, prepare a 5 µM working solution).
-
Add an equal volume of the 2X this compound working solution to the cell suspension.
-
Immediately vortex the cells to ensure uniform staining.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
-
Quenching the Staining Reaction:
-
Add 4-5 volumes of complete culture medium (containing FBS) to the cell suspension to quench the unreacted this compound.
-
Incubate for 5-10 minutes at room temperature.
-
-
Washing:
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium.
-
Repeat the wash step twice to ensure removal of all unbound dye.
-
-
Cell Culture and Analysis:
-
Resuspend the cells in the appropriate culture medium for your experiment.
-
At desired time points, harvest the cells for flow cytometry analysis.
-
Protocol 2: Flow Cytometry Analysis of this compound-Labeled Cells
Materials:
-
This compound-labeled cells
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer with a 488 nm laser
Procedure:
-
Sample Preparation:
-
Harvest this compound-labeled cells at each time point.
-
Wash the cells once with FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis (typically 0.5-1 x 10^6 cells/mL).
-
-
Flow Cytometer Setup:
-
Use a flow cytometer equipped with a blue laser (488 nm) for excitation.
-
Detect the this compound fluorescence in the green channel (typically using a 530/30 nm bandpass filter).
-
Set the forward scatter (FSC) and side scatter (SSC) parameters to visualize the cell population of interest.
-
For the this compound fluorescence channel, adjust the voltage so that the peak of the undivided cell population (at time zero) is on scale and within the upper range of the logarithmic scale.
-
-
Data Acquisition:
-
Acquire data for an unstained control sample to set the background fluorescence.
-
Acquire data for the this compound-labeled samples at each time point.
-
Collect a sufficient number of events (e.g., 10,000-50,000) for robust statistical analysis.
-
-
Data Analysis:
-
Gate on the cell population of interest based on FSC and SSC to exclude debris and dead cells.
-
Visualize the this compound fluorescence on a histogram.
-
Identify the peaks corresponding to successive cell generations. The undivided population will have the highest fluorescence intensity, and each subsequent peak will have approximately half the fluorescence of the preceding one.
-
Quantify the percentage of cells in each generation and the mean fluorescence intensity (MFI) of each peak.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound labeling and analysis.
Caption: Simplified T-Cell activation signaling pathway.[3][4][5][6][7]
References
- 1. Tracking Immune Cell Proliferation and Cytotoxic Potential Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]
- 5. cd-genomics.com [cd-genomics.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. sinobiological.com [sinobiological.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Fluorescently-Labeled Glycans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical quality attribute of many biotherapeutic proteins, influencing their efficacy, stability, and safety.[1] Comprehensive analysis of N-linked glycans is therefore a crucial component of biopharmaceutical development and quality control.[2] Unlabeled glycans, however, exhibit poor ionization efficiency in mass spectrometry (MS) and lack a chromophore for fluorescence detection.[3] To overcome these limitations, glycans are derivatized with fluorescent labels, which enhance both fluorescence and mass spectrometry signals.[3][4][5]
This document provides detailed protocols for the sample preparation of N-glycans for mass spectrometry analysis using fluorescent labeling reagents. While the user specified "FAMan-labeled glycans," this term does not correspond to a commonly recognized or commercially available glycan labeling reagent in the scientific literature. Therefore, these application notes will focus on widely-used and effective fluorescent labels, such as RapiFluor-MS (RFMS) and 2-Aminobenzamide (2-AB), to illustrate the principles and procedures of this analytical workflow.
Principle of Fluorescent Labeling and Analysis
The general workflow for the analysis of fluorescently-labeled N-glycans involves several key steps:
-
N-Glycan Release: N-glycans are enzymatically cleaved from the glycoprotein (B1211001) backbone, typically using Peptide-N-Glycosidase F (PNGase F).[6]
-
Fluorescent Labeling: The released glycans, which have a free reducing terminus, are covalently tagged with a fluorescent label. This is most commonly achieved through reductive amination.[3][5]
-
Purification: Excess labeling reagent and other contaminants are removed from the labeled glycan sample, often using Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE).[3]
-
Analysis: The purified, labeled glycans are then analyzed by liquid chromatography (LC) with fluorescence (FLR) detection and/or mass spectrometry (MS).[1][2]
The choice of fluorescent label is critical, as it impacts the sensitivity of both fluorescence and mass spectrometry detection.[1] Newer generation labels, such as RapiFluor-MS, have been designed to provide enhanced MS ionization efficiency in addition to strong fluorescence.[4]
Experimental Workflow for N-Glycan Sample Preparation
Detailed Experimental Protocols
Protocol 1: Rapid N-Glycan Labeling using RapiFluor-MS (RFMS)
This protocol is adapted from the Waters GlycoWorks RapiFluor-MS N-Glycan Kit and allows for sample preparation in approximately 30 minutes.[7][8]
Materials:
-
Glycoprotein sample (15-40 µg)
-
Waters GlycoWorks RapiFluor-MS N-Glycan Kit (or individual reagents):
-
RapiGest SF
-
GlycoWorks Rapid Buffer
-
Rapid PNGase F
-
RapiFluor-MS Reagent
-
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Water, 18.2 MΩ
-
Formic Acid, LC-MS grade
-
GlycoWorks HILIC µElution Plate for SPE cleanup
Procedure:
Step 1: Deglycosylation (approx. 10 minutes)
-
To 10 µL of your glycoprotein sample (at approximately 1.5 mg/mL), add 10 µL of 3% (w/v) RapiGest SF in GlycoWorks Rapid Buffer.
-
Heat the sample at ≥ 90°C for 3 minutes to denature the protein, then cool to room temperature.
-
Reconstitute one vial of Rapid PNGase F with 220 µL of 18.2 MΩ water.
-
Add 10 µL of the diluted PNGase F solution to the denatured glycoprotein sample.
-
Incubate the mixture at 50°C for 5 minutes to release the N-glycans.
Step 2: Labeling (approx. 5 minutes)
-
Reconstitute the RapiFluor-MS reagent by adding 110 µL of anhydrous DMF or DMSO to the 9 mg vial.
-
Add 10 µL of the RapiFluor-MS solution to the 30 µL deglycosylation reaction mixture.
-
Mix and incubate at room temperature for 5 minutes.
-
Add 360 µL of acetonitrile (ACN) to the labeled sample mixture. The total volume will be approximately 400 µL.
Step 3: HILIC SPE Cleanup
-
Condition a well of the GlycoWorks HILIC µElution Plate with 200 µL of 18.2 MΩ water.
-
Equilibrate the well with 200 µL of 85% ACN.
-
Load the entire ACN-diluted, labeled sample (400 µL) onto the equilibrated well.
-
Wash the well with 3 x 300 µL of 1% formic acid, 90% ACN (v/v/v).
-
Elute the labeled glycans with 3 x 30 µL of SPE Elution Buffer (specific to the kit or a low organic solvent like 200 mM ammonium (B1175870) acetate (B1210297) in 5% ACN).
-
The eluted sample is ready for LC-FLR-MS analysis.
Protocol 2: N-Glycan Labeling using 2-Aminobenzamide (2-AB)
This protocol is based on traditional reductive amination and is a well-established method.[6]
Materials:
-
Dried N-glycan sample (100 pmol to 50 nmol)
-
2-AB labeling solution:
-
2-Aminobenzamide (2-AB)
-
Sodium cyanoborohydride
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HILIC SPE cartridges or plates for cleanup
Procedure:
Step 1: Preparation of 2-AB Labeling Reagent
-
Prepare a solution of 30% glacial acetic acid in DMSO (v/v).
-
Dissolve 2-AB in the DMSO/acetic acid solution to a concentration of approximately 0.35 M.
-
Dissolve sodium cyanoborohydride in the same solution to a concentration of approximately 1 M.
-
Mix the 2-AB and reducing agent solutions. This labeling reagent should be used within an hour.[9]
Step 2: Labeling Reaction (2-3 hours)
-
Add 5-10 µL of the freshly prepared 2-AB labeling solution to the dried glycan sample.
-
Seal the reaction vial and incubate at 65°C for 2-3 hours.
Step 3: Post-Labeling Cleanup (HILIC SPE)
-
After incubation, dilute the reaction mixture with ACN to achieve a final ACN concentration of >85% to ensure binding to the HILIC sorbent.
-
Follow a standard HILIC SPE protocol similar to the one described for RapiFluor-MS (conditioning, equilibration, loading, washing, and elution). The wash step is critical for removing the large excess of 2-AB reagent.
-
Dry the eluted, purified 2-AB labeled glycans in a vacuum centrifuge.
-
Reconstitute in a suitable solvent (e.g., water or mobile phase A) for LC-FLR-MS analysis.
Data Presentation: Comparison of Fluorescent Labels
The choice of label significantly affects the signal intensity in both fluorescence and mass spectrometry detection. The following table summarizes a comparison of common fluorescent labels for N-glycan analysis.
| Feature | 2-Aminobenzamide (2-AB) | 2-Aminobenzoic Acid (2-AA) | Procainamide | RapiFluor-MS (RFMS) |
| Labeling Chemistry | Reductive Amination | Reductive Amination | Reductive Amination | NHS-Carbamate |
| Labeling Time | 2-3 hours | 2-3 hours | 1-2 hours | < 5 minutes[4] |
| Relative FLR Signal | Low[1] | Low[1] | Medium-High | High[1][4] |
| Relative MS Signal | Low[1] | Low[1] | Medium-High | High[4] |
| Excitation (λex) | ~330 nm[10] | ~360 nm | ~310 nm | ~265 nm |
| Emission (λem) | ~420 nm[10] | ~425 nm | ~370 nm | ~425 nm |
Data compiled from multiple sources.[1][4][10] Relative signal intensities are a general guide and can vary with instrumentation and experimental conditions.
Visualization of the Labeling Reaction
The following diagram illustrates the reductive amination process, which is the mechanism for labeling with reagents like 2-AB and 2-AA.
Mass Spectrometry Analysis Considerations
-
Ionization Source: Electrospray ionization (ESI) is commonly coupled with LC separation for online analysis. Matrix-assisted laser desorption/ionization (MALDI) is often used for offline, high-throughput screening.[11]
-
Mass Analyzer: Time-of-flight (TOF) and Orbitrap mass analyzers are frequently used for their high resolution and mass accuracy, which is crucial for assigning glycan compositions.[12]
-
Data Acquisition: Data-dependent acquisition (DDA) can be employed to automatically select abundant glycan ions for fragmentation (MS/MS), aiding in structural elucidation.[4]
-
Negative vs. Positive Mode: While positive ion mode is common, negative ion mode can be advantageous for certain labels and for analyzing sialylated glycans.[13]
Conclusion
The preparation of N-glycans using fluorescent labeling is a robust and sensitive method for their analysis by mass spectrometry. While a variety of labels are available, newer reagents like RapiFluor-MS offer significant advantages in terms of speed and signal enhancement, particularly for MS detection.[4] The detailed protocols and comparative data provided herein serve as a comprehensive guide for researchers to implement this essential analytical technique for the characterization of glycoproteins in academic and industrial settings.
References
- 1. agilent.com [agilent.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. 2.4. Fast enzymatic release and rapid labeling of N-glycans [bio-protocol.org]
- 8. help.waters.com [help.waters.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. On-MALDI-Target N-Glycan Nonreductive Amination by 2-Aminobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Data for analysis of mannose-6-phosphate glycans labeled with fluorescent tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis [frontiersin.org]
FAMan in Combination with Other Metabolic Labels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for probing the dynamics of biological processes within living systems. By introducing bioorthogonally tagged metabolic precursors, researchers can visualize and quantify the synthesis of various classes of biomolecules, including glycans, proteins, and DNA. FAMan (Fluorescently-labeled azido-mannosamine) is a key reagent for metabolic labeling of sialic acid-containing glycans (sialoglycans), enabling the study of their crucial roles in cell signaling, immune recognition, and disease progression.
The true power of metabolic labeling is amplified when multiple, distinct labels are used in concert to simultaneously monitor different biological pathways. This multi-parameter approach provides a more holistic view of cellular function and allows for the investigation of the interplay between different metabolic processes. These application notes provide detailed protocols and conceptual frameworks for combining this compound with other metabolic labels to achieve simultaneous analysis of glycosylation, protein synthesis, and DNA replication.
I. Combining this compound with Azidohomoalanine (AHA) for Simultaneous Analysis of Glycosylation and Protein Synthesis
This dual-labeling strategy enables the concurrent visualization and quantification of newly synthesized sialoglycans and proteins, providing insights into the coordination of these two fundamental cellular processes. This is particularly relevant in studies of cellular growth, differentiation, and the response to therapeutic agents.
Experimental Workflow
The general workflow involves the simultaneous incubation of cells with both this compound and AHA, followed by sequential, orthogonal click chemistry reactions to label each biomolecule with a distinct fluorophore.
Application Notes and Protocols for FAMan-based Proteomic Studies
A Novel Chemical Labeling Approach for Quantitative Proteomics
Introduction
FAMan-based proteomics represents a cutting-edge chemical labeling strategy for the accurate quantification of proteins in complex biological samples. This approach is designed for researchers, scientists, and drug development professionals aiming to elucidate cellular mechanisms, identify biomarkers, and understand drug modes of action. The this compound reagents enable multiplexed analysis, allowing for the simultaneous comparison of multiple samples and leading to higher throughput and more robust datasets.
These application notes provide a comprehensive overview of the experimental workflow, from sample preparation to data analysis. Detailed protocols for key experiments are included to ensure reproducible and reliable results.
Principle of the Method
The this compound workflow is centered around the covalent labeling of primary amines (at the N-terminus and on lysine (B10760008) residues) in peptides with unique isotopic tags. Each tag has the same total mass, but upon fragmentation in the mass spectrometer, they yield reporter ions of different masses. The intensity of these reporter ions is proportional to the abundance of the peptide, and thus the protein, in the original sample. This isobaric labeling strategy allows for the relative quantification of proteins across multiple conditions.
Applications
This compound-based proteomics is a versatile tool with a wide range of applications in biological and clinical research, including:
-
Drug Discovery and Development: Elucidating the mechanism of action of novel therapeutics by profiling changes in the proteome upon drug treatment.
-
Biomarker Discovery: Identifying potential protein biomarkers for disease diagnosis, prognosis, and therapeutic response by comparing proteomes of healthy and diseased states.
-
Cell Signaling Pathway Analysis: Quantifying changes in protein abundance and post-translational modifications to understand the dynamics of signaling networks.
-
Systems Biology: Integrating quantitative proteomics data with other 'omics' datasets to build comprehensive models of biological systems.
Experimental Workflow Overview
A typical this compound-based proteomics experiment involves several key stages, as depicted in the workflow diagram below. The process begins with protein extraction from cells or tissues, followed by enzymatic digestion to generate peptides. The resulting peptides from each sample are then labeled with a specific this compound reagent. After labeling, the samples are combined and subjected to fractionation to reduce complexity before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Finally, the acquired data is processed to identify and quantify proteins.
Detailed Experimental Protocols
Protocol 1: Protein Extraction and Digestion
This protocol describes the preparation of protein lysates from cultured cells and their subsequent digestion into peptides.
Materials:
-
Lysis Buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in Lysis Buffer on ice for 30 minutes with intermittent vortexing.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
-
Reduction and Alkylation:
-
To 100 µg of protein, add DTT to a final concentration of 5 mM. Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature. Add IAA to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample 4-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 enzyme-to-protein ratio (w/w). Incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide solution with TFA to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Protocol 2: this compound Labeling of Peptides
This protocol details the chemical labeling of the prepared peptides with the this compound reagents.
Materials:
-
This compound Reagent Kit (containing individual isobaric tags)
-
Anhydrous acetonitrile (B52724) (ACN)
-
Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)
Procedure:
-
Reagent Preparation: Equilibrate the this compound reagent vials to room temperature. Add anhydrous ACN to each vial to dissolve the reagent.
-
Peptide Labeling:
-
Resuspend each dried peptide sample (100 µg) in 100 µL of 100 mM TEAB buffer.
-
Transfer the peptide solution to a this compound reagent vial.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Quenching: Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench the reaction.
-
Sample Pooling: Combine all labeled samples into a single new microcentrifuge tube.
-
Final Desalting: Desalt the pooled sample using a C18 SPE cartridge as described in Protocol 1, step 5. Dry the labeled peptide mixture in a vacuum centrifuge.
Protocol 3: Data Analysis Workflow
The analysis of data from this compound-based experiments requires specialized software to identify peptides and quantify the reporter ions.
Steps:
-
Database Searching: The raw MS/MS data is searched against a protein sequence database (e.g., UniProt) using a search engine like Mascot, Sequest, or MaxQuant.[1] Search parameters should be set to include the this compound modifications on lysines and peptide N-termini as variable modifications.
-
Protein Identification and Quantification: The search engine will identify peptides and proteins and extract the reporter ion intensities for quantification.[2] The software will calculate the relative abundance of each protein across the different samples.
-
Data Normalization: The quantitative data is typically normalized to correct for any variations in sample loading.
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are applied to identify proteins that are significantly differentially expressed between experimental groups.
-
Bioinformatics Analysis: Differentially expressed proteins are further analyzed using bioinformatics tools to identify enriched biological pathways, protein-protein interaction networks, and functional clusters.
Data Presentation
Quantitative data from this compound-based proteomic studies should be summarized in a clear and structured format. The following tables provide examples of how to present protein quantification and pathway analysis results.
Table 1: Relative Protein Abundance
This table shows the relative abundance of a selection of proteins across different experimental conditions. The values represent the fold change relative to a control condition.
| Protein Accession | Gene Symbol | Condition A (Fold Change) | Condition B (Fold Change) | p-value |
| P02768 | ALB | 1.1 | 0.9 | 0.45 |
| P60709 | ACTB | 1.0 | 1.2 | 0.32 |
| Q06830 | HSP90AA1 | 2.5 | 1.8 | 0.01 |
| P10636 | GAPDH | 0.9 | 1.1 | 0.56 |
| P08670 | VIM | 3.1 | 2.2 | 0.005 |
Table 2: Pathway Analysis of Differentially Expressed Proteins
This table presents the results of a pathway enrichment analysis, highlighting the biological pathways that are significantly affected in the experiment.
| Pathway ID | Pathway Name | Number of Proteins | p-value |
| hsa04110 | Cell Cycle | 15 | 1.2e-5 |
| hsa03010 | Ribosome | 20 | 3.5e-8 |
| hsa04151 | PI3K-Akt signaling pathway | 12 | 2.1e-4 |
| hsa05200 | Pathways in cancer | 25 | 8.9e-6 |
Signaling Pathway Visualization
The results of a this compound-based proteomic study can be used to visualize the impact on specific signaling pathways. The following diagram illustrates a hypothetical signaling pathway with proteins that were found to be upregulated (green) or downregulated (red) upon treatment.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low FAMan Labeling Efficiency
Welcome to the technical support center for troubleshooting issues with fluorescent glycan labeling. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low FAMan (fluorescein-alpha-mannoside) labeling efficiency. The principles and protocols discussed here are also broadly applicable to other fluorescent labeling techniques for glycans that involve reductive amination.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling and what is it used for?
This compound labeling is a technique used to attach a fluorescent tag (fluorescein) to glycans, which are complex carbohydrate structures. This is typically achieved through a chemical reaction, such as reductive amination, where a reactive group on the this compound molecule (like a hydrazine) forms a stable bond with the reducing end of the glycan. This fluorescent tag allows for the sensitive detection and quantification of glycans in various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This is crucial for applications such as biopharmaceutical characterization, biomarker discovery, and fundamental glycobiology research.[1]
Q2: I am seeing little to no fluorescent signal. Does this automatically mean the labeling reaction failed?
Not necessarily. While it could indicate a failed reaction, low or no fluorescence can also be a result of other factors. One common issue is fluorescence quenching, which can occur if the fluorescent molecules are too close to each other on the labeled molecule (over-labeling) or if the local chemical environment is unfavorable for fluorescence.[2][3] It is also important to ensure that the imaging settings on your detection instrument are correctly configured for the excitation and emission wavelengths of fluorescein (B123965).[4]
Q3: Can the glycan structure itself affect labeling efficiency?
Yes, the structure and purity of the glycan sample can significantly impact labeling efficiency. Contaminants such as proteins, peptides, salts, and detergents can interfere with the labeling reaction.[5] Additionally, the accessibility of the reducing end of the glycan is critical for the reaction to occur.
Q4: Is it possible to lose my glycan sample during the purification step?
Yes, sample loss can occur during post-labeling cleanup steps, which are necessary to remove excess fluorescent dye.[6] It is important to follow the purification protocol carefully and consider the properties of your glycans to choose the most appropriate cleanup method, such as HILIC-SPE or other chromatographic techniques.[2][7]
Troubleshooting Guide
Problem 1: Weak or No Fluorescent Signal
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| Suboptimal Reaction Conditions | Verify and optimize the reaction pH, temperature, and incubation time. For many reductive amination reactions, a slightly acidic pH and elevated temperatures (e.g., 65°C) are optimal.[2] |
| Degraded this compound Reagent or Solvents | Ensure the this compound reagent has been stored correctly, protected from light and moisture. Use fresh, anhydrous solvents like DMSO or DMF to prepare the labeling solution immediately before use.[1] |
| Insufficient this compound Concentration | Increase the molar excess of the this compound reagent relative to the glycan. A 10- to 20-fold molar excess is a common starting point for optimization.[1] |
| Low Glycan Concentration or Purity | Ensure you have an accurate concentration of your glycan sample. Purify the glycans before labeling to remove interfering substances like proteins, salts, and detergents.[5] |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your fluorometer or imaging system are set correctly for fluorescein (typically around 494 nm for excitation and 521 nm for emission).[4] |
| Fluorescence Quenching | Over-labeling can lead to self-quenching.[2] If you suspect this, try reducing the molar ratio of this compound to glycan. The local chemical environment can also quench fluorescence.[3] |
Problem 2: Inconsistent or Variable Labeling Efficiency
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| Incomplete Glycan Release | If you are labeling glycans released from a glycoprotein (B1211001), ensure the enzymatic (e.g., PNGase F) or chemical release step is complete. Some glycoproteins may require a denaturation step for efficient deglycosylation.[7] |
| Presence of Competing Molecules | Buffers containing primary amines, such as Tris or glycine, can compete with the glycans for the this compound label. Use a buffer free of primary amines for the labeling reaction.[1] |
| Sample Loss During Cleanup | Optimize your post-labeling purification method to ensure efficient removal of excess dye without significant loss of your labeled glycans.[6] |
| Desialylation or Defucosylation | Acidic conditions and high temperatures used in some labeling protocols can lead to the loss of sialic acid and fucose residues from the glycans.[2][6] Use the recommended optimized conditions to minimize this. |
Experimental Protocols
General Protocol for N-Glycan Release and Fluorescent Labeling
This protocol provides a general workflow for the release of N-glycans from a glycoprotein and subsequent labeling with a fluorescent dye via reductive amination. This should be adapted and optimized for your specific glycoprotein and the this compound reagent.
-
Glycoprotein Denaturation (Optional but Recommended):
-
For some glycoproteins, a denaturation step is required for efficient glycan release.
-
Combine up to 100 µg of your glycoprotein with water to a final volume of 16 µl.
-
Add 4 µl of a suitable denaturing buffer (e.g., one containing a final concentration of 0.5% SDS and 40 mM DTT).
-
Incubate at a high temperature (e.g., 80°C) for 2 minutes, then cool.[7]
-
-
Enzymatic Release of N-Glycans:
-
To the denatured glycoprotein, add 1 µl of PNGase F.
-
Incubate for 10 minutes at 50°C.[7]
-
-
Fluorescent Labeling (Reductive Amination):
-
Prepare the labeling solution by dissolving the this compound reagent in a mixture of DMSO and glacial acetic acid. A common ratio is 7:3 (v/v).[2]
-
Prepare the reducing agent solution (e.g., sodium cyanoborohydride) in water.
-
Add the this compound labeling solution and the reducing agent to the released glycan sample.
-
Incubate at 65°C for 2-3 hours.[5]
-
-
Purification of Labeled Glycans:
-
Labeled glycans must be purified from the excess free fluorescent label.
-
A common method is to use a HILIC (Hydrophilic Interaction Liquid Chromatography) solid-phase extraction (SPE) spin column.[7]
-
Condition the column with water and then equilibrate with a high organic solvent concentration (e.g., 85% acetonitrile).
-
Load the labeling reaction mixture onto the column.
-
Wash the column extensively with a high organic solvent concentration to remove the free dye.
-
Elute the labeled glycans with an aqueous buffer.[7]
-
Visualizations
Caption: A troubleshooting workflow for low this compound labeling efficiency.
Caption: The effect of pH on the reductive amination labeling reaction.
Caption: Fluorescence quenching due to over-labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. Highly-sensitive label-free deep profiling of N-glycans released from biomedically-relevant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Fluoroacetylmannosamine (ManNAc-F) Concentration for Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize N-Fluoroacetylmannosamine (ManNAc-F) concentration for effective and reliable cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Fluoroacetylmannosamine (ManNAc-F) and how does it work for cell labeling?
A1: N-Fluoroacetylmannosamine (ManNAc-F) is a synthetically modified monosaccharide, an analog of N-acetyl-D-mannosamine (ManNAc), which is a natural precursor for sialic acid biosynthesis. When introduced to cells, ManNAc-F is metabolized through the sialic acid biosynthetic pathway and incorporated into sialoglycans on the cell surface. The fluoroacetyl group acts as a bioorthogonal chemical reporter, allowing for specific detection and visualization of labeled cells.
Q2: What is the recommended starting concentration for ManNAc-F?
A2: The optimal concentration of ManNAc-F can vary significantly depending on the cell type, its metabolic rate, and the specific experimental goals. A common starting point for peracetylated ManNAc analogs, which have enhanced cell permeability, is in the range of 20-50 µM.[1] For non-acetylated forms, higher concentrations may be necessary. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with ManNAc-F?
A3: Incubation times can range from 24 to 72 hours.[1] The optimal duration depends on the cell line's doubling time and the turnover rate of its cell surface glycans. For many cell lines, significant labeling can be observed within 48 hours. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the point of maximal labeling without inducing cytotoxicity.
Q4: Can ManNAc-F be toxic to my cells?
A4: Like many metabolic labeling reagents, high concentrations of ManNAc-F and its derivatives can be cytotoxic. The peracetylated form, Ac₄ManN(F-Ac), has shown a good safety profile in some cell lines at concentrations up to 500 μM.[2] However, cytotoxicity is cell-type dependent. It is crucial to perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal, non-toxic concentration range for your specific cells.
Q5: How can I detect the incorporation of ManNAc-F into my cells?
A5: The fluoroacetyl group can be targeted for detection. One method involves a fluorine-selenol displacement reaction (FSeDR) where an aliphatic selenol-containing probe displaces the fluorine, allowing for the attachment of a reporter molecule like biotin (B1667282) or a fluorophore.[2][3] Subsequent detection can be performed using techniques like flow cytometry, fluorescence microscopy, or western blotting.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling Signal | Suboptimal ManNAc-F Concentration: The concentration may be too low for efficient uptake and incorporation. | Gradually increase the concentration of ManNAc-F in your experiment. Perform a titration to find the optimal concentration for your cell line. |
| Insufficient Incubation Time: The incubation period may not be long enough for metabolic processing and cell surface expression. | Increase the incubation time. A time-course experiment (24, 48, 72 hours) is recommended. | |
| Low Metabolic Activity of Cells: The cells may have a slow metabolic rate, leading to poor uptake and incorporation of the analog. | Ensure cells are healthy and in the logarithmic growth phase. Use a positive control cell line known to have high metabolic activity if possible. | |
| Inefficient Detection Method: The detection chemistry (e.g., FSeDR) may not be optimized. | Ensure the freshness and quality of your detection reagents. Optimize the concentration of the detection probe and the reaction time. | |
| High Background Signal | Non-specific Binding of Detection Probe: The fluorescent probe or secondary antibody may be binding non-specifically to the cells. | Include appropriate blocking steps in your staining protocol. Titrate the concentration of your detection reagents to the lowest effective concentration. Run a control sample that has not been treated with ManNAc-F but is subjected to the same detection steps. |
| Autofluorescence of Cells: Some cell types exhibit high intrinsic fluorescence. | Use a brighter fluorophore for your detection probe to increase the signal-to-noise ratio. Include an unstained control to measure the level of autofluorescence. | |
| High Cell Death or Low Viability | ManNAc-F Cytotoxicity: The concentration of ManNAc-F may be too high, leading to cellular toxicity. | Perform a dose-response experiment and a cell viability assay (e.g., MTT, trypan blue) to determine the maximum non-toxic concentration for your cell line. Lower the concentration of ManNAc-F used for labeling. |
| Toxicity of Detection Reagents: The reagents used for the detection step may be toxic to the cells. | Ensure that all detection steps are performed in appropriate buffers and for the recommended duration. If performing live-cell imaging, ensure the imaging buffer is compatible with cell survival. |
Quantitative Data
Table 1: Cytotoxicity of Peracetylated N-Fluoroacetylmannosamine (Ac₄ManN(F-Ac))
| Cell Line | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| CHO | 250 | 48 | ~99 ± 4[3] |
| CHO | 500 | 48 | ~92 ± 3[3] |
| HeLa | 250 | 48 | Non-toxic |
| HeLa | 500 | 48 | Non-toxic |
| Data is based on studies with Ac₄ManN(F-Ac) and may vary for other forms of ManNAc-F and in different cell lines. |
Table 2: Recommended Starting Conditions for ManNAc Analog Labeling
| Parameter | Recommended Range | Notes |
| Concentration | 10 - 200 µM | Highly cell-type dependent. Start with a dose-response curve. For peracetylated forms, lower concentrations (10-50 µM) are often sufficient.[4][5] |
| Incubation Time | 24 - 72 hours | Dependent on cell proliferation and glycan turnover rates.[1] |
| Cell Density | 60-80% confluency at the time of labeling | Ensure cells are in a healthy, proliferative state. |
| Media Conditions | Standard complete culture medium | Ensure medium is fresh and provides necessary nutrients for metabolic activity. |
Experimental Protocols
Protocol 1: General Procedure for Metabolic Cell Labeling with ManNAc-F
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, glass-bottom dish for microscopy) and allow them to adhere and reach 60-80% confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of ManNAc-F (or its peracetylated form) in a suitable solvent (e.g., sterile PBS or DMSO). Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration.
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting and Washing: After incubation, gently aspirate the labeling medium. Wash the cells three times with cold PBS to remove any unincorporated ManNAc-F.
-
Proceed to Detection: The cells are now ready for the detection of the incorporated fluoroacetyl group using an appropriate chemical ligation method and subsequent analysis (e.g., flow cytometry, fluorescence microscopy).
Protocol 2: Detection of ManNAc-F Labeled Cells by Flow Cytometry
-
Cell Preparation: Harvest the ManNAc-F labeled and control cells using a non-enzymatic cell dissociation solution. Wash the cells once with FACS buffer (e.g., PBS with 1% BSA).
-
Chemical Ligation: Resuspend the cells in the reaction cocktail containing the detection probe (e.g., a selenol-containing fluorophore for FSeDR). Incubate for the recommended time and temperature, protected from light.
-
Washing: Wash the cells three times with FACS buffer to remove unreacted probe.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze using a flow cytometer with the appropriate laser and filter settings for the chosen fluorophore.
Visualizations
Caption: Sialic Acid Biosynthesis Pathway and ManNAc-F Incorporation.
Caption: Troubleshooting Workflow for Low Labeling Signal.
References
- 1. research.yale.edu [research.yale.edu]
- 2. Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Minimizing FAMan Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxic effects of the novel investigational compound FAMan in long-term cellular experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Troubleshooting Guide: Common Issues with this compound in Long-Term Cultures
This guide addresses specific problems that may arise during prolonged exposure of cell cultures to this compound.
| Problem | Potential Cause | Recommended Solution |
| Gradual decrease in cell viability over time, even at low this compound concentrations. | 1. Cumulative cytotoxicity of this compound. 2. Degradation of this compound into more toxic byproducts in the culture medium.[1] 3. Depletion of essential nutrients in the medium, exacerbated by cellular stress. | 1. Perform a detailed time-course and dose-response experiment to determine the maximum tolerated concentration for the specific duration of your experiment. 2. Replenish the culture medium containing fresh this compound every 24-48 hours to remove potential toxic byproducts and ensure a stable compound concentration.[1] 3. Supplement the culture medium with additional nutrients or use a more robust medium formulation. |
| High variability in cytotoxicity results between replicate experiments. | 1. Inconsistent cell seeding density.[2] 2. Variation in the passage number of the cells, leading to phenotypic drift.[2] 3. Inconsistent timing of this compound treatment relative to cell plating.[2] 4. Contamination of cell cultures, particularly by mycoplasma.[2] | 1. Ensure precise and consistent cell counting and seeding for all experiments. 2. Use cells within a narrow passage number range and create a cryopreserved master cell bank to start new cultures from.[2] 3. Standardize the time between cell seeding and the addition of this compound. 4. Regularly test for mycoplasma contamination.[2] |
| Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH assay). | 1. Different assays measure different cellular events. MTT measures metabolic activity, while LDH measures membrane integrity.[3][4] 2. This compound may interfere with the assay chemistry itself (e.g., reducing the MTT tetrazolium salt). | 1. Use multiple cytotoxicity assays to get a comprehensive understanding of the mechanism of cell death. For example, complement a metabolic assay with one that measures membrane integrity or apoptosis. 2. Run appropriate controls, including this compound in cell-free medium with the assay reagents, to check for any direct interference. |
| Unexpected changes in cell morphology not correlated with cell death. | 1. This compound may be affecting the cytoskeleton or cell adhesion without immediately causing cell death. 2. Off-target effects of this compound at the concentration used.[1] | 1. Use microscopy to document morphological changes. Consider immunofluorescence staining for cytoskeletal components like F-actin. 2. Lower the concentration of this compound to see if the morphological changes are dose-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The precise mechanism can be cell-type dependent. However, preliminary data suggests that this compound may induce cytotoxicity through the activation of the intrinsic apoptotic pathway and by promoting oxidative stress. This can involve the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[5][6]
Q2: How can I determine the optimal, non-toxic working concentration of this compound for my long-term experiments?
A2: The optimal concentration should be determined empirically for each cell line and experiment duration. We recommend performing a dose-response study where cells are treated with a range of this compound concentrations for the intended duration of your experiment. Cell viability should be assessed at multiple time points. The highest concentration that does not significantly impact cell viability or proliferation over the long term should be selected.
Q3: What is the recommended solvent for this compound, and how can I minimize solvent-induced cytotoxicity?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). To minimize solvent cytotoxicity, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.5% and not exceeding 1%.[1][3] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest this compound concentration used.[1]
Q4: Can I reduce this compound cytotoxicity by co-treatment with other compounds?
A4: If this compound-induced cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant, such as N-acetylcysteine (NAC), may mitigate some of the toxic effects. However, this must be validated for your specific cell model and experimental goals, as it may also interfere with the intended effects of this compound.
Q5: Are there any known signaling pathways affected by this compound?
A5: this compound has been observed to modulate signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[7] Dysregulation of these pathways can contribute to its cytotoxic effects. Researchers should consider monitoring key proteins in these pathways (e.g., phosphorylation of Akt and ERK) to better understand the cellular response to this compound.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of this compound, a key measure of its potency.[3]
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Ensure the final DMSO concentration in all wells is consistent and below 0.5%.[3]
-
Include a vehicle-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3]
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
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Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[3]
-
Quantitative Data Summary: Example IC50 Values for this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 24 | 75.3 |
| HeLa | 48 | 42.1 |
| HeLa | 72 | 21.5 |
| A549 | 24 | 98.6 |
| A549 | 48 | 65.8 |
| A549 | 72 | 38.2 |
| MCF-7 | 24 | 88.2 |
| MCF-7 | 48 | 51.9 |
| MCF-7 | 72 | 29.4 |
Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for determining the cytotoxicity of this compound.
Potential Signaling Pathway Affected by this compound
Caption: Hypothesized inhibitory effect of this compound on pro-survival signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. Mechanism for alpha-MnO2 nanowire-induced cytotoxicity in Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling Pathways Involved in the Regulation of mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
common issues with FAMan metabolic labeling and solutions
Welcome to the technical support center for FAMan metabolic labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound metabolic labeling workflows, offering potential causes and solutions in a direct question-and-answer format.
Low Labeling Signal
Question: Why am I observing a low or no fluorescent signal after this compound metabolic labeling and click chemistry?
Answer: Low fluorescence intensity can be a frustrating issue, potentially stemming from problems at either the metabolic labeling stage or the subsequent click chemistry reaction. A systematic approach to troubleshooting can help pinpoint the cause.[1]
Potential Causes and Solutions
| Stage | Potential Cause | Solution |
| Metabolic Labeling | Suboptimal Cell Health: Unhealthy or slow-growing cells will have reduced metabolic activity, leading to poor incorporation of this compound. | Ensure cells are in the logarithmic growth phase and healthy.[1] Optimize cell culture conditions before starting the labeling experiment. |
| Incorrect this compound Concentration: The concentration of the this compound precursor may be too low for efficient incorporation or too high, leading to cytotoxicity.[2][3][4] | Titrate the this compound concentration to find the optimal balance between labeling efficiency and cell viability.[1][2] A concentration of 10 µM has been suggested as optimal for Ac4ManNAz to minimize physiological effects while maintaining sufficient labeling.[2][3][4] | |
| Insufficient Incubation Time: The time allowed for metabolic incorporation may not be long enough for detectable levels of the label to be incorporated. | Perform a time-course experiment to determine the optimal labeling duration for your specific cell type and experimental goals. Incubation times can range from 24 to 72 hours.[1] | |
| Click Chemistry | Inefficient Click Reaction: The copper-catalyzed or strain-promoted click reaction may not be proceeding efficiently. | Ensure all click chemistry reagents are fresh and have been stored correctly. Use a compatible buffer system; for example, Tris buffers can interfere with copper catalysts.[1] |
| Degraded Fluorescent Probe: The alkyne- or cyclooctyne-bearing fluorescent probe may have degraded due to improper storage or handling. | Store fluorescent probes protected from light and at the recommended temperature. Prepare fresh solutions for each experiment. | |
| Imaging | Instrument Settings: The microscope or imaging system settings may not be optimal for detecting the specific fluorophore used. | Check the filter sets and laser lines to ensure they are appropriate for the excitation and emission spectra of your fluorescent probe. Adjust gain and exposure settings. |
High Background Signal
Question: My images show high background fluorescence, making it difficult to distinguish the specific signal. What can I do?
Answer: High background can obscure your specific signal and can be caused by several factors, including unbound fluorescent dye, nonspecific binding, or autofluorescence.[5][6]
Potential Causes and Solutions
| Cause | Solution |
| Insufficient Washing: Residual unbound fluorescent probe is a common source of high background. | Increase the number and duration of wash steps after the click chemistry reaction to thoroughly remove any unbound dye. Use a buffered saline solution like PBS.[1][5] |
| Nonspecific Binding of the Probe: The fluorescent probe may be nonspecifically adhering to cellular components or the culture vessel. | Optimize the concentration of the fluorescent dye by performing a titration.[5] Consider adding a blocking step or using a different blocking agent. If using plastic-bottom dishes, consider switching to glass-bottom vessels to reduce background fluorescence.[5] |
| Cellular Autofluorescence: Some cell types naturally fluoresce, which can interfere with the signal from your label. | Image an unlabeled control sample to assess the level of autofluorescence. If autofluorescence is high, consider using a fluorescent probe in a different part of the spectrum (e.g., red or far-red) to minimize overlap.[5][6] |
| Contaminated Reagents or Media: Phenol red in culture media or other components can contribute to background fluorescence. | For live-cell imaging, consider using an optically clear buffered saline solution or a medium designed to reduce background fluorescence during the imaging process.[5] |
Cytotoxicity and Altered Cell Physiology
Question: I've noticed that my cells are unhealthy or are behaving differently after this compound labeling. Is this expected?
Answer: High concentrations of metabolic labeling reagents, such as Ac4ManNAz (an acetylated mannosamine (B8667444) azide), can have physiological effects on cells.[2][3][4] It is crucial to determine the optimal concentration that allows for sufficient labeling without inducing significant cytotoxicity or altering cellular functions.
Potential Causes and Solutions
| Cause | Solution |
| High Concentration of this compound: The concentration of the metabolic precursor is too high, leading to toxic effects. Studies have shown that concentrations as high as 50 µM of Ac4ManNAz can reduce major cellular functions.[2][3][4] | Perform a dose-response experiment to determine the highest concentration of this compound that does not adversely affect cell viability and proliferation. A concentration of 10 µM Ac4ManNAz has been shown to have minimal effects on cellular systems while still providing sufficient labeling for tracking.[2][3][4] |
| Contaminants in this compound Reagent: Impurities in the this compound stock could be contributing to cytotoxicity. | Ensure you are using a high-purity this compound reagent from a reputable supplier. |
| Extended Incubation Time: Prolonged exposure to the labeling reagent, even at a lower concentration, may be detrimental to some cell lines. | Optimize the incubation time in conjunction with the concentration. It may be possible to achieve sufficient labeling with a shorter incubation period at a slightly higher, non-toxic concentration. |
FAQs
Q1: What is this compound metabolic labeling?
A1: this compound metabolic labeling is a technique that involves introducing a mannosamine analog modified with a bioorthogonal handle, such as an azide (B81097) group (like N-azidoacetylmannosamine - ManNAz), into cells.[2] This analog is metabolized through the sialic acid biosynthesis pathway and incorporated into cell surface glycans. The azide group can then be specifically detected via a click chemistry reaction with a fluorescent probe, allowing for the visualization and analysis of newly synthesized glycoproteins.
Q2: How do I choose the right concentration of this compound to start with?
A2: Based on studies with Ac4ManNAz, a good starting point is to test a range of concentrations, for example, from 10 µM to 50 µM.[2][3][4] It is recommended to perform a titration for your specific cell line to find the optimal concentration that provides a strong signal without causing cytotoxicity.[1]
Q3: Can I use this compound labeling for in vivo experiments?
A3: Yes, metabolic labeling with azide-modified sugars has been used for in vivo applications. However, it is crucial to optimize the concentration of the labeling agent to ensure sufficient labeling for detection without causing adverse physiological effects in the organism.[2][3]
Q4: What type of click chemistry should I use?
A4: The choice of click chemistry depends on your experimental needs. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is very efficient but the copper catalyst can be toxic to cells, making it more suitable for fixed samples. For live-cell imaging, strain-promoted azide-alkyne cycloaddition (SPAAC) using a cyclooctyne-bearing probe is recommended as it is copper-free.[7]
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Metabolic Labeling
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Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
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Preparation of this compound Solutions: Prepare a range of final concentrations of this compound in complete cell culture medium (e.g., 0 µM, 10 µM, 25 µM, 50 µM).
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Metabolic Labeling: Replace the existing medium with the medium containing the different concentrations of this compound. Culture the cells for a predetermined time (e.g., 24-48 hours).[1]
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Cell Viability Assay: After the incubation period, assess cell viability for each concentration using a standard method such as an MTT or trypan blue exclusion assay.
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Click Chemistry and Imaging: For the non-toxic concentrations, proceed with cell fixation, permeabilization (if required), and the click chemistry reaction with a fluorescent probe.
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Analysis: Acquire images and quantify the fluorescence intensity for each concentration to determine the optimal balance between signal intensity and cell health.
Protocol 2: General Workflow for this compound Labeling and Detection
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Metabolic Labeling: Add the optimized concentration of this compound to your cell culture medium and incubate for the desired duration (e.g., 24-72 hours).[1]
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Cell Harvesting and Washing: Wash the cells with PBS to remove any unincorporated this compound.[1]
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Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and, if detecting intracellular targets, permeabilize with a detergent like 0.1% Triton X-100 in PBS.[1]
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Click Reaction: Prepare the click reaction cocktail containing the fluorescent probe and incubate with the cells for 30-60 minutes at room temperature, protected from light.[1]
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Washing: Wash the cells thoroughly with PBS to remove excess click chemistry reagents and unbound probe.[1]
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Imaging: Mount the coverslips or image the plate using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: A generalized workflow for this compound metabolic labeling and detection.
Caption: A decision tree for troubleshooting low signal in this compound labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 7. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in FAMan imaging experiments
Welcome to the technical support center for FAMan (Förster Resonance Energy Transfer Analysis of Molecular Activity) imaging. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues and improve the signal-to-noise ratio (SNR) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a low signal-to-noise ratio (SNR) in this compound imaging?
A low SNR in FRET imaging can stem from several factors, often categorized as either a weak signal or high noise. A major limitation of FRET measurements is the inherently low SNR compared to single-fluorophore imaging, due to energy loss in the FRET process and the fact that two fluorescent molecules contribute to the signal. Common causes include photobleaching, high background fluorescence, low fluorophore concentration, and noise from the detection system.
Q2: How can I minimize photobleaching of my this compound biosensor?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to signal loss.[1][2][3][4] To minimize it, you can:
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Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal.[1][5] Neutral density filters can help control this.[1][2][4]
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Decrease Exposure Time: Limit the duration of light exposure on your sample.[1][2][5]
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Use Antifade Reagents: Incorporate antifade mounting media (e.g., VECTASHIELD, ProLong Gold) for fixed samples.[2][5] For live cells, oxygen scavengers can be added to the imaging medium.[5]
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Choose Photostable Fluorophores: When designing or selecting a this compound biosensor, opt for donor and acceptor pairs known for their high photostability.[2]
Q3: What are the main sources of background fluorescence and how can I reduce them?
High background can obscure the specific FRET signal. Key sources and solutions include:
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Autofluorescence: Cells and tissues naturally contain molecules (e.g., NADH, flavins) that fluoresce. To mitigate this, you can use fluorophores that emit in the red or far-red spectrum where autofluorescence is lower.[6]
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Media and Vessels: Phenol (B47542) red in cell culture media is a common source of background. It is advisable to use phenol red-free media during imaging. Plastic-bottom dishes can also be highly fluorescent; switching to glass-bottom dishes is recommended.[6]
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Unbound Fluorophores: Inefficient removal of unbound fluorescent labels can lead to high background. Ensure thorough washing steps in your staining protocol.[6]
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Computational Correction: Post-acquisition background subtraction is a common and effective method.[7][8]
Q4: What is spectral bleed-through and how does it affect my this compound experiments?
Spectral bleed-through (or crosstalk) is a significant issue in FRET microscopy where the emission of the donor fluorophore is detected in the acceptor's channel, or the acceptor is directly excited by the light used to excite the donor.[9][10][11] This can lead to a false-positive FRET signal. Proper controls and correction algorithms are necessary to obtain accurate FRET measurements.[12][13]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your this compound imaging experiments.
Problem 1: My images are very dim and grainy (Low Signal).
A weak signal is a common challenge that directly leads to a low SNR.[14]
Troubleshooting Steps:
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Verify Fluorophore Expression/Labeling:
-
Action: Confirm the expression and correct localization of your this compound biosensor using an independent method (e.g., Western blot, immunofluorescence of a tag).
-
Tip: Insufficient labeling or low expression of the biosensor will naturally lead to a weak signal.[14]
-
-
Optimize Microscope and Detector Settings:
-
Action: Increase the detector gain or use a camera with higher quantum efficiency.[15] For confocal microscopes, you can slightly increase the pinhole size to collect more light, though this will reduce the confocality.[16]
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Tip: While increasing gain amplifies the signal, it also amplifies noise.[1] It's a trade-off that needs careful balancing.
-
-
Check Filter Sets and Light Source:
-
Action: Ensure your microscope's filter sets are a perfect match for the excitation and emission spectra of your this compound donor and acceptor fluorophores.[14]
-
Tip: Using mismatched filters leads to inefficient excitation and detection.
-
-
Use a Higher Numerical Aperture (NA) Objective:
-
Action: An objective with a higher NA collects more light.[14] Whenever possible, use a high-NA oil or water immersion objective suitable for your sample.
-
Problem 2: The signal fades very quickly during my time-lapse experiment (Photobleaching).
Rapid signal loss prevents the long-term imaging required to study dynamic cellular processes.[1][3]
Troubleshooting Steps:
-
Create a Photobleaching Curve:
-
Action: Before starting a long experiment, perform a time-lapse on a representative cell with your intended settings to quantify the rate of photobleaching.
-
Tip: This allows you to normalize your data for fluorescence decay or to adjust your imaging parameters before committing to a lengthy experiment.[2]
-
-
Implement Frame Averaging with Lower Excitation:
-
Use Advanced Imaging Techniques:
Problem 3: My control samples (donor-only or acceptor-only) show a signal in the FRET channel.
This indicates spectral bleed-through, which can lead to incorrect interpretation of FRET data.[9][10][11]
Troubleshooting Steps:
-
Acquire Control Images:
-
Action: For every experiment, prepare and image three sets of samples: cells expressing the donor-only construct, cells with the acceptor-only construct, and cells with the full this compound FRET biosensor.
-
Tip: These controls are essential for calculating the correction factors for spectral bleed-through.
-
-
Apply Spectral Unmixing or Correction Algorithms:
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Action: Use imaging software to perform linear unmixing or apply established FRET correction formulas that subtract the donor bleed-through and the direct acceptor excitation from the raw FRET image.[12][13]
-
Tip: Many imaging software platforms (e.g., ImageJ/Fiji, MATLAB) have plugins or scripts available for these corrections.
-
-
Optimize Filter Selection:
-
Action: Use high-quality, narrow bandpass emission filters to better separate the donor and acceptor fluorescence signals.[11]
-
Tip: While this can reduce bleed-through, it may also reduce the overall signal collected. A balance must be found.
-
Data Presentation
Table 1: Comparison of Common FRET Pairs
| FRET Pair | Förster Distance (R₀) in nm | Donor Quantum Yield | Acceptor Extinction Coefficient (ε) | Key Advantages | Key Disadvantages |
| ECFP / EYFP | ~4.9 | 0.40 | 83,400 | Widely used and characterized. | ECFP is prone to photobleaching; complex photophysics. |
| mCerulean / mVenus | ~5.7 | 0.62 | 92,200 | Brighter, more photostable donor; higher FRET efficiency.[18] | Still susceptible to some photobleaching. |
| Clover / mRuby2 | ~6.2 | 0.76 | 113,000 | High dynamic range, bright, and photostable.[19] | Newer pair, may require more optimization. |
| mTFP1 / SYFP2 | ~5.4 | 0.85 | 105,000 | High quantum yield donor; good photostability. | Less commonly used than CFP/YFP variants. |
Data compiled from various sources. R₀ values can vary depending on the specific biosensor construct and cellular environment.
Experimental Protocols
Protocol 1: Live-Cell this compound Imaging for SNR Optimization
This protocol provides a general workflow for acquiring high-quality this compound FRET images from live cells.
1. Cell Culture and Transfection: a. Plate cells on glass-bottom imaging dishes 24-48 hours before imaging. b. Transfect cells with your this compound biosensor plasmid DNA using a suitable transfection reagent. Aim for a moderate expression level to avoid artifacts from overexpression.
2. Sample Preparation for Imaging: a. On the day of imaging, replace the growth medium with phenol red-free imaging medium supplemented with serum and other necessary components. b. Allow cells to equilibrate in the imaging medium for at least 30 minutes in the incubator. c. Mount the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.
3. Image Acquisition Setup: a. Find a Region of Interest (ROI): Use transmitted light (e.g., DIC or phase contrast) to locate healthy, moderately expressing cells. Minimize fluorescence exposure during this step.[2][3] b. Set Excitation and Emission Channels: i. Donor Channel: Excite with the donor excitation wavelength and collect emission through the donor filter. ii. Acceptor Channel: Excite with the acceptor excitation wavelength and collect emission through the acceptor filter. iii. FRET Channel: Excite with the donor excitation wavelength and collect emission through the acceptor filter. c. Optimize Acquisition Parameters: i. Exposure Time: Use the shortest exposure time that provides a good signal above background.[1][5] ii. Excitation Power: Use the lowest laser power that yields a detectable signal to minimize photobleaching.[5] iii. Detector Gain: Adjust the gain to bring the signal into the dynamic range of the detector without saturating the brightest pixels.
4. Data Acquisition: a. Acquire images in all three channels (Donor, Acceptor, FRET). b. For time-lapse experiments, set the desired interval and duration. c. Remember to also acquire images of donor-only and acceptor-only control cells using the exact same settings.
5. Post-Acquisition Processing: a. Perform background subtraction on all images. b. Use the control images to calculate bleed-through correction factors. c. Apply the correction to your experimental images and calculate the final FRET ratio or efficiency image.
Visualizations
Caption: A workflow for troubleshooting low signal-to-noise ratio (SNR).
Caption: Standard workflow for a this compound FRET imaging experiment.
Caption: A hypothetical signaling pathway monitored by a this compound biosensor.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 3. news-medical.net [news-medical.net]
- 4. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. OPG [opg.optica.org]
- 9. rupress.org [rupress.org]
- 10. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 11. FRET Microscopy | W.M. Keck Center for Cellular Imaging [kcci.virginia.edu]
- 12. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 13. Correcting Confocal Acquisition to Optimize Imaging of Fluorescence Resonance Energy Transfer by Sensitized Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Signal-to-Noise Considerations [evidentscientific.com]
- 17. 4nsi.com [4nsi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. stanford.edu [stanford.edu]
Technical Support Center: Addressing Off-Target Effects of N-Fluoroacetylmannosamine (ManNAc-F)
Welcome to the technical support center for N-Fluoroacetylmannosamine (ManNAc-F). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential off-target effects and unexpected experimental outcomes when using this metabolic precursor for sialic acid engineering.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with ManNAc-F in a question-and-answer format.
Q1: I'm observing unexpected cytotoxicity or a decrease in cell viability after treating my cells with N-Fluoroacetylmannosamine. What could be the cause?
A1: While N-Fluoroacetylmannosamine (ManNAc-F) is designed to be a metabolic precursor for sialic acid biosynthesis, high concentrations or prolonged exposure can lead to cytotoxicity in some cell lines. This can be due to several factors:
-
Metabolic Burden: Introducing a fluorinated analog can place a burden on cellular metabolic pathways.
-
Depletion of Essential Precursors: A potential off-target effect of fluorinated sugar analogs is the depletion of key metabolic intermediates. For instance, a related compound, peracetylated 4-fluoro-glucosamine, has been shown to dramatically reduce intracellular levels of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical precursor for various glycosylation pathways.[1][2] A similar mechanism could be at play with ManNAc-F.
-
Induction of Cellular Stress: Significant alterations in glycosylation can lead to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis if the stress is prolonged or severe.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of ManNAc-F for your specific cell line using a cell viability assay (see --INVALID-LINK--).
-
Reduce Incubation Time: If possible, shorten the exposure time of your cells to ManNAc-F.
-
Supplement with GlcNAc: To counteract the potential depletion of UDP-GlcNAc, consider co-supplementing your culture medium with N-acetylglucosamine (GlcNAc).
-
Assess for Cellular Stress: Check for the activation of the Unfolded Protein Response (UPR) by performing a Western blot for key stress markers like GRP78 and CHOP (see --INVALID-LINK--).
Q2: My results show a general decrease in glycosylation, not just an increase in sialylation. Why is this happening?
A2: This is a strong indicator that ManNAc-F may be causing off-target effects on broader glycosylation pathways. The most likely cause is the depletion of the essential precursor UDP-GlcNAc. The sialic acid biosynthesis pathway begins with UDP-GlcNAc, and if the downstream processing of ManNAc-F is inefficient or if the fluorinated analog inhibits enzymes in the hexosamine biosynthesis pathway, it could lead to a bottleneck and a reduction in the available UDP-GlcNAc pool for other glycosyltransferases.
Troubleshooting Steps:
-
Analyze Glycosylation Profile: Use mass spectrometry or lectin blotting to get a comprehensive view of the changes in the overall glycan profile of your cells (see --INVALID-LINK--).
-
Measure UDP-GlcNAc Levels: If available, use analytical techniques like HPLC or mass spectrometry to directly measure the intracellular concentration of UDP-GlcNAc.
-
Titrate ManNAc-F Concentration: A lower concentration of ManNAc-F may be sufficient to achieve the desired level of sialylation without significantly impacting other glycosylation pathways.
Q3: I am not observing the expected increase in sialylation on my protein of interest. What are some possible reasons?
A3: Several factors could contribute to a lack of increased sialylation:
-
Suboptimal Concentration: The concentration of ManNAc-F may be too low to effectively compete with endogenous N-acetylmannosamine.
-
Cell Line Specific Metabolism: The metabolic flux through the sialic acid biosynthetic pathway can vary significantly between different cell lines.
-
Inefficient Downstream Processing: There may be a bottleneck in the enzymatic steps downstream of ManNAc phosphorylation, such as the synthesis of CMP-sialic acid or its transport into the Golgi apparatus.
-
Limited Sialyltransferase Activity: The specific sialyltransferases required to add sialic acid to your glycoprotein (B1211001) of interest may be expressed at low levels or have low activity in your cell line.
Troubleshooting Steps:
-
Increase ManNAc-F Concentration: Carefully increase the concentration of ManNAc-F, while monitoring for cytotoxicity.
-
Verify Sialyltransferase Expression: Check the expression levels of relevant sialyltransferases in your cell line using qPCR or Western blotting.
-
Use a Different Cell Line: If possible, try a different cell line known to have high sialylation capacity.
-
Analyze Overall Sialylation: Use lectin blotting with sialic acid-specific lectins (e.g., SNA, MAA) to confirm if there is a general increase in cell surface sialylation, even if your specific protein is not affected (see --INVALID-LINK--).
Data Presentation
Table 1: Cytotoxicity of Peracetylated N-acetylmannosamine Derivatives
This table summarizes the cytotoxicity of peracetylated N-acetylmannosamine derivatives in HeLa and CHO cells after 48 hours of incubation. While this data is for related compounds, it provides a useful reference for potential cytotoxicity of ManNAc-F.
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |
| Ac4ManNAz | HeLa | 250 | ~100 |
| Ac4ManNAz | HeLa | 500 | ~100 |
| Ac4ManNAz | CHO | 250 | 82 ± 7 |
| Ac4ManNAz | CHO | 500 | 68 ± 6 |
| Ac4ManN(F-Ac) | HeLa | 250 | ~100 |
| Ac4ManN(F-Ac) | HeLa | 500 | ~100 |
| Ac4ManN(F-Ac) | CHO | 250 | ~100 |
| Ac4ManN(F-Ac) | CHO | 500 | ~100 |
Data adapted from a study on peracetylated N-acetylmannosamine derivatives.[3] Ac4ManNAz is an azide-modified analog, and Ac4ManN(F-Ac) is an α-fluorine-tagged monosaccharide.
Experimental Protocols
Here are detailed methodologies for key experiments to troubleshoot the off-target effects of N-Fluoroacetylmannosamine.
Cell Viability Assays
1. MTT Assay Protocol for Adherent Cells
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO)
-
96-well plates
-
Plate reader (570 nm absorbance)
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of N-Fluoroacetylmannosamine for the desired incubation period. Include untreated control wells.
-
After incubation, carefully aspirate the media.[4]
-
Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[4]
-
Incubate the plate at 37°C for 3-4 hours, or until a purple precipitate is visible.[4]
-
Add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[4]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Calcein-AM Cell Viability Assay
This assay measures the number of live cells based on the conversion of non-fluorescent Calcein-AM to fluorescent calcein (B42510) by intracellular esterases.
-
Materials:
-
Calcein-AM stock solution (1-5 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader (Excitation/Emission ~490/525 nm)
-
-
Procedure:
-
Prepare a working solution of Calcein-AM (typically 1-10 µM) in PBS or cell culture medium.[5][6]
-
Seed cells in a 96-well black-walled plate and treat with N-Fluoroacetylmannosamine.
-
After treatment, wash the cells once with PBS.[5]
-
Add 100 µL of the Calcein-AM working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.[5][7]
-
Measure the fluorescence at an excitation of ~490 nm and an emission of ~525 nm.[7]
-
Analysis of Glycosylation Changes
1. Lectin Blotting for Sialylation Changes
This method uses lectins that specifically bind to sialic acid residues to detect changes in overall sialylation.
-
Materials:
-
Sialic acid-specific biotinylated lectins (e.g., Sambucus nigra agglutinin - SNA for α-2,6 linked sialic acid; Maackia amurensis agglutinin - MAA for α-2,3 linked sialic acid)
-
Streptavidin-HRP conjugate
-
PVDF membrane
-
Standard Western blotting equipment and reagents
-
-
Procedure:
-
Separate cell lysates or purified glycoproteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 3% BSA in TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with the biotinylated lectin (e.g., 1 µg/mL in blocking buffer) for 1-2 hours at room temperature.[9]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.
-
Detect the signal using a chemiluminescent substrate.[9]
-
2. Mass Spectrometry for N-Glycan Profiling
This provides a detailed analysis of the different N-glycan structures present on glycoproteins.
-
General Workflow:
-
Denature the glycoprotein sample.
-
Release the N-glycans from the protein backbone using the enzyme PNGase F.[10]
-
Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) to aid in detection and quantification.[10]
-
Purify the labeled glycans using techniques like HILIC-SPE (Hydrophilic Interaction Liquid Chromatography - Solid Phase Extraction).[10]
-
Separate and analyze the glycans by liquid chromatography-mass spectrometry (LC-MS).[11]
-
Identify and quantify the different glycan structures based on their mass-to-charge ratio and fragmentation patterns.
-
Unfolded Protein Response (UPR) Activation Assay
Western Blot for GRP78 and CHOP
This protocol detects the upregulation of the ER chaperone GRP78 (also known as BiP) and the pro-apoptotic transcription factor CHOP, which are key indicators of UPR activation.
-
Materials:
-
Primary antibodies against GRP78 and CHOP
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Standard Western blotting equipment and reagents
-
-
Procedure:
-
Prepare cell lysates from cells treated with and without N-Fluoroacetylmannosamine.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against GRP78 or CHOP overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Visualizations
Caption: Sialic Acid Biosynthesis Pathway.
Caption: Troubleshooting Workflow for ManNAc-F Experiments.
References
- 1. Peracetylated 4-Fluoro-glucosamine Reduces the Content and Repertoire of N- and O-Glycans without Direct Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peracetylated 4-fluoro-glucosamine reduces the content and repertoire of N- and O-glycans without direct incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 8. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 9. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Technical Support Center: Optimizing Incubation Time for Maximal FAMan Incorporation
Welcome to the technical support center for optimizing FAMan (peracetylated N-azidoacetyl-D-mannosamine or Ac4ManNAz) incorporation in your cell lines. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you achieve maximal and reproducible labeling of sialic acid residues on cell surface glycoproteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it incorporated into cells?
A1: this compound, specifically Ac4ManNAz, is a mannosamine (B8667444) analog containing a bioorthogonal azide (B81097) group. When introduced to cells, it is metabolized through the sialic acid biosynthetic pathway and incorporated into glycans.[1] The azide group then serves as a handle for "click chemistry," allowing for the covalent attachment of a fluorescent probe for visualization and analysis.[1]
Q2: What is the typical incubation time for this compound incorporation?
A2: The optimal incubation time for this compound incorporation can vary depending on the cell type and experimental goals, but generally ranges from 24 to 72 hours.[2][3] Shorter incubation times may be sufficient for some applications, while longer times are often required for maximal labeling in mammalian cells.[3]
Q3: What concentration of this compound should I use?
A3: A final concentration of 10-50 µM is a good starting point for most cell lines.[1][4] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cells, as high concentrations can potentially affect cellular functions.[4][5] One study suggests that 10 µM Ac4ManNAz provides sufficient labeling for cell tracking with minimal physiological effects.[4][6]
Q4: How can I detect the incorporated this compound?
A4: The most common method for detecting incorporated this compound is through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) reaction.[7] This involves reacting the azide-labeled cells with a fluorescent probe containing a compatible alkyne group (e.g., DBCO-fluorophore).[7] The labeled cells can then be analyzed by flow cytometry or fluorescence microscopy.[7][8]
Troubleshooting Guide
Issue: Low or no fluorescence signal after labeling and click chemistry.
This is a common issue that can be systematically addressed by examining each stage of the experimental workflow.
| Possible Cause | Recommended Solution |
| Metabolic Labeling Efficiency | |
| Suboptimal Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and not overly confluent during labeling.[1] |
| Insufficient Incubation Time | Increase the incubation time. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal duration for your cell line.[3] |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a range of concentrations (e.g., 10, 25, 50 µM) to find the optimal concentration for your cells.[2][4] |
| This compound Reagent Degradation | Ensure the this compound (Ac4ManNAz) reagent is properly stored and not degraded. Prepare fresh stock solutions in DMSO and store at -20°C.[3] |
| Click Chemistry Reaction | |
| Inefficient Click Reaction | Ensure all click chemistry reagents are fresh and correctly prepared. For copper-catalyzed reactions, use a copper(I)-stabilizing ligand like THPTA or TBTA.[6] For strain-promoted reactions, ensure the DBCO-fluorophore is not degraded. |
| Presence of Competing Reagents | Avoid buffers containing Tris, as they can interfere with the copper catalyst. Use compatible buffers like phosphate, carbonate, or HEPES.[1] |
| Insufficient Reagent Concentration | Increase the concentration of the fluorescent probe or the incubation time for the click reaction.[7] |
| Detection and Imaging | |
| Insufficient Washing | Thoroughly wash the cells after the click reaction to remove any unbound fluorescent probe, which can contribute to high background noise.[1] |
| Photobleaching | Use an anti-fade mounting medium when preparing samples for microscopy to protect the fluorophore from photobleaching.[1] |
| Incorrect Imaging Settings | Optimize microscope or flow cytometer settings, including laser power, exposure time, and filter sets, for the specific fluorophore used.[1] |
Data Presentation
The following table summarizes representative data on the effect of incubation time and this compound (Ac4ManNAz) concentration on labeling efficiency in mammalian cells, as measured by fluorescence intensity after a click reaction with a fluorescent dye.
| Incubation Time (hours) | This compound (Ac4ManNAz) Concentration (µM) | Relative Fluorescence Intensity (Arbitrary Units) | Notes |
| 24 | 20 | ++ | Moderate labeling observed.[2] |
| 24 | 50 | +++ | Stronger labeling compared to 20 µM at the same time point.[2] |
| 48 | 20 | +++ | Increased labeling compared to 24 hours.[9] |
| 48 | 50 | ++++ | Significant increase in labeling intensity.[9] |
| 72 | 10 | +++ | Sufficient labeling for cell tracking with minimal physiological impact.[4][10] |
| 72 | 50 | +++++ | Maximal labeling achieved in many cell lines.[11][12] |
Note: The relative fluorescence intensity is represented on a qualitative scale from + (low) to +++++ (very high) based on compiled data from multiple sources. Actual values will vary depending on the cell line, specific experimental conditions, and the detection method used.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with this compound (Ac4ManNAz)
Materials:
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Phosphate-buffered saline (PBS)
-
Tissue culture plates
Procedure:
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase (typically 60-80% confluency) at the time of labeling.[2]
-
Prepare this compound Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM).[3] Store at -20°C.
-
Prepare Labeling Medium: Dilute the Ac4ManNAz stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM).[2]
-
Incubation: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the labeling medium to the cells.[2]
-
Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.[2]
Protocol 2: Detection of this compound Incorporation by Click Chemistry and Flow Cytometry
Materials:
-
This compound-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorophore (e.g., DBCO-AF488)
-
PBS
-
FACS buffer (e.g., PBS with 2% FBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. Resuspend the cells in FACS buffer.[7] For suspension cells, pellet by centrifugation and resuspend in FACS buffer.
-
Click Reaction: Add the DBCO-conjugated fluorophore to the cell suspension at a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at room temperature, protected from light.[1]
-
Washing: Wash the cells twice with FACS buffer to remove excess DBCO-fluorophore. Centrifuge and resuspend the cell pellet in fresh FACS buffer.
-
Flow Cytometry Analysis: Analyze the labeled cells on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 11. thno.org [thno.org]
- 12. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing FAMan Instability in Culture Media
A Note on "FAMan": The term "this compound" is not a standard designation for a component in cell culture media. This guide will address the common challenges of protein and growth factor instability, a frequent issue faced by researchers. For the purpose of providing a detailed and practical resource, we will use Fibroblast Growth Factor 2 (FGF-2), a notoriously unstable but widely used growth factor, as our primary example. The principles and troubleshooting strategies discussed here are broadly applicable to other sensitive proteins used in cell culture.
Frequently Asked Questions (FAQs)
Q1: What are the typical indicators of this compound (e.g., FGF-2) instability in my culture medium?
A1: Signs of instability in your growth factor supplement can manifest in several ways:
-
Decreased Cell Proliferation: A noticeable slowdown in cell growth or failure to reach expected confluency is a primary indicator.
-
Changes in Cell Morphology: Cells may appear stressed, lose their characteristic shape, or show increased detachment.
-
Altered Differentiation Patterns: For stem cells or other differentiation models, you may observe spontaneous differentiation or a failure to respond to differentiation cues.
-
Inconsistent Experimental Results: High variability between experiments can often be traced back to the degradation of critical media components like growth factors.[1]
-
Loss of Signaling Activity: A key sign of degradation is the loss of biological activity. For instance, FGF-2 loses most of its ability to induce ERK phosphorylation after 24 hours at 37°C.
Q2: What are the main causes of this compound (e.g., FGF-2) degradation in culture media?
A2: Several factors contribute to the degradation of sensitive proteins like FGF-2 in culture conditions:
-
Thermal Instability: FGF-2 is inherently unstable at the standard cell culture temperature of 37°C.[2][3] Its functional half-life can be as short as 10 hours at this temperature.[4][5] In serum-free media, FGF-2 can completely degrade within 24 hours.[6]
-
Proteolytic Degradation: Culture media can contain proteases, either from the cells themselves or as contaminants, which can break down the growth factor.
-
Oxidation and pH shifts: The chemical environment of the medium, including the presence of reactive oxygen species and fluctuations in pH, can lead to protein denaturation and loss of function.
-
Adsorption to Surfaces: Proteins can adsorb to the surfaces of plasticware, reducing their effective concentration in the medium.
-
Aggregation: Heat and other stressors can cause proteins like FGF-2 to aggregate, which inactivates them. This aggregation can be prevented by stabilizers like heparin.
Q3: How can I improve the stability of this compound (e.g., FGF-2) in my experiments?
A3: Several strategies can be employed to mitigate the instability of growth factors:
-
Addition of Stabilizers: Heparin is a well-known stabilizer of FGF-2. It binds to the growth factor, protecting it from heat, acid, and proteolytic degradation.[4][5][7]
-
Use of Stabilized Variants: Commercially available, genetically engineered variants of FGF-2 (e.g., FGF2-STAB®) show significantly increased thermal stability and a much longer half-life in culture.[2][4]
-
Frequent Media Changes: For highly unstable factors, daily or even more frequent media changes are necessary to maintain a sufficient concentration of the active protein.[2][6]
-
Proper Storage and Handling: Always store lyophilized growth factors at -20°C or lower.[8] After reconstitution, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at the recommended temperature.[8]
-
Controlled-Release Systems: Advanced strategies include using biomaterial systems like mineral-coated microparticles that provide sustained release and stabilization of the growth factor.[9]
Q4: Can using too much this compound (e.g., FGF-2) be detrimental to my cells?
A4: Yes, excessive concentrations of growth factors can have negative consequences, including:
-
Receptor Desensitization: Prolonged exposure to high levels of a growth factor can lead to the downregulation of its receptors on the cell surface, making the cells less responsive over time.[10]
-
Altered Cell Signaling: Overstimulation can lead to aberrant signaling pathways and unexpected cellular responses.[10]
-
Cell Death: Paradoxically, very high concentrations of some growth factors can induce apoptosis (programmed cell death).[10]
-
Genomic Instability: Excessive growth factor signaling can increase the risk of mutations and chromosomal abnormalities in long-term cultures.[10]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues related to this compound (e.g., FGF-2) instability.
Issue 1: Reduced Cell Growth or Viability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound (FGF-2) | 1. Increase the frequency of media changes. 2. Add a stabilizing agent like heparin (e.g., 2 µg/mL).[11] 3. Switch to a stabilized variant of the growth factor.[4] | Improved cell proliferation and viability. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type. | Identification of the effective concentration range. |
| Incorrect Storage/Handling | Review your storage and handling procedures. Ensure stock solutions are properly aliquoted and stored.[8] | Consistent experimental results. |
Issue 2: Inconsistent Experimental Outcomes
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Batch-to-Batch Variability of this compound | 1. Test new batches of the growth factor for bioactivity before use in critical experiments. 2. Purchase from a reputable supplier with stringent quality control.[8] | Reduced variability between experiments. |
| Degradation During Experiment | Perform a time-course experiment to assess the stability of the growth factor under your specific experimental conditions. | Understanding the active window of your growth factor. |
| Media Component Interactions | Simplify your media formulation to identify any components that may be negatively interacting with your growth factor. | A more stable and defined culture environment. |
Quantitative Data Summary
The stability of FGF-2 is highly dependent on temperature and the presence of stabilizing agents.
| Condition | Parameter | Value | Reference |
| 37°C in culture medium | Functional Half-life | ~9-10 hours | [2][4] |
| 25°C in aqueous solution (72 µg/mL) | Functional Half-life | 46 minutes | [5] |
| 37°C in aqueous solution (72 µg/mL) | Functional Half-life | 37 minutes | [5] |
| 4°C in aqueous solution (315 pg/mL) | Half-life | 8 hours | [12] |
| 37°C with Heparin | Stability | Significantly increased | [4] |
| Stabilized FGF-2 variant (37°C) | Half-life | > 20 days | [5] |
Experimental Protocols
Protocol 1: Bioassay for Determining this compound (FGF-2) Bioactivity
This protocol describes a cell proliferation-based assay to determine the effective concentration (EC50) of FGF-2.
Materials:
-
FGF-dependent cell line (e.g., BaF3 cells transfected with an FGF receptor).[13]
-
Basal culture medium (without FGF-2).
-
Complete culture medium (with all necessary supplements except FGF-2).
-
FGF-2 standard and test samples.
-
96-well cell culture plates.
-
Cell proliferation reagent (e.g., [3H]thymidine, MTS, or resazurin).
-
Plate reader (scintillation counter or spectrophotometer).
Methodology:
-
Cell Preparation: Culture the FGF-dependent cells to log phase. Wash the cells with basal medium to remove any residual growth factors and resuspend in complete medium at a density of 5 x 10^4 cells/mL.
-
Plate Seeding: Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Preparation of FGF-2 Dilutions: Prepare a serial dilution of your FGF-2 standard and test samples in complete medium. A typical concentration range to test would be from 0 to 100 ng/mL.
-
Treatment: Add 50 µL of the FGF-2 dilutions to the appropriate wells. Include wells with cells only (negative control) and cells with a known optimal concentration of FGF-2 (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assay: Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal versus the log of the FGF-2 concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Diagrams
Signaling Pathway
Caption: Simplified FGF-2 signaling pathway via the MAPK/ERK cascade.
Experimental Workflow
Caption: Workflow for determining the bioactivity of this compound (FGF-2).
Troubleshooting Logic
Caption: Decision tree for troubleshooting reduced cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. enantis.com [enantis.com]
- 3. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 4. Fibroblast Growth Factor 2 Protein Stability Provides Decreased Dependence on Heparin for Induction of FGFR Signaling and Alters ERK Signaling Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast Growth Factor 2—A Review of Stabilisation Approaches for Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellgs.com [cellgs.com]
- 7. Heparin stabilizes FGF-2 and modulates striatal precursor cell behavior in response to EGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Sustained release and protein stabilization reduce the growth factor dosage required for human pluripotent stem cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellgs.com [cellgs.com]
- 11. researchgate.net [researchgate.net]
- 12. Stabilisation of Recombinant Human Basic Fibroblast Growth Factor (FGF-2) against Stressors Encountered in Medicinal Product Processing and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
Technical Support Center: FAMan Click Chemistry Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FAMan (fluorescein-azide) click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound click chemistry?
This compound click chemistry is a type of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] It involves the reaction of a FAM (fluorescein) molecule functionalized with an azide (B81097) group (FAM-azide) and a molecule containing a terminal alkyne. The copper(I) catalyst facilitates the formation of a stable triazole ring, covalently linking the fluorescein (B123965) dye to the target molecule.[3][4] This reaction is known for its high efficiency, specificity, and biocompatibility, making it a popular choice for fluorescently labeling biomolecules.[2][5]
Q2: What is the role of each component in the reaction?
-
This compound (FAM-azide): The fluorescent reporter molecule that contains the azide functional group.
-
Alkyne-containing molecule: The target molecule to be labeled, which must possess a terminal alkyne group.
-
Copper(I) source (e.g., CuSO₄ with a reducing agent): The catalyst that is essential for the reaction to proceed efficiently at room temperature.[3]
-
Reducing agent (e.g., Sodium Ascorbate): Used to reduce the more stable copper(II) sulfate (B86663) (CuSO₄) to the active copper(I) state in situ.[3] It is crucial to use a freshly prepared solution of sodium ascorbate (B8700270) as it can oxidize over time.[6]
-
Ligand (e.g., THPTA, TBTA): A molecule that stabilizes the copper(I) catalyst, prevents its oxidation, and enhances the reaction rate.[7][8]
Q3: What are the excitation and emission wavelengths for FAM?
Fluorescein (FAM) typically has an excitation maximum around 495 nm and an emission maximum around 515 nm, emitting a bright green fluorescence.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during this compound click chemistry experiments in a question-and-answer format.
Low or No Reaction Yield
Q: My this compound click reaction has a very low yield or failed completely. What are the possible causes and solutions?
A: Low or no yield in a this compound click chemistry reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.
Possible Causes and Solutions:
-
Inactive Copper Catalyst: The active catalyst is copper(I), which is prone to oxidation to the inactive copper(II) state.[6]
-
Poor Reagent Quality: The purity and stability of the FAM-azide and the alkyne-containing molecule are critical. Azides, in particular, can be unstable.[6]
-
Solution: Verify the purity of your reagents. Use high-purity starting materials and store them under the recommended conditions (e.g., cool and dark place for azides).
-
-
Suboptimal Reagent Concentrations: The concentrations of the reactants, catalyst, and ligand can significantly impact the reaction efficiency.
-
Solution: Optimize the concentrations of all components. Refer to the table below for recommended concentration ranges. It is often beneficial to use a slight excess of the FAM-azide.
-
-
Inhibitory Buffer Components: Certain buffer components can interfere with the reaction. For example, Tris buffer can chelate the copper catalyst.[6]
-
Solution: Use non-coordinating buffers such as phosphate (B84403), HEPES, or MOPS.[6]
-
-
Steric Hindrance: Bulky chemical groups near the azide or alkyne can physically block the reaction from occurring efficiently.[7]
-
Solution: If possible, redesign the alkyne-containing molecule to include a longer spacer arm between the bulky group and the alkyne. Increasing the reaction time or temperature may also help overcome some steric hindrance.[7]
-
Quantitative Data for Reaction Optimization
The following table provides typical concentration ranges for optimizing a this compound click chemistry reaction. The optimal conditions may vary depending on the specific substrates and experimental setup.
| Component | Recommended Final Concentration | Purpose |
| Alkyne-Molecule | 10 µM - 1 mM | Target molecule for labeling |
| FAM-Azide | 1.1 - 2 equivalents (relative to alkyne) | Fluorescent labeling reagent |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | Catalyst precursor |
| Sodium Ascorbate | 5 - 10 equivalents (relative to CuSO₄) | Reducing agent to generate Cu(I) |
| Ligand (e.g., THPTA) | 1 - 5 equivalents (relative to CuSO₄) | Stabilizes the Cu(I) catalyst |
Side Product Formation
Q: I am observing unexpected bands on my gel or peaks in my chromatogram. What are the likely side reactions?
A: The most common side reaction in copper-catalyzed click chemistry is the oxidative homocoupling of the alkyne, also known as Glaser coupling.[6] This leads to the formation of a diyne byproduct, consuming your starting material and resulting in a lower yield of the desired product.
Solutions to Minimize Alkyne Homocoupling:
-
Maintain a Reducing Environment: The presence of a sufficient excess of a reducing agent like sodium ascorbate is crucial to suppress this side reaction.[3]
-
Use a Stabilizing Ligand: Ligands like THPTA not only accelerate the desired reaction but also help to prevent the formation of side products.[7][8]
-
Degas Solvents: Removing dissolved oxygen from the reaction mixture by sparging with an inert gas can minimize oxidative side reactions.[6]
Fluorescence Issues
Q: The fluorescence signal of my labeled product is weak or absent, even though the reaction appears to have worked based on other analyses.
A: Weak or no fluorescence can be due to issues with the FAM dye itself or the surrounding environment.
Possible Causes and Solutions:
-
Photobleaching: FAM is susceptible to photobleaching (fading) upon prolonged exposure to light.
-
Solution: Protect your reaction and labeled product from light as much as possible. Store samples in the dark and minimize exposure during analysis.
-
-
pH Sensitivity: The fluorescence of fluorescein is pH-dependent and is significantly quenched at acidic pH.
-
Solution: Ensure that the buffer used for analysis is at a neutral or slightly alkaline pH (pH 7-9) to maintain optimal fluorescence.
-
-
Quenching: The fluorescence of FAM can be quenched by other molecules in the sample or by aggregation of the labeled product.
-
Solution: Purify the labeled product to remove any quenching impurities. If aggregation is suspected, try using a different buffer or adding detergents to your sample.
-
Experimental Protocol: General Guideline for this compound Click Chemistry
This protocol provides a general methodology for a small-scale this compound click chemistry reaction for labeling a biomolecule. Optimization may be required for specific applications.
1. Preparation of Stock Solutions:
-
Alkyne-modified Biomolecule: Prepare a 1 mM stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
FAM-Azide: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
2. Reaction Setup (for a 100 µL final reaction volume):
-
In a microcentrifuge tube, add the following in the specified order:
-
50 µL of the 1 mM alkyne-modified biomolecule solution.
-
2 µL of the 10 mM FAM-Azide stock solution (for a 2x molar excess).
-
1 µL of the 50 mM CuSO₄ stock solution.
-
1 µL of the 50 mM Ligand stock solution.
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution.
3. Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
4. Purification:
-
Purify the this compound-labeled product using a suitable method to remove excess reagents, such as size exclusion chromatography, dialysis, or precipitation.
Visualizations
Caption: A general workflow for a this compound click chemistry experiment.
Caption: A decision tree for troubleshooting this compound click chemistry reactions.
References
- 1. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Click Chemistry [organic-chemistry.org]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Fluorescein (FAM) Fluorophore Dye | AxisPharm [axispharm.com]
- 10. BioActs Official Website [bioacts.com]
Technical Support Center: Reducing Background Fluorescence in FAM-Conjugated Probe Cell Imaging
Welcome to the technical support center for troubleshooting FAM-conjugated probe cell imaging. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to high background fluorescence, ensuring high-quality, and reliable imaging data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence when using FAM-conjugated probes?
High background fluorescence in imaging with FAM (carboxyfluorescein) probes typically originates from two main sources: cellular autofluorescence and non-specific binding of the fluorescent probe. Cellular autofluorescence is the natural emission of light by biological structures within the cell, which can interfere with the signal from the FAM dye.[1] Non-specific binding occurs when the FAM-conjugated probe adheres to cellular components other than its intended target.
Q2: How can I determine the source of my high background fluorescence?
To diagnose the cause of high background, it is essential to include proper controls in your experiment. An unstained control (cells or tissue that have not been treated with the FAM-probe) will reveal the level of autofluorescence.[2] A "secondary antibody only" control, if applicable in your protocol, can help identify non-specific binding of the secondary detection reagent. If the unstained sample exhibits high background, autofluorescence is the likely culprit. If the unstained sample is dark but your stained sample has high background, the issue is more likely related to non-specific binding of your FAM-probe.[2]
Q3: Can the choice of buffer impact background fluorescence?
Yes, the buffer system can influence background staining. The two most common buffers in immunofluorescence are Phosphate-Buffered Saline (PBS) and Tris-Buffered Saline (TBS). While both maintain pH and osmolarity, TBS is sometimes preferred as it can help reduce non-specific background staining, especially in tissues with high endogenous enzyme activity.[3] However, for studies involving phosphorylated proteins, TBS or TBST (TBS with Tween-20) is recommended as the phosphate (B84403) in PBS can interfere with the detection of phosphorylation.[4][5]
Q4: What is photobleaching and how can I minimize it with FAM probes?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of fluorescent signal.[6] Fluorescein-based dyes like FAM are known to be susceptible to photobleaching.[7][8][9] To minimize photobleaching, you can:
-
Reduce the intensity and duration of light exposure.
-
Use an anti-fade mounting medium.
-
Image samples promptly after staining.
-
Optimize image acquisition settings (e.g., use the lowest laser power and shortest exposure time that provide an adequate signal).
Troubleshooting Guides
This section provides systematic approaches to resolving high background fluorescence.
Guide 1: Addressing Autofluorescence
Autofluorescence is the inherent fluorescence of cells or tissues and is a common source of background noise, particularly in the green spectrum where FAM emits.
Troubleshooting Steps:
-
Identify Autofluorescence: Image an unstained sample using the same instrument settings as your experimental samples to establish the baseline autofluorescence.
-
Quenching with Sudan Black B: This is a common method for reducing autofluorescence, particularly from lipofuscin.[1][10][11][12]
-
Use Commercial Quenching Reagents: Several commercial kits are available that are designed to reduce autofluorescence from various sources, including aldehyde fixation.[13][14][15][16]
-
Spectral Unmixing: If your imaging system supports it, spectral unmixing can be used to computationally separate the FAM signal from the autofluorescence spectrum.
Experimental Protocol: Sudan Black B Staining for Autofluorescence Quenching
This protocol describes the application of Sudan Black B (SBB) to reduce autofluorescence in fixed cell or tissue samples.
Materials:
-
0.1% Sudan Black B in 70% ethanol (B145695)
-
70% ethanol
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Fixed and permeabilized cell or tissue samples on slides or coverslips
Procedure:
-
Rehydration: If your samples are dehydrated, rehydrate them through a graded ethanol series.
-
SBB Incubation: Immerse the samples in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature.
-
Destaining: Briefly dip the samples in 70% ethanol to remove excess SBB.
-
Washing: Wash the samples thoroughly three times for 5 minutes each with PBS or TBS.
-
Proceed with Staining: Continue with your standard immunofluorescence protocol, starting with the blocking step.
Troubleshooting Workflow for High Background Fluorescence
Guide 2: Reducing Non-Specific Binding
Non-specific binding of the FAM-conjugated probe to cellular structures other than the target of interest is a major contributor to high background.
Troubleshooting Steps:
-
Optimize Probe Concentration: Titrate your FAM-conjugated probe to find the lowest concentration that still provides a specific signal.
-
Blocking: Use a blocking buffer to saturate non-specific binding sites before adding your probe. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species of the secondary antibody (if used).
-
Washing: Increase the number and duration of wash steps after probe incubation to remove unbound and weakly bound probes. The inclusion of a mild detergent like Tween-20 in the wash buffer can also be beneficial.[2]
-
Buffer Composition: As mentioned, switching from PBS to TBS may help reduce non-specific background in some cases.[3]
Experimental Protocol: Optimizing Blocking and Washing Steps
This protocol provides a general framework for improving blocking and washing to reduce non-specific binding.
Materials:
-
Blocking Buffer (e.g., 5% BSA in PBS or TBS)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Fixed and permeabilized cells
Procedure:
-
Permeabilization and Initial Wash: After fixation, permeabilize the cells if required for your target and then wash them twice with your chosen wash buffer.
-
Blocking: Incubate the cells in blocking buffer for at least 1 hour at room temperature. For particularly problematic samples, you can extend this time or perform the incubation at 4°C overnight.
-
Probe Incubation: Dilute your FAM-conjugated probe in the blocking buffer and incubate according to your standard protocol.
-
Post-Incubation Washes: After incubation with the probe, perform a series of stringent washes. A recommended starting point is three washes of 5-10 minutes each with the wash buffer, with gentle agitation.
-
Mounting and Imaging: Mount your samples in an anti-fade mounting medium and proceed to imaging.
Workflow for Reducing Non-Specific Binding
Data Presentation
Table 1: Comparison of Autofluorescence Quenching Methods
| Quenching Method | Effectiveness | Advantages | Disadvantages |
| Sudan Black B | High for lipofuscin | Inexpensive and widely used | Can introduce its own fluorescence in the red/far-red channels; requires an ethanol-based solvent[1][12] |
| Sodium Borohydride | Moderate for aldehyde-induced autofluorescence | Effective for fixation-induced background | Can be harsh on some epitopes; hazardous chemical[2] |
| Commercial Reagents (e.g., TrueVIEW™) | High for various sources | Optimized for ease of use and broad compatibility; often aqueous-based | Higher cost compared to "home-brew" methods[13][14][15][16] |
| Photobleaching | Variable | No chemical treatment required | Can damage the sample; may not be effective for all types of autofluorescence[6] |
Table 2: Common Blocking Agents and Their Properties
| Blocking Agent | Typical Concentration | Use Cases | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% | General purpose blocking | Ensure it is free of contaminating IgGs that could be recognized by secondary antibodies. |
| Normal Serum | 5-10% | When using secondary antibodies | Use serum from the same species as the secondary antibody to block non-specific binding of the secondary. |
| Non-fat Dry Milk | 1-5% | Cost-effective alternative | Not recommended for biotin-avidin systems or for detecting phosphoproteins. |
| Fish Gelatin | 0.1-0.5% | When other protein-based blockers cause issues | Can be a good alternative to BSA or serum. |
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. TBS vs PBS in Immunohistochemistry: Navigating the Buffers | [visikol.com]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. Vector Laboratories Vector TrueVIEW Autofluorescence Quenching Kit, 15ml, | Fisher Scientific [fishersci.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. abacusdx.com [abacusdx.com]
- 16. Autofluorescence Quenching Kit - TrueVIEW by Vector Labs [lubio.ch]
Technical Support Center: Improving FAMan Uptake in Resistant Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with FAMan-resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. How can I confirm this?
A1: The most definitive way to confirm this compound resistance is by comparing the half-maximal inhibitory concentration (IC50) in your treated cell line to the parental (non-resistant) cell line. A significant increase in the IC50 value for the treated cells indicates the development of resistance. This is typically determined using a cell viability assay, such as the MTT assay.[1][2]
Q2: What are the common mechanisms that lead to this compound resistance in cancer cells?
A2: this compound resistance is a multifactorial issue that can arise from several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3][4][5][6]
-
Altered Drug Targets: Mutations in the molecular target of this compound can prevent the drug from binding effectively, thereby rendering it inactive.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibitory effects of this compound. For instance, if this compound targets the MAPK pathway, cells might upregulate the PI3K/Akt pathway to promote survival.[7]
-
Enhanced DNA Repair: If this compound induces DNA damage, resistant cells may upregulate their DNA repair mechanisms to counteract the drug's cytotoxic effects.[8]
-
Evasion of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins can make cells less susceptible to this compound-induced cell death.
Q3: How can I improve the uptake and efficacy of this compound in these resistant cell lines?
A3: Several strategies can be employed to overcome this compound resistance:
-
Combination Therapy: Using this compound in combination with other agents can be highly effective. This can include:
-
Efflux Pump Inhibitors: Compounds like verapamil (B1683045) or cyclosporine A can block the function of ABC transporters, thereby increasing the intracellular concentration of this compound.[3]
-
Inhibitors of Bypass Pathways: Targeting the compensatory signaling pathways that cells use to survive this compound treatment can restore sensitivity.
-
Synergistic Drug Combinations: Combining this compound with another cytotoxic drug that has a different mechanism of action can lead to a synergistic killing of cancer cells.
-
-
Nanoparticle-Based Drug Delivery: Encapsulating this compound in nanoparticles can alter its cellular uptake mechanism, potentially bypassing efflux pumps and increasing its accumulation in resistant cells.[9][10][11]
-
Modulation of the Tumor Microenvironment: The microenvironment can contribute to drug resistance. Altering factors within this environment may enhance this compound's effectiveness.
Troubleshooting Guides
Issue 1: Low intracellular accumulation of this compound in resistant cells.
| Possible Cause | Suggested Solution |
| Increased drug efflux | 1. Confirm Efflux Pump Overexpression: Perform a western blot to compare the expression levels of key ABC transporters (P-gp, MRP1, BCRP) in your resistant and parental cell lines. 2. Use Efflux Pump Inhibitors: Co-incubate the resistant cells with this compound and a known efflux pump inhibitor (e.g., verapamil, cyclosporine A). A restored sensitivity to this compound would suggest the involvement of efflux pumps.[3] |
| Reduced drug uptake | 1. Investigate Uptake Transporters: Some drugs rely on specific transporters for cellular entry. Investigate if this compound utilizes any known uptake transporters and check their expression levels in your resistant cells. 2. Employ Nanoparticle Delivery: Formulate this compound into nanoparticles to facilitate its entry into the cells through endocytosis, which can bypass transporter-mediated uptake.[9][11] |
Issue 2: this compound fails to induce apoptosis in resistant cells.
| Possible Cause | Suggested Solution |
| Activation of pro-survival pathways | 1. Profile Key Signaling Pathways: Use techniques like phospho-protein arrays or western blotting to compare the activation status of pro-survival pathways (e.g., PI3K/Akt, MAPK) between your resistant and parental cell lines. 2. Combine with Pathway Inhibitors: Treat the resistant cells with a combination of this compound and an inhibitor of the identified activated pro-survival pathway. |
| Upregulation of anti-apoptotic proteins | 1. Assess Apoptotic Protein Levels: Perform a western blot to check the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak). 2. Use BH3 Mimetics: Consider combining this compound with BH3 mimetics, which are drugs that can inhibit anti-apoptotic proteins and promote apoptosis. |
Quantitative Data Summary
The following tables provide representative data on how drug resistance can affect IC50 values and intracellular drug accumulation.
Table 1: Comparison of IC50 Values in Sensitive vs. Resistant Ovarian Cancer Cell Lines.
| Cell Line | Drug | IC50 (µM) at 72h | Fold Resistance |
| OV-90 (Parental) | Cisplatin (B142131) | 16.75 ± 0.83 | - |
| OV-90/CisR1 | Cisplatin | 59.08 ± 2.89 | 3.53 |
| OV-90/CisR2 | Cisplatin | 70.14 ± 5.99 | 4.19 |
| SKOV-3 (Parental) | Cisplatin | 19.18 ± 0.91 | - |
| SKOV-3/CisR1 | Cisplatin | 91.59 ± 8.46 | 4.78 |
| SKOV-3/CisR2 | Cisplatin | 109.6 ± 1.47 | 5.71 |
Data adapted from a study on cisplatin resistance in ovarian cancer cell lines.[8]
Table 2: Intracellular Accumulation of Doxorubicin (B1662922) in Sensitive and Resistant Breast Cancer Cell Lines.
| Cell Line | Treatment | Relative Doxorubicin Accumulation (%) |
| MDA-MB-435wt (Sensitive) | Doxorubicin alone | 100 |
| MDA-MB-435mdr (Resistant) | Doxorubicin alone | 19 |
| MDA-MB-435mdr (Resistant) | Doxorubicin + Verapamil | 79 |
| MDA-MB-435mdr (Resistant) | Doxorubicin + Cyclosporine A | 79 |
| MDA-MB-435mdr (Resistant) | Doxorubicin + PSC833 | 79 |
Data adapted from a study on doxorubicin uptake and efflux in MDR human cancer cells.[3]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is used to assess cell viability and determine the concentration of this compound that inhibits 50% of cell growth.[12][13]
Materials:
-
Parental and this compound-resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a series of dilutions of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for a period that is relevant to this compound's mechanism of action (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Measurement of Intracellular this compound Accumulation by Flow Cytometry
This protocol is for quantifying the intracellular accumulation of this compound, assuming it is fluorescent. If not, a fluorescent derivative or a different quantification method would be needed.[14][15]
Materials:
-
Parental and this compound-resistant cell lines
-
Complete cell culture medium
-
This compound (fluorescent)
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with a defined concentration of fluorescent this compound for a specific time period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular this compound.
-
Resuspension: Resuspend the cells in FACS buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the resistant cells to that of the parental cells to determine the relative intracellular accumulation of this compound.
Protocol 3: Western Blot for ABC Transporter Expression
This protocol is to determine the expression levels of efflux pumps like P-gp, MRP1, and BCRP.[4][6][16]
Materials:
-
Parental and this compound-resistant cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against P-gp, MRP1, BCRP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare the expression levels of the ABC transporters between the sensitive and resistant cell lines.
Visualizations
Signaling Pathways
Caption: A simplified diagram of a signaling pathway showing how this compound resistance can occur via the activation of a bypass pathway (PI3K/Akt) when the primary pathway (MAPK) is inhibited.
Experimental Workflows
Caption: A logical workflow for confirming this compound resistance, investigating the underlying mechanisms, and implementing strategies to overcome it.
Drug Efflux Mechanism
Caption: A diagram illustrating the mechanism of drug resistance mediated by ABC transporters, which actively efflux this compound from the cell.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of doxorubicin uptake, efflux, and modulation of multidrug resistance (MDR) in MDR human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ABC transporter function and regulation at the blood-spinal cord barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Studies of nanoparticle delivery with in vitro bio-engineered microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. perivolaropoulou.gr [perivolaropoulou.gr]
- 11. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Flow Cytometry Protocol | Abcam [abcam.com]
- 15. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Western blot protocol | Abcam [abcam.com]
Technical Support Center: FAMan Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of 6-Fluorescein-tagged α-D-mannopyranoside (FAMan). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, or 6-Fluorescein-tagged α-D-mannopyranoside, is a fluorescently labeled carbohydrate. It is primarily used in biological research to study carbohydrate-protein interactions, particularly those involving mannose-binding lectins on the surface of cells. Its fluorescence allows for the visualization and quantification of these binding events in techniques like flow cytometry and fluorescence microscopy.
Q2: What are the critical parameters to control during the synthesis of this compound?
A2: The critical parameters for a successful this compound synthesis include maintaining anhydrous reaction conditions, controlling the stoichiometry of reactants, and carefully monitoring the reaction pH, especially during the coupling of fluorescein (B123965) isothiocyanate (FITC) to the amino-functionalized mannose derivative.[1][2]
Q3: Which purification technique is most suitable for this compound?
A3: Column chromatography is the most common and effective method for purifying this compound from unreacted starting materials and byproducts.[3][4][5] The choice of stationary and mobile phases is crucial for achieving high purity.
Q4: How should I store this compound to ensure its stability?
A4: this compound should be stored in a cool, dark, and dry place. It is susceptible to photobleaching due to the fluorescein moiety.[6] For long-term storage, it is recommended to store it as a solid or in a suitable solvent at -20°C or below, protected from light.[7][8][9][10][11]
Troubleshooting Guide: this compound Synthesis
This section addresses common issues that may arise during the synthesis of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-01 | Low or No Product Formation | Incomplete reaction. | - Ensure all reactants are present in the correct stoichiometry.- Extend the reaction time or slightly increase the temperature.- Confirm the activity of any catalysts or reagents. |
| Degradation of starting materials. | - Use high-purity, dry reagents and solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | ||
| Incorrect pH for the coupling reaction. | - Buffer the reaction mixture to the optimal pH range for the specific reagents being used (typically pH 8-9 for FITC labeling).[2] | ||
| SYN-02 | Presence of Multiple Products in TLC/LC-MS | Formation of side products. | - Control the reaction temperature to minimize side reactions.- Use a more selective labeling reagent if available. |
| Over-labeling of the mannose derivative. | - Carefully control the stoichiometry of the fluorescein labeling reagent. | ||
| SYN-03 | Product is Unstable and Degrades | Presence of water or nucleophiles. | - Ensure all glassware is oven-dried and reactions are run under anhydrous conditions. |
| Exposure to light. | - Protect the reaction mixture from light by wrapping the flask in aluminum foil. |
Troubleshooting Guide: this compound Purification
This section provides solutions to common problems encountered during the purification of this compound by column chromatography.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| PUR-01 | Poor Separation of Product from Impurities | Inappropriate solvent system (mobile phase). | - Optimize the solvent system using thin-layer chromatography (TLC) before running the column.- Consider using a gradient elution to improve separation.[12] |
| Column overloading. | - Reduce the amount of crude product loaded onto the column. | ||
| Improperly packed column. | - Ensure the column is packed uniformly without any cracks or channels.[13] | ||
| PUR-02 | Product is Stuck on the Column | Product is too polar for the chosen eluent. | - Gradually increase the polarity of the mobile phase. |
| Product is interacting strongly with the stationary phase (e.g., silica (B1680970) gel). | - Consider using a different stationary phase (e.g., alumina (B75360) or a reverse-phase silica).- Add a small amount of a modifier like triethylamine (B128534) to the eluent to reduce strong interactions with acidic silica gel.[12] | ||
| PUR-03 | Fluorescence Signal Decreases After Purification | Photobleaching of the fluorescein tag. | - Protect the fractions from light during collection and subsequent handling.[6] |
| Degradation of the product on the column. | - If the product is sensitive to the stationary phase, minimize the time it spends on the column by using a faster flow rate or a shorter column.[3] | ||
| PUR-04 | Contamination of Purified Product | Co-elution of impurities. | - Re-purify the contaminated fractions using a shallower solvent gradient or a different chromatographic technique. |
| Leaching of impurities from the column material. | - Use high-quality stationary phase and pre-wash the column with the mobile phase before loading the sample. |
Experimental Protocols
Protocol 1: Synthesis of an Amino-Functionalized Mannoside
A detailed protocol for the synthesis of a suitable amino-functionalized mannoside precursor is a prerequisite for the synthesis of this compound. This typically involves multiple steps of protection, activation, and deprotection of the mannose molecule to introduce an amino group at the desired position (e.g., C-6). The specific steps will depend on the starting material and the desired linker between the mannose and the fluorescein.
Protocol 2: Fluorescein Labeling of the Amino-Mannoside
-
Dissolve the amino-mannoside in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Add a solution of fluorescein isothiocyanate (FITC) in an organic solvent (e.g., DMSO or DMF) dropwise to the amino-mannoside solution while stirring. A typical molar ratio is 1.1 equivalents of FITC to 1 equivalent of the amino-mannoside.
-
Protect the reaction from light and stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench any unreacted FITC by adding a small amount of an amine-containing buffer (e.g., Tris buffer).
-
Proceed with the purification of the this compound product.
Protocol 3: Purification of this compound by Column Chromatography
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a suitable non-polar solvent system (e.g., dichloromethane (B109758)/methanol or ethyl acetate/hexane).
-
Load the adsorbed crude product onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% dichloromethane and gradually increasing the percentage of methanol).
-
Collect fractions and monitor them by TLC, looking for the fluorescent product spot.
-
Combine the pure fractions containing this compound and evaporate the solvent to yield the purified product.
Visualizations
Caption: Workflow for this compound Synthesis and Purification.
Caption: Troubleshooting Decision Tree for this compound Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Purification [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 10. Mitigating Risks in Pharmaceutical Stability Storage [intertek.com]
- 11. Meet the expert: What is Stability Storage and why is it so important for pharmaceutical companies to get it right? - Sampled [sampled.com]
- 12. Purification [chem.rochester.edu]
- 13. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
Technical Support Center: Ensuring Reproducibility in FAMan-Based Experiments
Welcome to the technical support center for FAMan-based experiments. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure the reproducibility of your results when working with fluorescently labeled mannose analogs (this compound).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound refers to a fluorescent analog of mannose, a sugar molecule crucial for various biological processes, most notably protein glycosylation. By attaching a fluorescent molecule (fluorophore) to mannose, researchers can visualize and track the uptake and incorporation of mannose into cells and biomolecules in real-time. Primary applications include studying glycosylation pathways, investigating the function of mannose receptors, and developing targeted drug delivery systems.[1][2][3]
Q2: My fluorescence signal is very weak. What are the possible causes and solutions?
A2: Weak fluorescence signals are a common issue. The table below summarizes potential causes and troubleshooting steps.
| Potential Cause | Recommended Solution |
| Low this compound Concentration | Optimize the concentration of this compound. Perform a concentration titration experiment to find the optimal balance between signal and background. |
| Short Incubation Time | Increase the incubation time to allow for sufficient uptake and incorporation of this compound by the cells. |
| Suboptimal Excitation/Emission Wavelengths | Ensure you are using the correct filter sets for the specific fluorophore on your this compound.[4] |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium if applicable.[5] |
| Incorrect Cell Density | Ensure an optimal cell density. Too few cells will result in a weak overall signal.[6] |
| Cell Health | Unhealthy or dying cells may not take up this compound efficiently. Always check cell viability before and during the experiment.[7] |
Q3: I'm observing high background fluorescence. How can I reduce it?
A3: High background can obscure your signal and make data interpretation difficult. Here are some common causes and their solutions:
| Potential Cause | Recommended Solution |
| Excess this compound in the Medium | After incubation, wash the cells thoroughly with a suitable buffer (e.g., PBS) to remove any unbound this compound. |
| Autofluorescence from Cells or Medium | Image a control sample of unstained cells to determine the level of autofluorescence. If high, consider using a fluorophore with a longer wavelength (e.g., in the red or far-red spectrum). Phenol red in culture medium can also be a source of background fluorescence.[5] |
| Nonspecific Binding | Include a blocking step in your protocol, for example, with bovine serum albumin (BSA), to reduce nonspecific binding of this compound to cell surfaces or the culture dish. |
| Contaminated Reagents | Ensure all buffers and media are fresh and free of fluorescent contaminants. |
Q4: How can I ensure my results are reproducible from one experiment to the next?
A4: Reproducibility is key in scientific research.[4][6][8] Here are some critical factors to control:
-
Consistent Cell Culture Conditions: Maintain consistency in cell line passage number, cell density at the time of the experiment, and growth medium composition.[6]
-
Standardized Protocols: Use a detailed, written protocol and ensure all steps are performed consistently. This includes incubation times, temperatures, and washing steps.
-
Reagent Quality: Use the same batch of this compound and other key reagents whenever possible. If you must use a new batch, perform a validation experiment to ensure it behaves similarly to the previous one.
-
Instrumentation Settings: Keep microscope and plate reader settings (e.g., laser power, exposure time, gain) consistent across experiments.[8]
-
Proper Controls: Always include positive and negative controls in your experiments. For example, a negative control could be cells not treated with this compound, and a positive control could be a condition known to induce high this compound uptake.
Troubleshooting Guide
Issue 1: High Well-to-Well Variability in a Multi-Well Plate Assay
High variability across wells can mask the true effect of your experimental treatment.[4]
-
Cause: Inconsistent cell seeding, edge effects in the plate, or pipetting errors.
-
Solution:
-
Ensure a homogenous cell suspension before seeding.
-
To avoid edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile buffer or medium.
-
Use calibrated pipettes and consistent pipetting techniques.
-
Automated cell counters can improve the accuracy of cell counting and seeding.[7]
-
Issue 2: Phototoxicity and Cell Death During Live-Cell Imaging
Prolonged exposure to high-intensity light can damage and kill cells, leading to artifacts in your data.[5]
-
Cause: Excessive exposure to excitation light.
-
Solution:
-
Reduce the intensity of the excitation light to the lowest level that still provides a usable signal.
-
Decrease the exposure time for each image.
-
Reduce the frequency of image acquisition (time-lapse imaging).
-
Use a more sensitive camera that requires less light.
-
Issue 3: Signal Bleed-Through in Multi-Color Experiments
When using this compound with other fluorescent probes, the signal from one fluorophore may be detected in the channel of another.[5]
-
Cause: Overlapping emission spectra of the fluorophores.
-
Solution:
-
Choose fluorophores with minimal spectral overlap.
-
Use narrow-bandpass emission filters.
-
Perform sequential imaging, where you excite and capture the signal for each fluorophore one at a time.
-
Use spectral unmixing software if available on your imaging system.
-
Experimental Protocols
Protocol 1: General Protocol for this compound Uptake Assay in Adherent Cells
-
Cell Seeding: Seed adherent cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound. Incubate for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: Aspirate the this compound-containing medium and wash the cells 2-3 times with pre-warmed PBS to remove unbound probe.
-
Imaging/Quantification: Add fresh medium or a suitable imaging buffer to the cells. Analyze the cells using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths for the this compound's fluorophore.
Visualizations
Caption: A generalized workflow for a this compound uptake experiment.
Caption: A decision tree for troubleshooting common this compound signal issues.
References
- 1. Fluorescent mannose-functionalized hyperbranched poly(amido amine)s: synthesis and interaction with E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. tecan.com [tecan.com]
- 5. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing accuracy and reproducibility in cell analysis [il-biosystems.com]
- 8. molbiolcell.org [molbiolcell.org]
Validation & Comparative
Validating Sialic Acid Labeling: A Comparative Guide to N-Fluoroacetylmannosamine (ManNAF) and N-Azidoacetylmannosamine (ManNAz)
For researchers, scientists, and drug development professionals, the precise and specific labeling of sialylated glycans is crucial for understanding their roles in health and disease. This guide provides a detailed comparison of two prominent metabolic labeling techniques: N-Fluoroacetylmannosamine (ManNAF) followed by Fluorine-Selenol Displacement Reaction (FSeDR), and the more established N-azidoacetylmannosamine (ManNAz) with subsequent bioorthogonal click chemistry. We present a comprehensive analysis of their specificity, efficiency, potential off-target effects, and detailed experimental protocols to facilitate an informed choice for your research needs.
Metabolic glycoengineering allows for the introduction of chemical reporters into cellular glycans, enabling their visualization and characterization. The choice of the chemical reporter and its subsequent detection chemistry is critical for achieving high specificity and minimal perturbation of the biological system. This guide focuses on the validation and comparison of two key players in this field: ManNAF and ManNAz.
At a Glance: Performance Comparison
| Feature | N-Fluoroacetylmannosamine (ManNAF) with FSeDR | N-Azidoacetylmannosamine (ManNAz) with Click Chemistry |
| Specificity | High, attributed to the small size of the fluorine tag, leading to minimal steric hindrance. Specificity is confirmed by sialidase treatment, which abolishes the signal. | Generally high, but the bulkier azide (B81097) group can cause steric hindrance, potentially affecting enzymatic processing and leading to off-target effects. |
| Labeling Efficiency | Reported to be slightly better than the traditional CuAAC method, likely due to reduced steric hindrance of the fluorine tag.[1] | High, but can be influenced by the choice of click chemistry reaction (e.g., CuAAC vs. SPAAC) and the specific cell type. |
| Cytotoxicity | Displays a satisfying safety profile in mammalian cell lines at concentrations as high as 500 μM.[1][2] | Can exhibit cellular growth inhibition and cytotoxicity, particularly at higher concentrations (e.g., 50 μM).[1][2] |
| Detection Chemistry | Fluorine-Selenol Displacement Reaction (FSeDR) - a bioorthogonal reaction. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). |
| Off-Target Effects | Less documented, but the smaller tag size suggests a lower potential for off-target interactions with cellular machinery. | Can cause metabolic perturbations and off-target effects, including alterations in gene expression and mitochondrial function, especially at higher concentrations. |
Validating Specificity: The Sialidase Control
A key experiment to validate the specificity of any sialic acid labeling method is the use of a sialidase control. Sialidases are enzymes that cleave sialic acid residues from glycoconjugates. Pre-treating cells or lysates that have been metabolically labeled with ManNAF with a sialidase should lead to a significant reduction or complete loss of the subsequent detection signal. This control experiment provides strong evidence that the labeling is specific to sialic acids.
Experimental Protocols
Below are detailed protocols for the metabolic labeling of sialic acids using ManNAF and ManNAz, followed by their respective detection chemistries.
N-Fluoroacetylmannosamine (ManNAF) Labeling with FSeDR
Materials:
-
Peracetylated N-Fluoroacetylmannosamine (Ac4ManNAF)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Dethiobiotin-selenol (DDB-SeH) probe
-
Streptavidin-conjugated fluorophore (e.g., FITC-streptavidin)
-
Fluorescence microscope
Protocol:
-
Metabolic Labeling: Culture mammalian cells in the presence of 150-200 μM Ac4ManNAF for 48-72 hours.[2]
-
Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
FSeDR Reaction: Wash the fixed cells with PBS. Incubate the cells with the dethiobiotin-selenol probe in PBS at a neutral pH (~7.2) for 1-2 hours at room temperature to initiate the displacement reaction.[2]
-
Detection: Wash the cells with PBS to remove the excess probe. Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., FITC-streptavidin) for 1 hour at room temperature in the dark.
-
Imaging: Wash the cells with PBS and mount them for fluorescence microscopy.
N-Azidoacetylmannosamine (ManNAz) Labeling with CuAAC Click Chemistry
Materials:
-
Peracetylated N-Azidoacetylmannosamine (Ac4ManNAz)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Alkyne-conjugated detection reagent (e.g., alkyne-biotin or alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Metabolic Labeling: Culture mammalian cells in the presence of 25-50 μM Ac4ManNAz for 48-72 hours.
-
Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the alkyne probe, CuSO4, and THPTA in PBS. Add freshly prepared sodium ascorbate to initiate the reaction. Final concentrations are typically in the range of:
-
Alkyne probe: 10-50 μM
-
CuSO4: 100-200 μM
-
THPTA: 500-1000 μM
-
Sodium ascorbate: 2.5-5 mM
-
-
Click Reaction: Wash the fixed cells with PBS. Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Detection and Imaging: Wash the cells extensively with PBS to remove copper and excess reagents. If an alkyne-biotin probe was used, follow with a fluorescently labeled streptavidin incubation as described for the FSeDR protocol. If a fluorescent alkyne was used, proceed directly to imaging by fluorescence microscopy or analysis by flow cytometry.[3]
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of sialic acid labeling and the experimental workflows for both ManNAF and ManNAz techniques.
Caption: Metabolic incorporation of ManNAc analogs.
References
- 1. Collection - Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR) - ACS Bio & Med Chem Au - Figshare [figshare.com]
- 2. Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Mannosamine Analogs for Metabolic Glycan Engineering
For Researchers, Scientists, and Drug Development Professionals
Metabolic glycoengineering (MGE) is a powerful technique for labeling and manipulating cellular glycans by introducing unnatural monosaccharide analogs into biosynthetic pathways. For sialic acid engineering, various N-acetyl-D-mannosamine (ManNAc) analogs serve as precursors, allowing for the incorporation of bioorthogonal chemical reporters into sialoglycans. This guide provides an objective comparison of the performance of N-fluoroacetyl-D-mannosamine (FAMan) with other key mannosamine (B8667444) analogs, supported by experimental data to inform the selection of the most suitable reagent for your research needs.
At a Glance: Performance of Key Mannosamine Analogs
The choice of a ManNAc analog significantly impacts labeling efficiency, cell viability, and the required downstream detection chemistry. The following tables summarize the quantitative performance of several widely used analogs.
Table 1: Comparison of Labeling Efficiency and Cytotoxicity
| Feature | Ac4ManN(F-Ac) (this compound) | Ac4ManNAz (Azide) | 1,3,4-O-Bu3ManNAz (Butanoylated Azide) | Ac4ManNAl (Alkyne) |
| Bioorthogonal Handle | Fluoroacetyl (-FAc) | Azidoacetyl (-N3) | Azidoacetyl (-N3) | Pentynoyl (-Alkyne) |
| Primary Labeled Glycans | Sialoglycans | Sialoglycans | Sialoglycans | Sialoglycans |
| Relative Labeling Efficiency | Higher than Ac4ManNAz[1][2] | Gold Standard (Baseline) | 3-5 fold higher than Ac4ManNAz[3][4][5] | Higher than Ac4ManNAz[6] |
| Typical Concentration | 150-200 µM[1] | 10-50 µM[7][8] | 12.5-25 µM[3][4][5] | 50 µM |
| Cytotoxicity Profile | Low; satisfactory viability up to 500 µM[2] | Can be cytotoxic >50 µM in some cell lines[7] | Low; no apoptosis observed up to 400 µM[3][4] | Generally low, but cell-type dependent |
| Key Advantage | Minimal steric hindrance; enables novel FSeDR chemistry[1] | Widely used and well-characterized | "High-flux" analog requires lower concentrations[3][9] | Alternative to azide (B81097) for dual labeling experiments |
Table 2: Bioorthogonal Ligation Compatibility
| Mannosamine Analog | Bioorthogonal Handle | Compatible Ligation Chemistry | Probe Functional Group |
| Ac4ManN(F-Ac) (this compound) | Fluoroacetyl | Fluorine-Selenol Displacement Reaction (FSeDR) | Selenol (-SeH) |
| Ac4ManNAz (Azide) | Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) | ||
| Staudinger Ligation | Phosphine | ||
| 1,3,4-O-Bu3ManNAz | Azide | CuAAC, SPAAC, Staudinger Ligation | Alkyne, Cyclooctyne, Phosphine |
| Ac4ManNAl (Alkyne) | Alkyne | CuAAC, SPAAC | Azide |
Key Differences and Considerations
Ac4ManN(F-Ac) (this compound): A Sterically Unobtrusive Reporter
This compound introduces a small fluorine atom as its bioorthogonal handle. This minimal modification is designed to reduce the steric hindrance often associated with larger tags like azides, potentially leading to more efficient recognition and processing by the enzymes of the sialic acid biosynthetic pathway.[2] this compound is utilized in a novel ligation chemistry known as the Fluorine-Selenol Displacement Reaction (FSeDR) , which has been reported to label more sialoglycoproteins compared to the traditional copper-catalyzed "click chemistry" (CuAAC) used with Ac4ManNAz.[1] Furthermore, this compound exhibits a superior safety profile, showing little to no cytotoxicity even at high concentrations.[2]
Ac4ManNAz: The Established Gold Standard
As the most widely used mannosamine analog, Ac4ManNAz is extensively characterized. It reliably labels sialoglycans in a broad range of cell types. However, its relatively bulky azidoacetyl group can sterically hinder enzymatic processing, and it can induce cytotoxicity at concentrations above 50-100 µM in some cell lines.[2][7] Studies suggest that an optimal concentration of 10 µM provides sufficient labeling for many applications while minimizing physiological perturbations.[7]
1,3,4-O-Bu3ManNAz: The "High-Flux" Alternative
Butanoylated analogs, such as 1,3,4-O-Bu3ManNAz, were developed to increase cellular uptake and metabolic flux into the sialic acid pathway.[9] These compounds effectively label sialoglycans at concentrations 3 to 5 times lower than Ac4ManNAz, while exhibiting very low cytotoxicity.[3][4][5] This makes them an excellent choice for experiments requiring robust labeling with minimal compound usage and cellular stress.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams illustrate the key concepts.
Experimental Protocols
The following are generalized protocols for the metabolic labeling of cultured mammalian cells and subsequent detection. Note: Optimal conditions (e.g., analog concentration, incubation time) should be determined empirically for each cell type and experimental system.
Protocol 1: Metabolic Labeling of Cultured Cells
Materials:
-
Peracetylated ManNAc analog (e.g., Ac4ManN(F-Ac), Ac4ManNAz) stock solution (10-50 mM in sterile DMSO)
-
Complete cell culture medium, pre-warmed
-
Cultured mammalian cells in appropriate tissue culture plates/flasks
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells and culture until they reach approximately 70-80% confluency.
-
Prepare Labeling Medium: Dilute the ManNAc analog stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 20 µM for Ac4ManNAz, 150 µM for Ac4ManN(F-Ac)).
-
Incubation: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.
-
Culture: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Harvesting/Washing: After incubation, gently wash the cells two to three times with warm PBS to remove unincorporated analog. The cells are now ready for downstream detection.
Protocol 2A: Detection via Fluorine-Selenol Displacement Reaction (FSeDR) for this compound
This protocol is for cells labeled with Ac4ManN(F-Ac).
Materials:
-
This compound-labeled cells (from Protocol 1)
-
Fixative (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Permeabilization buffer (optional, for intracellular targets): 0.1% Triton X-100 in PBS
-
Selenol probe (e.g., Biotin-SeH or a fluorophore-conjugated selenol)
-
Detection reagent (e.g., fluorescently-conjugated streptavidin if using a biotin (B1667282) probe)
Procedure:
-
Fixation: Fix the labeled cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
(Optional) Permeabilization: If targeting intracellular glycans, incubate cells with permeabilization buffer for 10 minutes. Wash three times with PBS.
-
FSeDR Ligation: Incubate the fixed cells with the selenol probe (e.g., 2 mM Biotin-SeH) in PBS (pH ~7.2) for 4-8 hours at 37°C.[10]
-
Washing: Wash cells three times with PBS to remove the excess probe.
-
Secondary Labeling (if applicable): If a biotinylated probe was used, incubate with a fluorescently-conjugated streptavidin (e.g., FITC-streptavidin) for 1 hour at room temperature, protected from light.
-
Final Wash: Wash cells three times with PBS.
-
Analysis: Proceed with analysis by fluorescence microscopy or flow cytometry.
Protocol 2B: Detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for cells labeled with azide-containing analogs (e.g., Ac4ManNAz).
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Fixative (e.g., 4% PFA in PBS)
-
CuAAC Reaction Cocktail (prepare fresh):
-
Alkyne-probe (e.g., Alkyne-Biotin or Alkyne-Fluorophore)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Ligand (e.g., TBTA)
-
Procedure:
-
Fixation & Washing: Fix and wash cells as described in Protocol 2A (Steps 1-3).
-
Prepare CuAAC Cocktail: Sequentially add the copper sulfate, reducing agent, ligand, and alkyne-probe to the buffer according to the manufacturer's instructions.
-
CuAAC Ligation: Incubate the fixed cells with the freshly prepared CuAAC reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash cells three times with PBS.
-
Analysis: If a fluorescent alkyne probe was used, the cells are ready for analysis. If a biotinylated probe was used, perform secondary labeling with fluorescent streptavidin as described in Protocol 2A (Steps 6-8).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic oligosaccharide engineering with N-Acyl functionalized ManNAc analogs: cytotoxicity, metabolic flux, and glycan-display considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integration of genetic and metabolic features related to sialic acid metabolism distinguishes human breast cell subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
A Comparative Guide to Metabolic Labeling Reagents for Sialic Acid Imaging
For Researchers, Scientists, and Drug Development Professionals
The visualization of sialylated glycans is crucial for understanding their roles in a myriad of biological processes, from viral entry to cancer metastasis. Metabolic glycoengineering, a powerful technique for labeling and imaging glycans in living systems, relies on the cellular uptake and incorporation of modified monosaccharide precursors. N-Fluoroacetylmannosamine (ManNAc-F) is one such precursor, but a range of alternatives offers distinct advantages in terms of labeling efficiency, biocompatibility, and the chemical handles they introduce. This guide provides an objective comparison of the leading alternatives to ManNAc-F for sialic acid imaging, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of Sialic Acid Metabolic Labeling Agents
The choice of a metabolic precursor for sialic acid imaging hinges on several factors, including the efficiency of its incorporation into cellular glycans, its potential cytotoxicity, and the signal-to-noise ratio achievable in imaging experiments. The following table summarizes quantitative data on the performance of N-Fluoroacetylmannosamine (Ac₄ManN(F-Ac)), N-azidoacetylmannosamine (Ac₄ManNAz), and N-alkynylacetylmannosamine (Ac₄ManNAl).
| Feature | N-Fluoroacetylmannosamine (Ac₄ManN(F-Ac)) | N-azidoacetylmannosamine (Ac₄ManNAz) | N-alkynylacetylmannosamine (Ac₄ManNAl) |
| Metabolic Labeling Efficiency | Slightly better labeling of sialoglycoproteins compared to the traditional CuAAC method with Ac₄ManNAz, likely due to reduced steric hindrance of the fluorine tag[1][2][3]. | Lower incorporation efficiency compared to Ac₄ManNAl. For example, in LNCaP cells, SiaNAz constituted only 51% of glycan-associated sialic acids under the same conditions as SiaNAl (78%)[4][5]. | Generally exhibits higher metabolic incorporation efficiency than Ac₄ManNAz across various cell lines and in vivo[4][5]. In LNCaP cells, 78% of glycoconjugate-bound sialic acids were substituted with SiaNAl[4][5]. Labeling with ManNAl is estimated to be at least 25% greater than with ManNAz in vivo[4]. |
| Biocompatibility/Cytotoxicity | Displays a satisfactory safety profile in mammalian cell lines at concentrations as high as 500 μM[1][6]. At 500 μM, maintained ~92% viability in CHO cells after 48 hours[7]. | Can exhibit cytotoxicity at higher concentrations. For instance, it decreased the viability of CHO cells to ~68% at 500 μM after 48 hours[7]. Concentrations above 50 µM have been shown to decrease proliferation, migration, and invasion in A549 cells[8]. | Generally well-tolerated, with no toxic side effects observed in mice during a one-week study[5]. However, it can be more toxic than Ac₄ManNAz above 100 μM in some cell lines[9]. |
| Bioorthogonal Reaction | Fluorine-Selenol Displacement Reaction (FSeDR)[1][6]. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)[10][11]. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4][5]. |
| Signal-to-Noise Ratio | The FSeDR method can lead to a better signal-to-noise ratio due to the specific and efficient nature of the reaction, resulting in more labeled sialoglycoproteins being detected compared to the traditional CuAAC approach[1][3]. | The signal-to-noise ratio can be influenced by the choice of click chemistry reaction (CuAAC vs. SPAAC) and the specific fluorescent probe used. | The higher incorporation efficiency can contribute to a better signal-to-noise ratio in imaging experiments[4][5]. |
Experimental Methodologies
Detailed protocols are essential for the successful application of these metabolic labeling techniques. Below are representative methodologies for the key experiments cited in this guide.
Protocol 1: Metabolic Labeling of Cultured Cells with Acetylated Mannosamine (B8667444) Analogs
This protocol describes the general procedure for metabolically labeling sialic acids in cultured mammalian cells using peracetylated mannosamine analogs.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Peracetylated N-fluoroacetylmannosamine (Ac₄ManN(F-Ac)), Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), or Peracetylated N-alkynylacetylmannosamine (Ac₄ManNAl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Metabolic Labeling: Prepare a stock solution of the desired acetylated mannosamine analog in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the final desired concentration (typically 25-50 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the mannosamine analog.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the modified sialic acid into cellular glycans. The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Cell Harvesting: After incubation, wash the cells three times with PBS to remove any unincorporated analog. The cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry, following the appropriate bioorthogonal ligation reaction.
Protocol 2: Fluorescence Microscopy Imaging of Metabolically Labeled Sialic Acids
This protocol outlines the steps for visualizing metabolically labeled sialic acids using fluorescence microscopy after bioorthogonal ligation.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Bioorthogonal ligation reagents:
-
For Ac₄ManNAz (CuAAC): Alkyne-fluorophore (e.g., 100 µM), CuSO₄ (1 mM), sodium ascorbate (B8700270) (5 mM, freshly prepared), and a copper-chelating ligand like TBTA (100 µM) in PBS.
-
For Ac₄ManNAz (SPAAC): Cyclooctyne-conjugated fluorophore (e.g., DBCO-fluorophore, 10-50 µM) in PBS.
-
For Ac₄ManNAl (CuAAC): Azide-fluorophore (e.g., 100 µM), CuSO₄ (1 mM), sodium ascorbate (5 mM, freshly prepared), and TBTA (100 µM) in PBS.
-
For Ac₄ManN(F-Ac) (FSeDR): Dethiobiotin-selenol probe followed by FITC-conjugated streptavidin.
-
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the labeled cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Permeabilization: If imaging intracellular sialoglycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.
-
Bioorthogonal Ligation: Prepare the appropriate click chemistry or FSeDR reaction cocktail and incubate the cells with the cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted reagents.
-
Counterstaining: Incubate the cells with a nuclear counterstain for 5-10 minutes.
-
Mounting and Imaging: Wash the cells a final time with PBS and mount them on a microscope slide with an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Flow Cytometry Analysis of Cell Surface Sialic Acid Labeling
This protocol provides a method to quantify the level of metabolic labeling on the cell surface using flow cytometry.
Materials:
-
Metabolically labeled cells (from Protocol 1, non-adherent or detached)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Bioorthogonal ligation reagents (as in Protocol 2, using a fluorescent probe)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the metabolically labeled cells and wash them twice with ice-cold FACS buffer.
-
Bioorthogonal Ligation: Resuspend the cells in the appropriate click chemistry or FSeDR reaction cocktail containing a fluorescent probe. Incubate for 30-60 minutes at room temperature or on ice, protected from light.
-
Washing: Wash the cells three times with FACS buffer to remove excess reagents.
-
Resuspension: Resuspend the cells in a suitable volume of FACS buffer for analysis.
-
Flow Cytometry: Analyze the fluorescence intensity of the cell population using a flow cytometer. Include appropriate controls, such as unlabeled cells subjected to the ligation reaction, to determine background fluorescence.
Visualizing the Process: Pathways and Workflows
To better understand the context of these alternatives, the following diagrams illustrate the key biological pathway and experimental workflow.
References
- 1. Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating the Incorporation of Mannosamine Analogs into N- and O-Glycans: A Comparative Guide
In the field of glycobiology, metabolic glycoengineering with unnatural mannosamine (B8667444) analogs has become a pivotal technique for labeling, visualizing, and identifying glycoproteins. These analogs, equipped with bioorthogonal chemical reporters, are processed by the cell's own metabolic pathways and incorporated into glycan structures. This guide provides a comprehensive overview of the methods used to validate the incorporation of a generic peracetylated mannosamine analog (Ac4ManX) into N- and O-linked glycans, offering a comparison with established alternatives and detailed experimental protocols.
Comparison of Common Mannosamine Analogs for Metabolic Labeling
The choice of mannosamine analog is dictated by the desired bioorthogonal reaction and the specific research question. While the focus of this guide is on the validation of a generic Ac4ManX, a comparison with widely-used analogs provides context for experimental design. The most common analogs feature azide (B81097) or alkyne groups for "click chemistry," or other reactive handles for specific bioorthogonal ligations.
| Feature | Ac4ManNAz (Azide) | Ac4ManNCyoc (Cyclopropene) | Ac4ManN(F-Ac) (Fluoroacetyl) |
| Bioorthogonal Handle | Azide (-N3) | Methylcyclopropene (Cyoc) | Fluoroacetyl (F-Ac) |
| Primary Ligation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) | Fluorine-Selenol Displacement Reaction (FSeDR) |
| Metabolic Pathway | Primarily enters the sialic acid biosynthetic pathway, labeling sialoglycans.[1] | Also targets the sialic acid pathway for labeling cancer-associated glycans.[2] | Incorporated into sialic acid biosynthesis.[3] |
| Key Advantages | Well-established, high reaction efficiency, commercially available reagents.[4] | Extremely fast reaction kinetics, useful for in vivo imaging.[2] | Offers an alternative bioorthogonal strategy. |
| Considerations | CuAAC requires copper, which can be toxic to cells, necessitating the use of copper-free SPAAC for live-cell imaging. | Can have lower aqueous solubility, though less acetylated versions show improved labeling.[2] | A more recent method with a developing toolkit. |
Experimental Workflow for Validating Glycan Incorporation
The validation process typically involves three main stages: metabolic labeling, bioorthogonal ligation with a reporter probe, and analysis to confirm incorporation and differentiate between glycan types.
Caption: Experimental workflow for validating Ac4ManX incorporation.
Key Experimental Protocols
Below are detailed protocols for the essential steps in validating the incorporation of a mannosamine analog.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for introducing the mannosamine analog to cells in culture.
-
Cell Culture : Plate cells at a density that allows for logarithmic growth during the labeling period.
-
Preparation of Labeling Medium : Prepare complete culture medium containing the desired final concentration of Ac4ManX. A typical starting concentration is 25-50 µM.[5] It is advisable to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Metabolic Labeling : Aspirate the standard culture medium and replace it with the prepared labeling medium.
-
Incubation : Culture the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2 to allow for metabolic incorporation.[5][6]
-
Cell Harvesting : After incubation, wash the cells with PBS to remove any unincorporated analog and proceed to downstream analysis.
Protocol 2: Bioorthogonal Ligation (Click Chemistry)
This protocol uses a copper-catalyzed reaction (CuAAC) to attach a fluorescent probe to the incorporated azide-modified sugar. This is suitable for fixed cells or cell lysates. For live-cell imaging, a copper-free SPAAC reaction with a DBCO-functionalized probe is recommended.[6]
-
Cell Preparation :
-
For Lysates : Harvest metabolically labeled cells, wash with PBS, and lyse in an appropriate buffer containing protease inhibitors.
-
For Imaging : Grow and label cells on coverslips. Wash with PBS and fix with 4% paraformaldehyde for 15 minutes.[6] Permeabilize with 0.1% Triton X-100 if intracellular visualization is desired.[6]
-
-
Click Reaction Cocktail : Prepare a fresh click reaction cocktail. For a typical reaction, this may include:
-
A fluorescent alkyne probe (e.g., TAMRA-alkyne)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
-
Ligation : Add the click reaction cocktail to the cell lysate or fixed cells and incubate for 30-60 minutes at room temperature, protected from light.[5]
-
Washing :
-
For Lysates : Precipitate proteins to remove excess reagents.
-
For Imaging : Wash the coverslips three times with PBS.[6]
-
Protocol 3: Differentiating N- and O-Glycan Incorporation
To determine if the mannosamine analog has been incorporated into N-linked or O-linked glycans, specific enzymatic or chemical cleavage methods are employed.[7][8]
-
Protein Immobilization : Immobilize the labeled glycoproteins from the cell lysate onto a solid support (e.g., PVDF membrane or aldehyde-active resin).[9][10] This allows for sequential reactions and easy separation of released glycans from the protein backbone.[7][10]
-
N-Glycan Release :
-
Treat the immobilized glycoproteins with Peptide-N-Glycosidase F (PNGase F). This enzyme specifically cleaves the bond between the asparagine residue and the innermost GlcNAc of N-linked glycans.[7][9]
-
Collect the supernatant containing the released N-glycans for analysis (e.g., by mass spectrometry or HPLC).
-
-
O-Glycan Release :
-
After N-glycan removal, treat the remaining protein on the solid support with a chemical method such as reductive β-elimination (e.g., using sodium borohydride (B1222165) and sodium hydroxide).[9][11] This process releases O-linked glycans.
-
Collect the released O-glycans for subsequent analysis.
-
Data Presentation and Analysis
Quantitative data is crucial for comparing the efficiency of labeling and for validating incorporation.
Table 2: Quantitative Analysis of Labeling Efficiency by Flow Cytometry
| Cell Line | Mannosamine Analog | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change over Control |
| Jurkat | Ac4ManNAz | 50 | 4580 | 25.2 |
| Jurkat | Ac4ManNCyoc | 50 | 3950 | 21.8 |
| HEK293 | Ac4ManNAz | 50 | 2130 | 15.6 |
| HEK293 | Ac4ManNCyoc | 50 | 1880 | 13.7 |
This table presents example data to illustrate how quantitative comparisons can be made.
Analysis by SDS-PAGE and Fluorescence Microscopy
-
SDS-PAGE : Labeled proteins from cell lysates can be separated by SDS-PAGE. An in-gel fluorescence scan will reveal bands corresponding to glycoproteins that have incorporated the analog, confirming successful labeling.[4]
-
Fluorescence Microscopy : Imaging of fixed and labeled cells allows for the visualization of the subcellular localization of the modified glycoproteins.[5]
Caption: Generalized metabolic pathway for mannosamine analogs.
Conclusion
Validating the incorporation of mannosamine analogs like FAMan into N- and O-glycans is a multi-step process that requires careful experimental design and execution. By combining metabolic labeling with specific bioorthogonal reactions and analytical techniques such as fluorescence imaging, SDS-PAGE, and mass spectrometry, researchers can confidently confirm the presence and localization of these powerful molecular probes. The protocols and comparative data presented in this guide offer a robust framework for scientists and drug development professionals to effectively utilize metabolic glycoengineering in their research.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous quantification of N- and O-glycans using a solid-phase method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deep structural analysis and quantitation of O-linked glycans on cell membrane reveal high abundances and distinct glycomic profiles associated with cell type and stages of differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of N- and O-glycans using a solid-phase method | Springer Nature Experiments [experiments.springernature.com]
- 10. Simultaneous quantification of N- and O-glycans using a solid-phase method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Fluorescent Glycan Labeling: A Comparative Study
For researchers, scientists, and drug development professionals engaged in the intricate analysis of protein glycosylation, the selection of an appropriate fluorescent label is a critical decision that profoundly influences experimental outcomes. This guide provides a comprehensive and objective comparison of several widely used fluorescent labels for glycan analysis, including 2-aminobenzamide (B116534) (2-AB), 2-aminobenzoic acid (2-AA), procainamide (B1213733), 8-aminopyrene-1,3,6-trisulfonic acid (APTS), RapiFluor-MS (RF-MS), and 9-fluorenylmethyl (Fmoc) based reagents. By presenting quantitative performance data, detailed experimental protocols, and clear visual workflows, this document aims to empower you to make an informed decision tailored to your specific analytical requirements.
Quantitative Performance Comparison
The choice of a fluorescent label impacts sensitivity in both fluorescence (FLR) and mass spectrometry (MS) detection, as well as the overall workflow time. The following table summarizes key performance metrics for the compared labels based on published data.
| Performance Metric | 2-Aminobenzamide (2-AB) | 2-Aminobenzoic Acid (2-AA) | Procainamide | 8-Aminopyrene-1,3,6-trisulfonate (APTS) | RapiFluor-MS (RF-MS) / InstantPC | 9-Fluorenylmethyl (Fmoc) Derivatives |
| Primary Analysis Technique | HILIC-UPLC-FLR, MS | HILIC-UPLC-FLR, CE, MS | HILIC-UPLC-FLR, MS | CE-LIF, HILIC-UPLC-FLR | HILIC-UPLC-FLR, MS | HPLC-FLR, MALDI-TOF MS |
| Relative FLR Sensitivity | Baseline | Higher than 2-AB[] | ~15-fold higher than 2-AB[2] | High (for CE-LIF) | ~2-4 fold higher than 2-AB[3][4] | ~3.5-5 fold higher than 2-AA[5][6] |
| Relative MS Sensitivity | Low[3][7] | Low | ~30-fold higher than 2-AB[8][9] | Low MS compatibility | ~100-fold higher than 2-AB[10] | Good for MALDI-TOF MS[6] |
| Labeling Chemistry | Reductive Amination | Reductive Amination | Reductive Amination | Reductive Amination | Rapid reaction with glycosylamines | Reaction with glycosylamines |
| Typical Labeling Time | 2-4 hours[7][11] | ~2 hours | 1-2 hours | 1-24 hours | ~5 minutes[3][10] | ~3.5 hours (full workflow)[10] |
| Charge of Label | Neutral | -1 | +1 (tertiary amine) | -3 or -4 | +1 (tertiary amine) | Neutral |
Experimental Workflows and Signaling Pathways
The general workflow for N-glycan analysis involves several key steps, from glycan release to final analysis. The specific labeling chemistry dictates variations in the workflow.
Caption: A generalized workflow for N-glycan analysis.
The most common labeling method for many of these dyes is reductive amination. This process involves the formation of a Schiff base between the glycan and the label, followed by reduction to a stable secondary amine.
Caption: The chemical pathway of reductive amination for glycan labeling.
Choosing the right fluorescent label is contingent on the specific requirements of your experiment. The following decision tree can guide your selection process.
Caption: A decision tree for selecting a fluorescent glycan label.
Detailed Experimental Protocols
The following are generalized protocols for N-glycan release and subsequent labeling with the discussed fluorescent dyes. Note that specific incubation times and reagent concentrations may require optimization based on the glycoprotein of interest and laboratory conditions.
N-Glycan Release (Common for all labels)
This protocol describes the enzymatic release of N-glycans from a glycoprotein using PNGase F.
-
Materials:
-
Glycoprotein sample (10-100 µg)
-
Denaturing buffer (e.g., containing SDS or RapiGest SF)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Reaction buffer (e.g., PBS or ammonium (B1175870) bicarbonate)
-
Peptide-N-Glycosidase F (PNGase F)
-
-
Procedure:
-
Denaturation: Dissolve the glycoprotein sample in denaturing buffer and heat at 95-100°C for 5-10 minutes.
-
Reduction and Alkylation (Optional but Recommended): Cool the sample to room temperature. Add DTT to a final concentration of 5 mM and incubate at 56°C for 30 minutes. Cool again and add iodoacetamide (B48618) to a final concentration of 15 mM, then incubate in the dark at room temperature for 30 minutes.
-
Enzymatic Digestion: Add PNGase F to the denatured glycoprotein solution and incubate at 37°C for 12-18 hours (or use a rapid PNGase F formulation for shorter incubation times, e.g., 10 minutes at 50°C).
-
Glycan Release Confirmation: The released glycans are now ready for fluorescent labeling.
-
Fluorescent Labeling Protocols
-
Materials:
-
Dried, released N-glycans
-
Labeling solution: 2-AB or 2-AA and a reducing agent (e.g., sodium cyanoborohydride or 2-picoline borane) dissolved in a mixture of DMSO and glacial acetic acid (e.g., 70:30 v/v).[6]
-
-
Procedure:
-
Reagent Preparation: Prepare the labeling solution fresh.
-
Labeling Reaction: Add the labeling solution to the dried N-glycan sample.
-
Incubation: Incubate the mixture at 65°C for 2-3 hours.[11]
-
Cleanup: After incubation, purify the labeled glycans from excess reagents using HILIC solid-phase extraction (SPE).
-
-
Materials:
-
Dried, released N-glycans
-
Labeling solution: Procainamide hydrochloride and a reducing agent (e.g., sodium cyanoborohydride or 2-picoline borane) in a suitable solvent (e.g., a mixture of methanol, acetic acid, and water).
-
-
Procedure:
-
Reagent Preparation: Prepare the procainamide labeling solution.
-
Labeling Reaction: Add the labeling solution to the dried N-glycans.
-
Incubation: Incubate the reaction mixture at 65°C for 1-2 hours.
-
Cleanup: Purify the procainamide-labeled glycans using HILIC SPE.
-
-
Materials:
-
Dried, released N-glycans
-
APTS labeling solution: APTS and a reducing agent in a suitable buffer (e.g., citric acid).
-
-
Procedure:
-
Reagent Preparation: Prepare the APTS labeling reagent.
-
Labeling Reaction: Add the freshly prepared APTS labeling reagent to the dried glycan sample.
-
Incubation: Incubate the reaction at 37°C for 16 hours or at 50-55°C for 60 minutes for rapid protocols.
-
Cleanup: Purify the labeled glycans to remove excess APTS using a cleanup method compatible with the highly charged nature of the label.
-
-
Materials:
-
Released N-glycans in solution (no drying step required)
-
RapiFluor-MS reagent reconstituted in an organic solvent (e.g., anhydrous DMF or DMSO).
-
-
Procedure:
-
Reagent Preparation: Reconstitute the RapiFluor-MS reagent.
-
Labeling Reaction: To the solution containing the released N-glycosylamines, add the RapiFluor-MS solution and mix.
-
Incubation: Incubate at room temperature for approximately 5 minutes.[3][10]
-
Cleanup: Proceed directly to HILIC SPE for cleanup.
-
This protocol uses 9-fluorenylmethyl chloroformate (Fmoc-Cl) to label N-glycosylamines.
-
Materials:
-
N-glycosylamines immediately after enzymatic release
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) solution in a suitable solvent (e.g., acetone).
-
Borate (B1201080) buffer
-
-
Procedure:
-
In situ Derivatization: Immediately after the PNGase F digestion, add the borate buffer and the Fmoc-Cl solution to the reaction mixture containing the N-glycosylamines.[5]
-
Incubation: Incubate the reaction at room temperature for a short period.
-
Cleanup: The Fmoc-labeled glycans can then be purified for analysis. A notable feature of this labeling is that the Fmoc group can be removed to recover the free oligosaccharides.[5]
-
This guide provides a comparative overview to aid in the selection of an appropriate fluorescent label for glycan analysis. The optimal choice will always depend on the specific analytical goals, available instrumentation, and the nature of the glycans being studied.
References
- 2. benchchem.com [benchchem.com]
- 3. Rapid and sensitive screening of N-glycans as 9-fluorenylmethyl derivatives by high-performance liquid chromatography: a method which can recover free oligosaccharides after analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of O-glycans as 9-fluorenylmethyl derivatives and its application to the studies on glycan array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of a Natural Glycan Microarray Using 9-Fluorenylmethyl Chloroformate (FmocCl) as a Cleavable Fluorescent Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A practical method for preparing fluorescent-labeled glycans with a 9-fluorenylmethyl derivative to simplify a fluorimetric HPLC-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-Fluorenylmethyl Chloroformate Labeling for O-Glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
Unveiling the Cellular Journey of N-Fluoroacetylmannosamine: A Comparative Guide to Metabolic Glycoengineering
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of synthetic monosaccharides is paramount for advancing fields like disease diagnostics and targeted therapeutics. This guide provides a comprehensive comparison of N-Fluoroacetylmannosamine (ManNAcF) with other metabolic labeling agents, offering insights into its cellular processing and performance. Detailed experimental protocols and supporting data are presented to facilitate the application of this powerful tool in metabolic glycoengineering.
At the heart of cellular communication and recognition lies a dense forest of complex carbohydrates, or glycans, that adorn the cell surface. The ability to modify and visualize these glycans is crucial for deciphering their roles in health and disease. Metabolic glycoengineering offers a powerful strategy to achieve this by introducing synthetic, chemically tagged monosaccharides into cellular metabolic pathways. One such promising agent is N-Fluoroacetylmannosamine (ManNAcF), a fluorinated analog of the natural sialic acid precursor, N-Acetylmannosamine (ManNAc).
Once introduced to cells, peracetylated ManNAcF (Ac4ManNAcF) readily crosses the cell membrane. Inside the cell, esterases cleave the acetyl groups, and the resulting ManNAcF enters the sialic acid biosynthetic pathway. It is converted into the corresponding fluorinated sialic acid, which is then incorporated into glycoproteins and glycolipids on the cell surface. This metabolic transformation effectively tags the cell's glycans with a fluorine reporter, enabling their detection and analysis.
Comparative Performance of Metabolic Labeling Agents
To objectively evaluate the efficacy of ManNAcF as a metabolic labeling agent, its performance must be compared against established alternatives. The most commonly used analogs include N-azidoacetylmannosamine (ManNAz) and N-glycolylmannosamine (ManNGc). The choice of labeling agent often depends on the specific experimental goals, including the desired detection method and potential cellular perturbations.
| Metabolic Labeling Agent | Typical Concentration | Labeling Efficiency | Detection Method(s) | Potential for Cellular Perturbation |
| N-Fluoroacetylmannosamine (ManNAcF) | 20-50 µM | Moderate to High | ¹⁹F NMR, Mass Spectrometry | Low |
| N-Azidoacetylmannosamine (ManNAz) | 10-50 µM[1][2] | High | Click Chemistry (Fluorescence, Biotinylation) | Can affect cell proliferation and migration at higher concentrations[3] |
| N-Glycolylmannosamine (ManNGc) | 1 mM | High | Antibody-based detection, Mass Spectrometry | Can alter cell surface charge and receptor binding |
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the processes involved in confirming the metabolic fate of ManNAcF, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Metabolic pathway of N-Fluoroacetylmannosamine (ManNAcF) in cells.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of FAMan Labeling with Lectin Staining: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Biochemical Principles of Mannose Detection
The two methods employ fundamentally different approaches to label mannose-containing glycans. FAMan labeling is a metabolic approach that integrates a modified mannose analog into newly synthesized glycans, while lectin staining utilizes the specific binding affinity of a lectin to existing mannose residues.
A Head-to-Head Comparison of Metabolic Probes for Mannose Metabolism Research
For researchers, scientists, and drug development professionals navigating the complexities of mannose metabolism, selecting the appropriate metabolic probe is a critical decision that directly impacts experimental outcomes. This guide provides a quantitative comparison of fluorescent and non-fluorescent metabolic probes used to trace and visualize mannose utilization in cellular systems.
This comparison focuses on key performance indicators, including metabolic labeling efficiency, potential cytotoxicity, and specificity. We present a detailed analysis of a widely used fluorescent glucose analog, 2-NBDG, which can also serve as a surrogate for mannose uptake, and a more specific, two-step fluorescent labeling strategy using the azido-sugar Ac4ManNAz. Furthermore, we contrast these fluorescent methods with traditional non-fluorescent techniques, namely radiolabeling with [³H]-mannose and stable isotope labeling with ¹³C- or ²H-labeled mannose, to provide a comprehensive overview for informed probe selection.
Quantitative Performance of Mannose Metabolic Probes
The selection of a metabolic probe is often a trade-off between sensitivity, specificity, and ease of use. The following table summarizes the key quantitative parameters of the discussed mannose metabolic probes.
| Probe Type | Probe Name | Detection Method | Typical Concentration | Labeling Efficiency | Cytotoxicity | Key Advantages | Key Disadvantages |
| Fluorescent (Direct) | 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) | Fluorescence Microscopy, Flow Cytometry | 50-400 µM | Variable, cell-type dependent | Low at typical concentrations | Single-step labeling, real-time imaging | Low specificity (also transported by glucose transporters), potential for transporter-independent uptake |
| Fluorescent (Two-Step) | Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) | Fluorescence Microscopy, Flow Cytometry (after click chemistry) | 10-50 µM | High, dependent on metabolic incorporation and click reaction efficiency | Can affect cell proliferation and function at higher concentrations (>50 µM)[1][2][3] | High specificity for sialic acid biosynthesis pathway, bio-orthogonal labeling | Two-step process (metabolic incorporation and click reaction), potential for incomplete reaction |
| Radiolabeled | [2-³H]-Mannose | Scintillation Counting | Microcurie (µCi) range | High, directly proportional to metabolic activity | Radiation safety concerns | High sensitivity, well-established method | Requires specialized handling and disposal of radioactive materials, not suitable for live-cell imaging |
| Stable Isotope-Labeled | D-Mannose-¹³C₆, D-Mannose-d₇, etc. | Mass Spectrometry | Millimolar (mM) range | High, allows for flux analysis | Generally low | Enables metabolic flux analysis, high specificity | Requires expensive and specialized equipment (mass spectrometer), not for imaging |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of metabolic probes. Below are summarized methodologies for the key experiments cited in this guide.
Protocol 1: Fluorescent Labeling of Cellular Glucose/Mannose Uptake using 2-NBDG
This protocol is adapted for in vitro cell culture applications.
-
Cell Preparation: Seed cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) and culture until they reach the desired confluency.
-
Glucose Starvation (Optional but Recommended): To enhance probe uptake, replace the culture medium with glucose-free medium and incubate for a defined period (e.g., 30-60 minutes).
-
Probe Incubation: Prepare a working solution of 2-NBDG in glucose-free medium at the desired final concentration (e.g., 100 µM). Remove the starvation medium and add the 2-NBDG solution to the cells.
-
Incubation: Incubate the cells with 2-NBDG for a specific time (e.g., 15-60 minutes) at 37°C. The optimal incubation time should be determined empirically for each cell type and experimental condition.
-
Washing: Remove the 2-NBDG solution and wash the cells two to three times with ice-cold phosphate-buffered saline (PBS) to remove unincorporated probe.
-
Imaging and Analysis: Image the cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation/Emission: ~465/540 nm). For quantitative analysis, a plate reader or flow cytometer can be used to measure fluorescence intensity.
Protocol 2: Two-Step Fluorescent Labeling of Sialoglycans using Ac₄ManNAz and Click Chemistry
This protocol involves metabolic incorporation of an azido-sugar followed by a bio-orthogonal click reaction.
Part A: Metabolic Labeling
-
Cell Preparation: Culture cells to the desired confluency.
-
Ac₄ManNAz Incubation: Add Ac₄ManNAz to the culture medium to a final concentration of 10-50 µM.[1][2][3][4] The optimal concentration should be determined to maximize labeling while minimizing cytotoxicity.[1][2][3]
-
Incubation: Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cellular glycans.[4]
-
Washing: Gently wash the cells two to three times with PBS to remove unincorporated Ac₄ManNAz.
Part B: Click Chemistry Labeling
-
Prepare Click Reaction Cocktail: Prepare a fresh solution containing a fluorescently-labeled alkyne or cyclooctyne (B158145) (e.g., DBCO-fluorophore) in a biocompatible buffer. For copper-catalyzed click chemistry (CuAAC), the cocktail will also include a copper(I) source and a ligand. For strain-promoted azide-alkyne cycloaddition (SPAAC), no copper catalyst is needed.
-
Labeling Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells thoroughly with PBS.
-
Imaging and Analysis: Visualize the fluorescently labeled cells using an appropriate fluorescence microscope filter set for the chosen fluorophore.
Protocol 3: Radiolabeling of N-linked Glycans with [2-³H]-Mannose
This protocol is a summary of a pulse-chase experiment to analyze N-linked oligosaccharides.
-
Cell Preparation: Culture cells to near confluency.
-
Glucose Starvation: Incubate cells in glucose-free medium for approximately 30 minutes.[5][6]
-
Pulse Labeling: Replace the starvation medium with glucose-free medium containing [2-³H]-mannose (e.g., 400 µCi) and incubate for 1 hour to allow for incorporation into newly synthesized glycoproteins.[5][6]
-
Chase (Optional): To track the fate of the labeled glycoproteins, replace the radioactive medium with complete culture medium and incubate for various time points.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the protein of interest.
-
Glycan Release and Analysis: Release the N-linked glycans from the immunoprecipitated protein using an appropriate enzyme (e.g., PNGase F).
-
Quantification: Analyze the released radiolabeled glycans by techniques such as HPLC followed by scintillation counting.
Protocol 4: Stable Isotope Labeling with D-Mannose-¹³C₆ for Mass Spectrometry Analysis
This protocol outlines the metabolic labeling of cellular glycans for mass spectrometry-based analysis.
-
Cell Culture: Culture cells in standard medium until they reach the desired confluency.
-
Labeling Medium Preparation: Prepare a culture medium containing D-Mannose-¹³C₆ at a specific concentration (e.g., 1 mM). The concentration of glucose in the medium may need to be adjusted to optimize mannose incorporation.
-
Metabolic Labeling: Replace the standard medium with the labeling medium and incubate the cells for a desired period (e.g., 24-72 hours) to achieve steady-state labeling.
-
Cell Harvesting and Protein Extraction: Harvest the cells, lyse them, and extract the total protein.
-
Glycan Release and Purification: Release the N-glycans from the proteins enzymatically (e.g., using PNGase F) and purify the released glycans.
-
Mass Spectrometry Analysis: Analyze the purified glycans using high-resolution mass spectrometry to identify and quantify the incorporation of ¹³C from the labeled mannose.[7]
Visualizing Metabolic Pathways and Workflows
To better understand the processes described, the following diagrams illustrate the key metabolic pathways and experimental workflows.
Caption: Simplified diagram of intracellular mannose metabolism pathways.
Caption: Workflow for two-step fluorescent labeling of cell surface glycans.
Conclusion
The choice of a metabolic probe for studying mannose metabolism is contingent on the specific research question, available instrumentation, and the desired balance between specificity, sensitivity, and experimental complexity. For real-time visualization of hexose (B10828440) uptake with a simple protocol, 2-NBDG can be a useful tool, provided its limitations in specificity are acknowledged and controlled for. For highly specific labeling of glycans within the sialic acid pathway, the two-step Ac₄ManNAz-based approach offers superior precision, albeit with a more complex workflow and potential for concentration-dependent cytotoxicity.
For non-imaging applications requiring high sensitivity or detailed metabolic flux analysis, radiolabeled and stable isotope-labeled mannose probes, respectively, remain the gold standards. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision on the most suitable metabolic probe to advance their investigations into the multifaceted roles of mannose in health and disease.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Perturbing Cellular Glycosylation: A Comparative Guide to FAMan and Other Glycosylation Inhibitors
For researchers, scientists, and drug development professionals, the ability to modulate cellular glycosylation is a critical tool for studying protein function, disease mechanisms, and developing novel therapeutics. This guide provides an objective comparison of 2-deoxy-2-fluoro-D-mannose (FAMan or 2FMan), a mannose analogue, with other widely used glycosylation inhibitors. We present supporting experimental data, detailed protocols, and visual diagrams to facilitate informed decisions in experimental design.
Introduction to Glycosylation Perturbation
Glycosylation, the enzymatic attachment of glycans (carbohydrates) to proteins and lipids, is a crucial post-translational modification that profoundly impacts protein folding, stability, trafficking, and function.[1][2][3] Aberrant glycosylation is a known hallmark of various diseases, including cancer, making glycosylation pathways attractive targets for therapeutic intervention and research.[3][4][5][6] Inhibitors that perturb this process are invaluable for elucidating the roles of specific glycan structures and for exploring potential therapeutic strategies.
This guide focuses on this compound and compares its mechanism and effects with two other commonly used inhibitors: Tunicamycin (B1663573), which blocks the initial step of N-linked glycosylation, and Kifunensine (B1673639), which inhibits a key processing enzyme in the endoplasmic reticulum.
Mechanism of Action: A Comparative Overview
The inhibitors discussed target different stages of the N-linked glycosylation pathway, leading to distinct cellular outcomes.
-
This compound (2-Deoxy-2-fluoro-D-mannose): As a mannose analogue, this compound is converted into GDP-2-deoxy-2-fluoro-D-mannose (GDP-FMan). This analogue acts as an inhibitor of dolichol-phosphate-mannose synthase (DPMS), preventing the formation of dolichol-phosphate-mannose (Dol-P-Man). This disruption halts the assembly of the lipid-linked oligosaccharide (LLO) precursor, specifically the addition of mannose residues, thereby inhibiting protein glycosylation.[7]
-
Tunicamycin: This potent inhibitor targets the very first step of the N-glycosylation pathway. It blocks the enzyme GlcNAc-1-P-transferase (GPT), which catalyzes the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) to dolichol phosphate.[2][4] This action completely prevents the synthesis of the LLO precursor, leading to a global shutdown of N-linked glycosylation and the accumulation of unfolded glycoproteins, which can induce significant endoplasmic reticulum (ER) stress.[2][4][5]
-
Kifunensine: Unlike this compound and Tunicamycin, Kifunensine acts at a later, processing stage. It is a potent and specific inhibitor of α-mannosidase I, an enzyme located in the ER.[8][9] This enzyme is responsible for trimming mannose residues from the initial GlcNAc₂Man₉ glycan precursor after its transfer to a protein. Inhibition by Kifunensine results in glycoproteins that are stalled in their processing, retaining high-mannose type N-glycans and preventing the formation of complex and hybrid N-glycans.[8][9]
Caption: N-Glycosylation pathway showing the points of inhibition for this compound, Tunicamycin, and Kifunensine.
Quantitative Performance Comparison
The choice of inhibitor significantly alters the cellular glycome. The following table summarizes quantitative data from various studies, highlighting the distinct effects of each compound.
| Inhibitor | Typical Concentration | Key Effect | Quantitative Outcome | Cell Type / System | Reference |
| This compound | 10-100 µM | Inhibits LLO elongation | Dose-dependent inhibition of oligosaccharide-lipid synthesis. | Influenza Virus Infected Cells | [7] |
| Tunicamycin | 1-10 µg/mL | Blocks N-glycosylation initiation | Largely suppressed binding to N-glycan specific lectins (GNA, DSA, MAA). | PC-3 Cells | [10] |
| 2 µg/mL | Reduces cell-cell adhesion | Impaired desmosome formation and reduced protein stability of desmogleins. | Human Keratinocytes | [11] | |
| Kifunensine | 1-5 µM | Inhibits α-mannosidase I | Substantially increased oligomannose glycans (Man5/6/7/8) on recombinant proteins. | Transgenic Rice Cells | [9] |
| 25 µM | Blocks complex glycan formation | Increased prevalence of high-mannose N-glycans and decreased α2,6-sialic acid levels. | Mouse and Human B-cells | [8] | |
| 1-20 mg/L | Increases high-mannose glycans | Resulted in up to 95% high-mannose N-glycans on monoclonal antibodies. | CHO Cells | [12] |
Experimental Protocols
Accurate and reproducible results depend on carefully executed protocols. Below are generalized methods for treating cultured cells with each inhibitor. Researchers should optimize concentrations and treatment times for their specific cell line and experimental goals.
Caption: A generalized experimental workflow for studying the effects of glycosylation inhibitors on cultured cells.
This protocol is adapted from studies investigating ER stress and inhibition of tumorigenesis.[4][10]
-
Cell Seeding: Plate cells (e.g., HN4, CAL27, PC-3) in 6-well plates or 10-cm dishes at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Preparation of Tunicamycin: Prepare a 10 mg/mL stock solution of Tunicamycin in DMSO. Store aliquots at -20°C. Immediately before use, dilute the stock solution in complete culture medium to the desired final concentration (e.g., 1-10 µg/mL).
-
Treatment: Remove the existing culture medium from the cells. Add the Tunicamycin-containing medium to the cells. For a control, add medium containing the same final concentration of DMSO (vehicle control).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis:
-
For ER Stress Markers: Harvest cells, lyse, and perform Western blotting for markers like GRP78 and calnexin.[10]
-
For Glycosylation Status: Lyse cells and perform lectin blotting with a panel of lectins (e.g., GNA for high-mannose, DSA for complex glycans) to assess changes in global glycosylation.[10] Alternatively, analyze specific glycoproteins for changes in electrophoretic mobility.
-
This protocol is based on methods used to modify recombinant protein glycosylation.[8][9]
-
Cell Seeding: Plate cells (e.g., CHO, HEK293, or B-cells) according to standard procedures. For suspension cultures, seed at a density that allows for logarithmic growth during the treatment period.
-
Preparation of Kifunensine: Prepare a 10 mM stock solution of Kifunensine in sterile water or PBS. Store aliquots at -20°C. Dilute in culture medium to a final working concentration (typically 1-25 µM).
-
Treatment: Add the Kifunensine-containing medium to the cells. If producing a recombinant protein, Kifunensine can be added at the time of induction or at a specific point during the production phase.
-
Incubation: Culture the cells for the required duration to allow for protein expression and processing (e.g., 48-96 hours).
-
Analysis:
-
Glycan Profiling: Purify the glycoprotein of interest. Release the N-glycans using an enzyme like PNGase F. Analyze the released glycans by mass spectrometry (MALDI-TOF or LC-MS) to quantify the abundance of high-mannose species (e.g., Man₅₋₉GlcNAc₂).[9]
-
Lectin Staining: For cell surface glycan analysis, stain cells with fluorescently-labeled lectins such as Galanthus nivalis lectin (GNL), which specifically binds to high-mannose structures, and analyze by flow cytometry.[8]
-
Choosing the Right Inhibitor
The selection of a glycosylation inhibitor should be guided by the specific research question.
-
Choose this compound when investigating the role of mannose incorporation into the LLO precursor and for a more targeted disruption of the LLO assembly process compared to the global shutdown caused by Tunicamycin.
-
Choose Tunicamycin for studies requiring a complete and potent blockade of N-linked glycosylation. It is the tool of choice for inducing strong ER stress or for determining if a protein is N-glycosylated at all. However, be mindful of its high cytotoxicity.
-
Choose Kifunensine when the goal is to specifically study the function of complex and hybrid N-glycans versus high-mannose structures. It is ideal for producing recombinant proteins with homogenous, high-mannose glycosylation and is generally less cytotoxic than Tunicamycin.[12][13]
By understanding the distinct mechanisms and cellular impacts of these inhibitors, researchers can effectively dissect the complex roles of glycosylation in health and disease.
References
- 1. Analytical Tools for the Study of Cellular Glycosylation in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Insight on the Mechanism of N-Glycosylation Inhibition by Tunicamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosylation: mechanisms, biological functions and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tunicamycin induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Monitoring glycosylation metabolism in brain and breast cancer by Raman imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibition of protein glycosylation by the antiviral sugar analogue 2-deoxy-2-fluoro-D-mannose: inhibition of synthesis of man(GlcNAc)2-PP-Dol by the guanosine diphosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of N-glycosylation by tunicamycin attenuates cell–cell adhesion via impaired desmosome formation in normal human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A class of low-cost alternatives to kifunensine for increasing high mannose N-linked glycosylation for monoclonal antibody production in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling True Drug Targets: A Comparative Guide to Validating Affinity-Based Findings with Genetic Approaches
For researchers, scientists, and drug development professionals, the journey from identifying a potential drug target to validating its role in disease is fraught with challenges. Affinity-based screening methods, such as Fluorescence-based Affinity Matrix (FAMan), have emerged as powerful tools for identifying protein-protein interactions and potential drug targets. However, the critical next step is to rigorously validate these findings to ensure they represent true biological interactions and not experimental artifacts. This guide provides a comprehensive comparison of validating this compound-based discoveries with gold-standard genetic approaches, offering experimental insights and data-driven comparisons to enhance the robustness of your drug discovery pipeline.
The convergence of affinity proteomics with precise genetic editing tools like CRISPR-Cas9 and RNA interference (siRNA) offers a powerful workflow to confirm the biological relevance of initial screening hits. By systematically perturbing the expression of a putative target gene, researchers can directly assess the impact on the cellular phenotype or signaling pathway of interest, thereby providing strong evidence for a causal relationship.
Comparing Affinity Screening with Genetic Validation: A Data-Driven Perspective
To illustrate the synergy between these approaches, consider a hypothetical scenario where a this compound screen identifies a novel protein, "Protein X," as a high-affinity interactor with a key oncogenic driver, "Onco-Y." The following table summarizes the type of quantitative data that would be generated to validate this finding.
| Parameter | This compound-Based Finding | Genetic Validation (CRISPR Knockout of Protein X) | Genetic Validation (siRNA Knockdown of Protein X) |
| Binding Affinity (Kd) | 100 nM | Not Applicable | Not Applicable |
| Cell Proliferation Assay (IC50) | Not Applicable | Increased IC50 of Onco-Y inhibitor by 5-fold | Increased IC50 of Onco-Y inhibitor by 3.5-fold |
| Onco-Y Pathway Activity (Reporter Assay) | Not Applicable | 70% reduction in pathway activity | 55% reduction in pathway activity |
| Protein X Expression Level | Not Applicable | >95% reduction (confirmed by Western Blot) | ~80% reduction (confirmed by qPCR and Western Blot) |
This tabular comparison clearly demonstrates how genetic validation can substantiate the initial affinity-based finding. The shift in the IC50 of a targeted inhibitor and the reduction in pathway activity upon genetic removal of Protein X provide strong functional evidence for its role in the Onco-Y signaling cascade.
Experimental Protocols: A Roadmap to Robust Validation
To ensure the reproducibility and reliability of your validation studies, detailed and well-controlled experimental protocols are paramount. Below are generalized methodologies for the key experiments cited.
This compound (Fluorescence-based Affinity Matrix) Analysis
-
Protein Immobilization: Purified recombinant "Onco-Y" is immobilized on a fluorescence-compatible microplate.
-
Library Screening: A library of fluorescently labeled potential interacting proteins, including "Protein X," is incubated with the immobilized "Onco-Y."
-
Washing: Unbound proteins are removed through a series of stringent washes.
-
Fluorescence Detection: The plate is read using a fluorescence plate reader to quantify the amount of bound protein.
-
Data Analysis: Binding affinity (Kd) is calculated based on the fluorescence intensity at varying concentrations of the labeled protein.
CRISPR-Cas9 Mediated Knockout
-
Guide RNA Design and Cloning: Single guide RNAs (sgRNAs) targeting a conserved exon of the "Protein X" gene are designed and cloned into a Cas9-expressing lentiviral vector.
-
Lentivirus Production and Transduction: Lentiviral particles are produced in HEK293T cells and used to transduce the target cancer cell line.
-
Selection and Clonal Isolation: Transduced cells are selected with an appropriate antibiotic, and single-cell clones are isolated to establish a homozygous knockout cell line.
-
Validation of Knockout: Successful knockout is confirmed by Sanger sequencing of the targeted genomic locus and by Western blot analysis to confirm the absence of Protein X.
-
Functional Assays: The knockout and wild-type cell lines are then used in functional assays, such as cell proliferation and reporter assays, to assess the phenotypic consequences of Protein X loss.
siRNA-Mediated Knockdown
-
siRNA Design and Synthesis: At least two independent siRNAs targeting the mRNA of "Protein X" are designed and synthesized. A non-targeting scrambled siRNA is used as a negative control.
-
Transfection: The target cancer cells are transfected with the siRNAs using a lipid-based transfection reagent.
-
Validation of Knockdown: The efficiency of knockdown is assessed 48-72 hours post-transfection by quantitative real-time PCR (qPCR) to measure mRNA levels and by Western blot to measure protein levels.
-
Functional Assays: The transfected cells are then subjected to functional assays in parallel with the control cells. It is crucial to perform these assays within the window of maximal knockdown.
Visualizing the Path to Validation
To further clarify the workflow and the underlying biological rationale, the following diagrams illustrate the key processes.
This workflow diagram illustrates the logical progression from the initial identification of a protein-protein interaction using a this compound screen to the subsequent functional validation through genetic perturbation.
This diagram depicts the hypothesized signaling pathway where the interaction between Onco-Y and Protein X, initially discovered through a this compound screen, leads to the activation of downstream effectors that drive cell proliferation. Genetic validation techniques directly test the necessity of Protein X in this pathway.
By integrating affinity-based screening with rigorous genetic validation, researchers can build a much stronger case for the therapeutic relevance of a novel drug target, ultimately increasing the probability of success in the lengthy and costly process of drug development. The methodologies and comparative data presented here provide a framework for designing and interpreting experiments aimed at confidently bridging the gap between a promising initial hit and a validated therapeutic target.
A Comparative Analysis of FAMan (Ac4ManNAz) Toxicity with Other Metabolic Labels
For Researchers, Scientists, and Drug Development Professionals
Metabolic labeling is a powerful technique for studying glycans and other biomolecules in living systems. This guide provides an objective comparison of the toxicity of tetra-acetylated N-azidoacetylmannosamine (FAMan or Ac4ManNAz) with other commonly used metabolic labels. The information presented is supported by experimental data to assist researchers in selecting the most appropriate and least perturbing labels for their studies.
Comparative Toxicity of Metabolic Labels
The choice of a metabolic label can significantly impact cellular health and experimental outcomes. Toxicity is a critical consideration, as it can lead to artifacts and misinterpretation of data. The primary mechanisms of cytotoxicity induced by metabolic labels, particularly azido-sugars, involve their interference with essential cellular processes after metabolism. These can include DNA chain termination and mitochondrial toxicity.[1] The cytotoxic effects are generally dose-dependent, with higher concentrations increasing labeling efficiency at the cost of increased cellular stress.[2]
This section provides a comparative overview of the toxicity profiles of this compound and other metabolic labels, including other azido-sugars, alkynyl sugars, and butanoylated analogs.
Data Summary Table
The following table summarizes quantitative data on the cytotoxicity of various metabolic labels from published studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in cell lines, assay conditions, and incubation times.
| Metabolic Label | Chemical Name | Modification | Cell Line | Assay | IC50 / Effect | Reference(s) |
| This compound (Ac4ManNAz) | Tetra-acetylated N-azidoacetylmannosamine | Azido-sugar (Acetylated) | Jurkat | Cell Count | > 300 µM | [1] |
| A549 | CCK-8 | No significant effect on viability up to 50 µM, but 10% decrease in growth rate at 50 µM.[3][4] | [5] | |||
| CHO | Cell Viability | ~82% viability at 250 µM, ~68% at 500 µM after 48h.[6] | [6] | |||
| 1,3,4-O-Bu3ManNAz | 1,3,4-O-Tributanoyl-N-azidoacetylmannosamine | Azido-sugar (Butanoylated) | Jurkat | Cell Count / Apoptosis Assay | No indications of apoptosis up to 400 µM.[7] | [7] |
| 3,4,6-O-Bu3ManNLev | 3,4,6-O-Tributanoyl-N-levulinoylmannosamine | Ketone-sugar (Butanoylated) | Jurkat | Cell Count | < 20 µM (Highly apoptotic) | [1] |
| Alkynyl Fuc | Peracetylated 6-alkynyl-fucose | Alkynyl-sugar | Various | General Observation | Much less toxic than its azido (B1232118) counterpart. | [8] |
| Ac4ManNAl | Peracetylated N-pentynoyl-D-mannosamine | Alkynyl-sugar | Mice (in vivo) | General Observation | Well tolerated with no observed toxic side effects over one week.[9] | [9] |
| Ac4GalNAz | Tetra-acetylated N-azidoacetylgalactosamine | Azido-sugar (Acetylated) | Various | General Use | Recommended concentration for metabolic labeling: 25-75 µM.[10] | [10] |
| Ac4GlcNAz | Tetra-acetylated N-azidoacetylglucosamine | Azido-sugar (Acetylated) | Various | General Use | Recommended concentration for cell labeling: 25–75 μM.[11] | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of metabolic label toxicity are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a desired density and incubate overnight.
-
Treat the cells with various concentrations of the metabolic labels for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.
Protocol:
-
Culture cells in a suitable plate or dish and treat with metabolic labels as required.
-
Prepare a JC-1 staining solution (typically 1-10 µM in cell culture medium).
-
Remove the culture medium from the cells and add the JC-1 staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
After incubation, wash the cells with an assay buffer (e.g., PBS).
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Fluorescence Microscopy: Healthy cells will show red fluorescent mitochondria, while apoptotic cells will exhibit green fluorescence.
-
Flow Cytometry: Use the FL1 channel for green fluorescence (JC-1 monomers) and the FL2 channel for red fluorescence (JC-1 aggregates). An increase in the green/red fluorescence intensity ratio indicates mitochondrial depolarization.
-
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent label (e.g., FITC) to identify apoptotic cells. Propidium iodide (PI) or a similar dye that is impermeant to live and early apoptotic cells is often used concurrently to distinguish late apoptotic and necrotic cells.
Protocol:
-
Induce apoptosis in cells by treating with the metabolic labels for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a dead cell stain (e.g., PI) to the cell suspension.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
After incubation, add more 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflow
Visualizing the experimental process and the underlying biological pathways is crucial for understanding the data. The following diagrams were created using Graphviz to illustrate a typical workflow for assessing cytotoxicity and a simplified apoptosis signaling pathway.
Experimental Workflow for Cytotoxicity Assessment
Apoptosis Signaling Pathway
Conclusion
The selection of a metabolic label requires careful consideration of its potential impact on cell health. While this compound (Ac4ManNAz) is a widely used and effective tool for metabolic glycoengineering, its toxicity profile, particularly at higher concentrations, warrants attention. This comparative guide highlights that alternatives such as butanoylated azido-sugars and alkynyl sugars may offer reduced cytotoxicity and, in some cases, improved labeling efficiency. Researchers should empirically determine the optimal, non-toxic concentration for each specific cell line and experimental context to ensure the integrity of their results. The provided experimental protocols and workflow diagrams serve as a resource for designing and conducting robust cytotoxicity assessments of metabolic labels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis assay kits | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
A Researcher's Guide to Click Chemistry: Evaluating the Efficiency of FAM-Azide Reactions
For researchers, scientists, and drug development professionals, the ability to fluorescently label biomolecules with high precision and efficiency is paramount. "Click chemistry" has emerged as a powerful toolkit for this purpose, offering a suite of bioorthogonal reactions that are rapid, specific, and high-yielding. Among the vast array of fluorescent probes, 6-Carboxyfluorescein (FAM) remains a popular choice due to its bright green fluorescence. This guide provides a comprehensive comparison of the efficiency of three prominent click chemistry reactions utilizing FAM-azide (FAMan), supported by experimental data and detailed protocols to inform the selection of the optimal conjugation strategy.
The three key click chemistry reactions evaluated are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The archetypal click reaction, known for its speed and versatility.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative ideal for applications in living systems where copper toxicity is a concern.
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation: A remarkably fast reaction, particularly suitable for situations requiring rapid labeling at low concentrations.
Quantitative Comparison of Reaction Efficiency
The efficiency of these reactions can be quantitatively compared using their second-order rate constants (k₂), which reflect the intrinsic reactivity of the components. Higher k₂ values indicate faster reactions. The choice of the reaction partner for FAM-azide significantly impacts the reaction rate.
| Reaction Type | FAM-Azide Partner | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Terminal Alkyne (e.g., Propargyl-PEG) | ~1 - 10⁴[1] | Very fast and high-yielding.[2] Requires a copper(I) catalyst and a stabilizing ligand (e.g., THPTA) for optimal performance and to mitigate cytotoxicity.[3] |
| SPAAC | Strained Cyclooctyne (e.g., DBCO, BCN) | Highly variable: BCN: ~0.14, DIBAC: 1.9[1] | Catalyst-free, making it highly biocompatible for in vivo applications.[4] The reaction rate is dependent on the ring strain of the cyclooctyne.[5] |
| iEDDA | Strained Alkene (e.g., trans-Cyclooctene (B1233481), TCO) | Up to 10⁶[6] | Exceptionally fast, often orders of magnitude faster than SPAAC, enabling rapid labeling at very low concentrations.[7] It is catalyst-free and bioorthogonal.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for the conjugation of FAM-azide to a peptide using CuAAC, SPAAC, and iEDDA.
Protocol 1: CuAAC Labeling of an Alkyne-Modified Peptide with FAM-Azide
This protocol describes a typical procedure for the copper(I)-catalyzed reaction between an alkyne-modified peptide and FAM-azide.
Materials:
-
Alkyne-modified peptide
-
FAM-azide (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)
-
Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, dissolve the alkyne-modified peptide in PBS to a final concentration of 1 mM.
-
Add FAM-azide stock solution to a final concentration of 1.5 mM (1.5-fold molar excess).
-
-
Prepare the Catalyst Premix:
-
In a separate tube, mix CuSO₄ stock solution and THPTA stock solution in a 1:5 molar ratio (e.g., 5 µL of 50 mM CuSO₄ and 25 µL of 100 mM THPTA).
-
Let the premix stand for 2-3 minutes at room temperature.
-
-
Initiate the Reaction:
-
Add the catalyst premix to the peptide/azide mixture. The final concentration of CuSO₄ should be around 2.5 mM.
-
Add freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the FAM-labeled peptide using a suitable method such as HPLC or size-exclusion chromatography to remove excess reagents and catalyst.
-
Protocol 2: SPAAC Labeling of a DBCO-Modified Peptide with FAM-Azide
This protocol outlines the copper-free conjugation of a peptide functionalized with dibenzocyclooctyne (DBCO) to FAM-azide.
Materials:
-
DBCO-modified peptide
-
FAM-azide (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, dissolve the DBCO-modified peptide in PBS to a final concentration of 1 mM.
-
Add FAM-azide stock solution to a final concentration of 2 mM (2-fold molar excess).
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or 37°C for faster kinetics, protected from light. Reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the FAM-labeled peptide using a suitable method such as HPLC or size-exclusion chromatography.
-
Protocol 3: iEDDA Ligation of a TCO-Modified Peptide with FAM-Tetrazine
This protocol details the rapid conjugation of a trans-cyclooctene (TCO)-modified peptide with a FAM-labeled tetrazine. Note that for this reaction, the fluorescent probe would be a FAM-tetrazine reacting with an azide-modified peptide is not the standard iEDDA pair. The standard iEDDA reaction pairs a tetrazine with a strained alkene like TCO. For the purpose of this guide, we will describe the reaction of a TCO-modified peptide with a FAM-tetrazine.
Materials:
-
TCO-modified peptide
-
FAM-tetrazine (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, dissolve the TCO-modified peptide in PBS to a final concentration of 100 µM.
-
Add FAM-tetrazine stock solution to a final concentration of 120 µM (1.2-fold molar excess).
-
-
Incubation:
-
Incubate the reaction mixture for 5-30 minutes at room temperature, protected from light. The reaction is typically very fast.
-
-
Purification:
-
The reaction often proceeds to near completion, and for some applications, purification may not be necessary. If required, purify the FAM-labeled peptide using HPLC or size-exclusion chromatography.
-
Visualizing the Concepts
To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
A Researcher's Guide: Benchmarking FAMan Against Traditional Methods for Sialylation Analysis
In the dynamic fields of glycobiology, drug development, and cancer research, the study of sialylation—the enzymatic addition of sialic acids to glycoproteins and glycolipids—is of paramount importance. Alterations in sialylation patterns are frequently associated with disease progression, making robust and accurate analytical methods essential. This guide provides a comprehensive comparison of a modern metabolic labeling approach using Fluorescent Azido-Mannosamine (FAMan) against traditional methods for studying sialylation, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Lectin-Based Assays.
Executive Summary
This guide offers an objective comparison of this compound and traditional sialylation analysis techniques, supported by experimental data and detailed protocols. The following sections will delve into the principles, workflows, and performance characteristics of each method, providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate technique for their specific research needs.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following table summarizes the key performance metrics of this compound and traditional sialylation analysis methods. The data presented is a synthesis of information from various scientific publications and technical notes.
| Feature | This compound (Metabolic Labeling) | HPLC-Based Methods | Mass Spectrometry (MS) | Lectin-Based Assays |
| Principle | Metabolic incorporation of an azido-sugar analog followed by fluorescent labeling via click chemistry. | Separation and quantification of released and fluorescently labeled sialic acids. | Mass-to-charge ratio analysis of intact glycoproteins, glycopeptides, or released glycans. | Specific binding of lectins to sialic acid residues on glycoproteins. |
| Detection | Fluorescence (microscopy, flow cytometry, gel electrophoresis) | Fluorescence, UV, or Charged Aerosol Detection (CAD)[1] | Mass analyzer | Colorimetric, fluorometric, or label-free (e.g., BLI, SPR)[2][3] |
| Quantitative | Semi-quantitative to quantitative (relative quantification) | Quantitative | Quantitative (relative and absolute) | Semi-quantitative[4] |
| Sensitivity | High | High (picomole range)[1] | Very High (femtomole to attomole range) | Moderate to High |
| Specificity | High for metabolically incorporated sugars | High for specific sialic acid types | Very High (can distinguish linkage isomers)[5][6][7] | Dependent on lectin specificity (potential for cross-reactivity) |
| Sample Prep | In-cell labeling, followed by lysis and click reaction | Hydrolysis, derivatization, purification | Enzymatic digestion, enrichment, desalting[8] | Direct assay on cells, lysates, or purified proteins |
| Throughput | Moderate to High | Low to Moderate | Low to Moderate | High |
| Cost | Moderate (reagents) | Moderate (instrumentation and reagents)[1] | High (instrumentation) | Low to Moderate (reagents) |
| Time | Days (metabolic labeling) to hours (analysis) | Hours to days[1][9] | Hours to days | Minutes to hours |
| Applications | In situ imaging, cell sorting, proteomic profiling[10] | Total sialic acid quantification, linkage analysis | Detailed structural characterization, biomarker discovery | Screening, in-process monitoring, relative quantification[2][3][11] |
In-Depth Analysis of Methodologies
This compound: Metabolic Labeling and Bioorthogonal Chemistry
Metabolic glycoengineering with azido-sugars like this compound (or its commonly used precursor, Ac4ManNAz) offers a powerful approach to study sialylation in living cells and organisms.[12] The principle involves introducing an unnatural mannosamine (B8667444) analog containing an azide (B81097) group into cells. This analog is metabolized through the sialic acid biosynthetic pathway and incorporated into sialoglycans. The azide group then serves as a bioorthogonal handle for covalent ligation with a fluorescent probe via "click chemistry," enabling visualization and quantification.[13][14]
Materials:
-
Cell culture medium and supplements
-
This compound or Ac4ManNAz (peracetylated N-azidoacetylmannosamine)
-
Fluorescently-labeled alkyne or cyclooctyne (B158145) probe (e.g., DBCO-Fluor 488)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS) for imaging
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular staining
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of this compound or Ac4ManNAz in a suitable solvent (e.g., DMSO).
-
Add the azido-sugar to the cell culture medium at a final concentration typically ranging from 25 to 100 µM. The optimal concentration should be determined empirically for each cell line to balance labeling efficiency with potential cytotoxicity.
-
Incubate the cells for 1 to 3 days to allow for metabolic incorporation of the azido-sugar into sialoglycans.
-
-
Cell Harvesting and Preparation:
-
For flow cytometry or western blotting: Harvest the cells, wash with cold PBS, and proceed to cell lysis or fixation.
-
For fluorescence microscopy: Grow cells on coverslips. Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. If intracellular structures are to be visualized, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail containing the fluorescently-labeled alkyne probe. For copper-free click chemistry (recommended for live cells or to avoid copper toxicity), a cyclooctyne-based probe is used.
-
Incubate the fixed/permeabilized cells or cell lysate with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells or protein lysate thoroughly with PBS to remove excess fluorescent probe.
-
-
Analysis:
-
Fluorescence Microscopy: Mount the coverslips and visualize the fluorescently labeled sialoglycans using a fluorescence microscope.
-
Flow Cytometry: Resuspend the labeled cells in PBS and analyze using a flow cytometer to quantify the fluorescence intensity per cell.
-
Gel Electrophoresis/Western Blotting: Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled glycoproteins directly in the gel using a fluorescence imager.
-
Traditional Methods for Sialylation Analysis
HPLC-based methods are a gold standard for the quantitative analysis of sialic acids.[1] These methods typically involve the release of sialic acids from glycoproteins by acid hydrolysis or enzymatic digestion, followed by derivatization with a fluorescent tag (e.g., DMB) and separation by reverse-phase HPLC.[1]
Materials:
-
Glycoprotein sample
-
2 M Acetic acid for hydrolysis
-
DMB (1,2-diamino-4,5-methylenedioxybenzene) derivatization solution
-
HPLC system with a fluorescence detector and a C18 column
-
Sialic acid standards (e.g., Neu5Ac, Neu5Gc)
Procedure:
-
Sialic Acid Release:
-
To your glycoprotein sample, add an equal volume of 4 M acetic acid to achieve a final concentration of 2 M.
-
Incubate at 80°C for 2 hours to hydrolyze and release the sialic acids.
-
Cool the sample and centrifuge to pellet any precipitate.
-
-
DMB Derivatization:
-
Take an aliquot of the supernatant containing the released sialic acids.
-
Add the DMB derivatization solution.
-
Incubate at 50-60°C for 2-3 hours in the dark to form the fluorescent derivative.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 HPLC column.
-
Perform a gradient elution using a mobile phase system (e.g., acetonitrile, methanol, and water).
-
Detect the fluorescently labeled sialic acids using a fluorescence detector (e.g., excitation at 373 nm and emission at 448 nm).
-
-
Quantification:
-
Run sialic acid standards through the same procedure to generate a standard curve.
-
Quantify the amount of each sialic acid in the sample by comparing the peak areas to the standard curve.
-
Mass spectrometry is an unparalleled tool for the detailed structural characterization of sialoglycans.[8][15] It can be used to analyze intact sialoglycoproteins, sialoglycopeptides, or released sialoglycans. MS provides information on the mass of the glycan, which can be used to deduce its composition, and tandem MS (MS/MS) can reveal sequence and linkage information.[5]
Materials:
-
Glycoprotein sample
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
Enrichment materials for glycopeptides (e.g., HILIC beads)
-
LC-MS/MS system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the glycoprotein sample in 8 M urea (B33335).
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteine residues with iodoacetamide.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to below 2 M.
-
Add trypsin and incubate overnight at 37°C to digest the protein into peptides.
-
-
Glycopeptide Enrichment:
-
Use a method like Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction to enrich for glycopeptides from the complex peptide mixture.
-
-
LC-MS/MS Analysis:
-
Inject the enriched glycopeptides onto an LC system coupled to a mass spectrometer.
-
Separate the glycopeptides using a suitable chromatographic gradient.
-
Acquire MS and MS/MS spectra of the eluting glycopeptides.
-
-
Data Analysis:
-
Use specialized software to identify the glycopeptides and determine the attached glycan structures from the MS/MS data.
-
Lectin-based assays utilize the specific binding properties of lectins, which are carbohydrate-binding proteins, to detect and quantify sialylated glycoproteins.[3][16] These assays are often performed in a high-throughput format, such as an ELISA-like microplate assay or on a microarray.[4]
Materials:
-
Microtiter plate
-
Purified glycoprotein or cell lysate
-
Sialic acid-specific lectin (e.g., Sambucus nigra agglutinin (SNA) for α2,6-linked sialic acid, Maackia amurensis lectin (MAL) for α2,3-linked sialic acid), often biotinylated
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (if using a biotinylated lectin)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Coat the wells of a microtiter plate with the glycoprotein sample or cell lysate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
-
Lectin Binding:
-
Wash the plate.
-
Add the biotinylated lectin solution and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the HRP substrate and incubate until a color develops.
-
-
Measurement:
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of sialylated glycoprotein.
-
Conclusion: Choosing the Right Tool for the Job
The choice of method for studying sialylation depends heavily on the specific research question, available resources, and desired level of detail.
-
This compound and related metabolic labeling techniques are exceptionally well-suited for visualizing sialylation in living systems , enabling studies of dynamic processes and providing spatial information that is unattainable with other methods. Its high sensitivity and specificity for metabolically active cells make it a powerful tool for cell biology and in vivo studies.
-
HPLC-based methods remain a robust and reliable choice for the accurate quantification of total sialic acid content . They are particularly useful for comparative studies where precise quantitative data is essential.
-
Mass spectrometry is the undisputed leader for in-depth structural characterization of sialoglycans. When detailed information on glycan composition, sequence, and linkage is required, MS is the method of choice, driving biomarker discovery and fundamental glycobiology research.
-
Lectin-based assays excel in high-throughput screening applications . Their relative simplicity, speed, and cost-effectiveness make them ideal for initial screening of large sample sets, process monitoring in biopharmaceutical production, and obtaining semi-quantitative estimates of sialylation levels.
By understanding the strengths and limitations of each of these powerful techniques, researchers can make informed decisions to effectively unravel the complexities of the sialome and its profound implications in health and disease.
References
- 1. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput sialylation measurement using lectins on an Octet platform for clone screening - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Lectin binding assays for in-process monitoring of sialylation in protein production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lectin-Based Fluorescent Comparison of Glycan Profile—FDA Validation to Expedite Approval of Biosimilars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural analysis of glycoprotein sialylation – part II: LC-MS based detection - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42969E [pubs.rsc.org]
- 6. Quantitative LC-MS and MS/MS analysis of sialylated glycans modified by linkage-specific alkylamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Engineering the sialome of mammalian cells with sialic acid mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Visualizing Intracellular Sialylation with Click Chemistry and Expansion Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sialic Acid-focused Quantitative Mouse Serum Glycoproteomics by Multiple Reaction Monitoring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Sialic Acid Analogs: FAMan vs. Ac4ManNAz in Cellular Imaging and Metabolic Labeling
In the realm of glycobiology and cellular imaging, the ability to visualize and track sialic acids provides invaluable insights into cellular processes, disease progression, and therapeutic development. This guide offers a detailed comparison of two prominent sialic acid analogs, the fluorescently-tagged FAMan and the bioorthogonally-labeled Ac4ManNAz, for researchers, scientists, and drug development professionals. We delve into their mechanisms of action, comparative performance in specific applications, and provide the necessary experimental details for their effective utilization.
At a Glance: Key Differences Between this compound and Ac4ManNAz
| Feature | This compound (Fluorescent Analog) | Ac4ManNAz (Bioorthogonal Analog) |
| Core Structure | Fluorescently-tagged CMP-Sialic Acid | Peracetylated N-azidoacetylmannosamine |
| Detection Method | Direct fluorescence microscopy | Indirectly via "click chemistry" or Staudinger ligation with a reporter molecule |
| Metabolic Pathway | Utilizes the salvage pathway; transported via CMP-sialic acid transporter | Enters the de novo sialic acid biosynthetic pathway |
| Primary Application | Real-time imaging of glycan synthesis in live cells | Metabolic glycoengineering for labeling and subsequent analysis of sialoglycans |
| Signal Amplification | No inherent signal amplification | Signal can be amplified by using fluorescently-labeled detection probes |
| Potential for Perturbation | The fluorescent tag may cause steric hindrance | The azide (B81097) group is small and generally considered bio-inert |
Mechanism of Action and Cellular Incorporation
The utility of these analogs hinges on their distinct pathways of cellular uptake and incorporation into sialoglycans.
This compound , as a fluorescently-tagged cytidine (B196190) 5'-monophosphate (CMP)-sialic acid analog, is recognized by the CMP-sialic acid transporter and is directly transported into the Golgi apparatus.[1][2][3] This allows for the direct visualization of glycan synthesis and trafficking in real-time within living cells.[4]
Ac4ManNAz , on the other hand, is a cell-permeable precursor that leverages the de novo sialic acid biosynthetic pathway.[5] Once inside the cell, esterases remove the acetyl groups, and the resulting N-azidoacetylmannosamine (ManNAz) is converted into the corresponding azide-modified sialic acid (SiaNAz). This SiaNAz is then incorporated into glycoproteins and glycolipids.[5][6] The azide group serves as a bioorthogonal handle for subsequent detection with probes via click chemistry or Staudinger ligation.[7]
Performance Comparison in Specific Applications
In Vivo Imaging of Sialoglycans
Both this compound and Ac4ManNAz are valuable tools for in vivo imaging, though their approaches and the nature of the data they provide differ.
-
This compound offers the advantage of direct, real-time visualization of sialic acid incorporation without the need for a secondary detection step. This is particularly useful for studying the dynamics of glycan synthesis and transport.[4]
-
Ac4ManNAz coupled with bioorthogonal ligation to a fluorescent probe allows for highly sensitive detection of metabolically labeled sialoglycans.[8] The two-step process can offer signal amplification and the flexibility to use various imaging modalities by changing the reporter probe.
Quantitative Data from In Vivo Imaging Studies
| Parameter | Ac4ManNAz-based Imaging | Reference |
| Tumor-to-Tissue Contrast Ratio | Significant increase in tumor-to-tissue contrast detected using optical imaging and SPECT. | [9] |
| In Vivo Labeling Efficiency | Ac4ManNAl (an alkyne analog) showed greater labeling efficiency in mouse organs compared to Ac4ManNAz. | [8] |
Cytotoxicity and Cellular Perturbation
An important consideration for any metabolic labeling reagent is its potential impact on cellular physiology.
-
This compound: As a directly incorporated fluorescent molecule, the potential for steric hindrance by the bulky fluorophore should be considered, which might affect the biological activity of the labeled glycans.
-
Ac4ManNAz: While the azide group is small and generally considered non-perturbative, studies have shown that high concentrations of Ac4ManNAz can have cytotoxic effects and alter gene expression in some cell lines.[10] The accumulation of acetic acid from the deacetylation process can also contribute to cytotoxicity.[10]
Comparative Cytotoxicity Data
| Cell Line | Ac4ManNAz Concentration | Effect | Reference |
| A549 | Various concentrations | Low cytotoxicity observed. | [9] |
| Primary Hippocampal Neurons | 50 µM | Cytotoxicity observed. | [11] |
| A549 | 10 µM and 50 µM | Altered mRNA expression of over 2000 genes. | [10] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
Materials:
-
Cultured mammalian cells
-
Ac4ManNAz (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Prepare the desired concentration of Ac4ManNAz in fresh culture medium. A typical starting concentration is 50 µM, but this should be optimized for each cell line.[6]
-
Remove the old medium and replace it with the Ac4ManNAz-containing medium.
-
Incubate the cells for 1-3 days under standard culture conditions.
-
After incubation, wash the cells three times with warm PBS to remove unincorporated Ac4ManNAz.
-
The cells are now ready for downstream analysis, such as bioorthogonal ligation.
Protocol 2: Staudinger Ligation for Detection of Azide-Labeled Sialoglycans
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Phosphine-probe (e.g., phosphine-FLAG, phosphine-biotin)
-
PBS
Procedure:
-
Prepare a stock solution of the phosphine-probe in a water-miscible solvent like DMSO.
-
To the azide-labeled cells in PBS, add the phosphine-probe to the desired final concentration (typically a 10- to 50-fold molar excess over the estimated number of azide groups).
-
Incubate the reaction for 1-2 hours at room temperature.
-
Wash the cells three times with PBS to remove the unreacted probe.
-
The cells are now ready for detection based on the nature of the probe (e.g., antibody staining for FLAG-tagged probes, streptavidin for biotinylated probes).[12][13][14]
Conclusion
Both this compound and Ac4ManNAz are powerful tools for the study of sialoglycans, each with its own set of advantages and limitations. This compound provides a direct and real-time window into glycan dynamics, while Ac4ManNAz offers a versatile platform for metabolic labeling and multi-modal detection. The choice between these analogs will ultimately depend on the specific research question, the experimental system, and the desired analytical outcome. By understanding their distinct mechanisms and performance characteristics, researchers can select the optimal tool to advance their investigations into the complex world of sialobiology.
References
- 1. Investigating the utilization mechanism and kinetics of sialic acid mimetics in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmm.ucsd.edu [cmm.ucsd.edu]
- 3. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a fluorescently tagged sialic acid analogue useful for live-cell imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 7. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 8. web.stanford.edu [web.stanford.edu]
- 9. thno.org [thno.org]
- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 11. researchgate.net [researchgate.net]
- 12. raineslab.com [raineslab.com]
- 13. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Formamide: A Guide for Laboratory Professionals
Formamide (B127407) (FAMan) is a hazardous chemical that requires specific procedures for its safe handling and disposal to ensure the safety of laboratory personnel and environmental protection. Adherence to these guidelines is crucial for any research, scientific, or drug development professional working with this compound.
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to wear the appropriate personal protective equipment (PPE). This includes, at a minimum, nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.[1][2] All handling of formamide and its waste should be conducted within a certified laboratory chemical fume hood to avoid inhalation of vapors.[2]
Waste Collection and Storage
Formamide waste, in both its pure form and in solutions, must be collected in a designated, sealable, and airtight container.[1] The container should be clearly labeled as "Hazardous Waste" and include the name "Formamide."[2][3] Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] It is crucial to keep formamide waste separate from incompatible materials such as strong oxidizing agents, acids, bases, iodine, pyridine, and sulfur oxides.[1][2]
Spill Management
In the event of a formamide spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Absorb: Use an inert, dry absorbent material such as vermiculite, dry sand, or earth to contain and absorb the spill.[4]
-
Collect: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][4]
-
Decontaminate: Clean the spill area thoroughly.[5]
Disposal Procedures
The primary and recommended method for the disposal of formamide waste is through a licensed professional waste disposal service. Do not empty formamide waste into drains.[6]
Step-by-Step Disposal:
-
Collection: Collect all formamide waste, including contaminated solids like gloves and wipes, in a properly labeled hazardous waste container.[1][3]
-
Labeling: Attach a completed "Dangerous Waste" or "Hazardous Waste" label to the container as soon as waste is first added.[1][2]
-
Request Pickup: When the container is full or no longer in use, arrange for its collection by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.[1][2]
-
Contaminated Packaging: Empty containers that once held formamide must also be treated as hazardous waste and disposed of accordingly.[3][6]
Key Data and Hazard Information
The following table summarizes essential information regarding formamide:
| Property/Hazard | Description | References |
| CAS Number | 75-12-7 | [1] |
| Physical State | Liquid | [4] |
| Health Hazards | Suspected carcinogen, presumed reproductive toxin, irritant to skin, eyes, and respiratory system. May cause damage to blood, kidneys, liver, and central nervous system. Readily absorbed through the skin. | [1][6] |
| Personal Protective Equipment | Nitrile gloves, chemical splash goggles, lab coat. Work in a chemical fume hood. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, hydrogen peroxide, iodine, pyridine, sulfur oxides. Attacks copper, brass, and lead. | [1] |
| Spill Cleanup | Absorb with inert dry material (e.g., sand, vermiculite). | [4] |
| Disposal Method | Collect in a sealed, labeled container as hazardous waste. Dispose of through a licensed professional waste disposal service. | [1][5][6] |
Formamide Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of formamide.
Caption: Workflow for the proper disposal of formamide waste.
References
Essential Safety and Logistics for Handling Hazardous Chemicals
Disclaimer: The following guidance provides a general framework for handling hazardous chemicals in a laboratory setting. The specific chemical "FAMan" was not identified in safety databases. It is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) for any specific chemical before handling to understand its unique hazards and required safety precautions.
This guide is intended for researchers, scientists, and drug development professionals to promote a culture of safety in the laboratory.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure to hazardous chemicals.[1] The following table summarizes recommended PPE for handling hazardous chemicals based on the potential hazards.
| PPE Category | Type | Protection Against |
| Eye and Face Protection | Safety glasses, goggles, face shields | Chemical splashes, flying particles[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Direct skin contact with chemicals[3][4] |
| Body Protection | Laboratory coat, chemical-resistant apron or suit | Splashes and contamination of personal clothing[2][5] |
| Respiratory Protection | Fume hood, N95 respirator, half-mask or full-face respirator with appropriate cartridges | Inhalation of hazardous dust, fumes, vapors, or gases[2][3] |
| Foot Protection | Closed-toe shoes, steel-toed boots | Spills, falling objects[2][3] |
Operational Plan for Handling Hazardous Chemicals
A systematic approach to handling hazardous chemicals is essential for laboratory safety.[5][6]
1. Pre-Experiment Preparation:
- Hazard Assessment: Review the Safety Data Sheet (SDS) for the specific chemical to understand its physical, chemical, and toxicological properties.[4][7]
- PPE Selection: Based on the SDS, select the appropriate PPE for the planned procedure.[1][8]
- Engineering Controls: Ensure primary engineering controls, such as a chemical fume hood, are functioning correctly.[5]
- Emergency Preparedness: Locate the nearest eyewash station, safety shower, and fire extinguisher.[5][6]
2. Chemical Handling and Experimentation:
- Area Designation: Conduct all work with the hazardous chemical in a designated area, preferably within a chemical fume hood.[5]
- Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[5][9] Wash hands thoroughly after handling chemicals and before leaving the laboratory.[5][6]
- Labeling: Ensure all containers are clearly labeled with the chemical name and any associated hazards.[9]
- Spill Management: In the event of a spill, remain calm, evacuate the immediate area if necessary, and follow established spill cleanup procedures.[9]
3. Post-Experiment Procedures:
- Decontamination: Clean and decontaminate all work surfaces and equipment after use.
- PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
- Waste Segregation: Segregate hazardous waste from non-hazardous waste.
Disposal Plan for Hazardous Chemical Waste
Proper disposal of hazardous waste is crucial to protect human health and the environment.[10][11]
1. Waste Collection and Segregation:
- Container Selection: Use compatible, leak-proof containers for waste collection.[10][12]
- Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name of the contents.[10] Do not use abbreviations.[10]
- Segregation: Segregate incompatible waste streams to prevent dangerous reactions.[10] For instance, acids and bases should be stored separately.[13]
2. Waste Storage:
- Closed Containers: Keep waste containers closed except when adding waste.[10][11]
- Secondary Containment: Store waste containers in secondary containment to catch any potential leaks.[10]
3. Waste Disposal:
- Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal.
- Empty Containers: Triple-rinse empty chemical containers with a suitable solvent.[10][12] The rinsate must be collected and treated as hazardous waste.[10] After rinsing, deface the label and dispose of the container according to institutional guidelines.[12]
Visual Workflows
The following diagrams illustrate the procedural steps for safely handling and disposing of hazardous chemicals.
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 3. Determining the Right Personal Protective Equipment (PPE) For Your Farm – Nationwide [nationwide.com]
- 4. PPE Resources | Great Plains Center for Agricultural Health [gpcah.public-health.uiowa.edu]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 7. osha.gov [osha.gov]
- 8. Personal Protective Equipment – NC State Extension Farm Safety & Health [farmsafety.wordpress.ncsu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. epa.gov [epa.gov]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. Laboratory Safety Guidelines: 40 Steps to a Safer Laboratory - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
